Neurokinin-2 receptor antagonist
Description
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOFZNACVKNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N12O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism: A Technical Guide to Neurokinin-2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Neurokinin-2 (NK2) receptor antagonists. The Neurokinin-2 receptor, a key member of the tachykinin family of G-protein-coupled receptors (GPCRs), plays a pivotal role in a variety of physiological processes, including smooth muscle contraction, inflammatory responses, and neurotransmission.[1] This document provides a detailed overview of the NK2 receptor, its signaling pathways, and the mechanisms by which antagonists modulate its activity, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
The Neurokinin-2 Receptor and its Endogenous Ligand
The Neurokinin-2 receptor (NK2R), also known as tachykinin receptor 2 (TACR2), is a seven-transmembrane domain GPCR.[2][3] Its primary endogenous agonist is Neurokinin A (NKA), a tachykinin neuropeptide.[1][4] The binding of NKA to the NK2R initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The NK2R displays a higher affinity for NKA compared to other tachykinins like Substance P (SP) and Neurokinin B (NKB).
Mechanism of Action of NK2 Receptor Antagonists
NK2 receptor antagonists primarily function through competitive inhibition .[1] They bind to the NK2 receptor at the same site as the endogenous ligand, NKA, but do not activate the receptor.[1] By occupying the binding site, these antagonists prevent NKA from binding and initiating the downstream signaling events that lead to physiological responses such as smooth muscle contraction and inflammation.[1] This blockade of NKA's effects forms the basis of the therapeutic potential of NK2R antagonists in conditions like irritable bowel syndrome (IBS) and asthma.[1][2]
Signaling Pathways of the Neurokinin-2 Receptor
The NK2 receptor is coupled to multiple G-proteins, primarily the Gq/11 and Gs families, leading to the activation of distinct downstream signaling pathways.[2][5]
Gq/11-Mediated Pathway: The Phospholipase C Cascade
Upon activation by an agonist, the NK2R predominantly couples to Gq/11 proteins. This initiates the following cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme Phospholipase C.[4]
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to cellular responses like smooth muscle contraction.[4]
Gs-Mediated Pathway: The Adenylyl Cyclase Cascade
The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][5] This pathway can have modulatory effects on the primary Gq-mediated signaling.
References
- 1. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tachykinin receptor - Wikipedia [en.wikipedia.org]
- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 5. innoprot.com [innoprot.com]
A Technical Guide to the Discovery and Synthesis of Non-Peptide NK2R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-2 receptor (NK2R), a member of the G-protein coupled receptor (GPCR) superfamily, has long been a target of interest for therapeutic intervention in a variety of disorders, including respiratory diseases, inflammatory conditions, and gastrointestinal motility disorders. The endogenous ligand for NK2R is neurokinin A (NKA), a peptide neurotransmitter. While peptide-based antagonists have been developed, their inherent limitations, such as poor oral bioavailability and metabolic instability, have driven the search for non-peptide antagonists. This technical guide provides a comprehensive overview of the discovery and synthesis of key non-peptide NK2R antagonists, detailing experimental protocols and summarizing critical quantitative data to aid researchers in this field.
Prominent Non-Peptide NK2R Antagonists and their Binding Affinities
The quest for potent and selective non-peptide NK2R antagonists has led to the development of several distinct chemical scaffolds. Below is a summary of some of the most significant compounds, along with their reported binding affinities.
| Compound | Chemical Class | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Reference |
| Saredutant (B1681467) (SR-48968) | Piperidine (B6355638) | Human | Radioligand Binding ([¹²⁵I]-NKA) | Kᵢ = 0.97 nM | [1] |
| Human | Radioligand Binding ([³H]SR-48968) | K𝘥 = 1.5 nM | [1] | ||
| Guinea Pig | Functional Assay (ileum) | pA₂ = 8.5 | [2] | ||
| Ibodutant (B1674150) (MEN-15596) | Piperidine | Human | Radioligand Binding ([¹²⁵I]NKA) | pKᵢ = 9.9 | [3] |
| Human | Functional Assay (colon) | pKₑ = 9.1 | [3] | ||
| Nepadutant (MEN-11420) | Bicyclic Peptide Derivative | Human | Radioligand Binding ([¹²⁵I]NKA) | pKᵢ = 8.4 | [3] |
| Rabbit | Functional Assay (pulmonary artery) | pKₑ = 8.6 | [4] | ||
| Rat | Functional Assay (urinary bladder) | pKₑ = 9.0 | [4] | ||
| ZM253270 | Pyrrolopyrimidine | Hamster | Radioligand Binding ([³H]NKA) | Kᵢ = 2 nM | Not explicitly cited |
| Human | Radioligand Binding ([³H]NKA) | Kᵢ = 96 nM | Not explicitly cited | ||
| GR159897 | Indole | Human | Radioligand Binding ([³H]GR100679) | pKᵢ = 9.5 | Not explicitly cited |
| Rat | Radioligand Binding ([³H]GR100679) | pKᵢ = 10.0 | Not explicitly cited |
Key Experimental Protocols
The discovery and characterization of non-peptide NK2R antagonists rely on a suite of robust in vitro assays. Detailed below are the methodologies for two fundamental experimental procedures.
Radioligand Binding Assay
This assay is crucial for determining the binding affinity of a test compound for the NK2 receptor. It typically involves a competitive binding format.
Materials:
-
Membranes: Cell membranes prepared from a cell line recombinantly expressing the human NK2 receptor.
-
Radioligand: Typically [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) or a tritiated antagonist like [³H]SR-48968.
-
Test Compounds: Non-peptide antagonists at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled NK2R ligand (e.g., NKA or a known antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at or below its K𝘥 value).
-
Membrane Addition: Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in the NK2R signaling cascade.
Materials:
-
Cells: A cell line stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye: Such as Fluo-4 AM or Fura-2 AM.
-
NK2R Agonist: Neurokinin A (NKA) or another selective NK2R agonist.
-
Test Compounds: Non-peptide antagonists at various concentrations.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Plate the NK2R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with the test compound at various concentrations for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the NK2R agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the increase in fluorescence in response to the agonist for each concentration of the test compound. Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀).
Synthesis of a Prototypical Non-Peptide NK2R Antagonist: Saredutant (SR-48968)
The synthesis of saredutant is a multi-step process that has been described in the literature. While specific, detailed, step-by-step protocols are proprietary, the general synthetic strategy involves the following key transformations. The synthesis of related piperidine-containing compounds often follows a convergent approach.
A plausible, generalized synthetic route could involve:
-
Preparation of a substituted piperidine core: This often begins with a commercially available piperidine derivative that is functionalized to introduce the necessary stereochemistry and reactive handles.
-
Synthesis of the side-chain fragment: A separate synthesis is carried out to construct the side chain containing the diaryl moiety.
-
Coupling of the two fragments: The piperidine core and the side-chain fragment are then coupled together, often through an amide bond formation or a reductive amination reaction.
-
Final modifications and purification: The coupled product may undergo further chemical modifications, such as deprotection or functional group interconversion, followed by purification using techniques like column chromatography and recrystallization to yield the final pure compound.
Visualizing the NK2R Signaling Pathway and Drug Discovery Workflow
To better understand the biological context and the process of discovering these antagonists, the following diagrams are provided.
References
- 1. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of non-peptide tachykinin receptor antagonists to substantiate the involvement of NK1 and NK2 receptors in a spinal nociceptive reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tachykinin NK2 Receptors in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tachykinin NK2 receptor and its multifaceted role in regulating gastrointestinal (GI) motility. Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are significant modulators of intestinal function.[1] Their actions are mediated by three distinct G-protein coupled receptors: NK1, NK2, and NK3. This document focuses specifically on the NK2 receptor, detailing its distribution, signaling pathways, physiological functions, and its potential as a therapeutic target for GI disorders.
Distribution of Tachykinin NK2 Receptors in the Gastrointestinal Tract
The physiological effects of NK2 receptor activation are intrinsically linked to their location within the gut wall. Immunohistochemical and mRNA analysis techniques have revealed a widespread but specific distribution pattern across different species and intestinal segments.
In the human gastrointestinal tract, NK2 receptors are prominently expressed on:
-
Smooth Muscle Cells: Found in both the circular and longitudinal muscle layers, mediating direct contractile responses.[2][3]
-
Myenteric Plexus Neurons: Indicating a role in modulating neurotransmission within the enteric nervous system.[4][5]
-
Interstitial Cells of Cajal (ICCs): Specifically in the deep muscular plexus, suggesting an influence on pacemaker activity and coordination of motility.[2]
-
Immune Cells: Implicating the NK2 receptor in the interplay between the nervous system and gut immunity.[6]
In animal models, such as the guinea pig and rat, a similar distribution is observed, with dense localization on both longitudinal and circular smooth muscle layers.[2][3] This strategic positioning underscores the NK2 receptor's capacity to influence multiple aspects of gut motor function, from direct muscle contraction to intricate neural regulation.
Signaling Pathways of the NK2 Receptor
The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein family.[7][8] Activation of the receptor by its endogenous ligand, Neurokinin A, initiates a well-defined intracellular signaling cascade that ultimately leads to smooth muscle contraction.
The key steps in the NK2 receptor signaling pathway are:
-
Ligand Binding: Neurokinin A (NKA) binds to the extracellular domain of the NK2 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction.[8]
NK2 Receptor Gq/11 Signaling Pathway.
The Dual Role of NK2 Receptors in Gastrointestinal Motility
Experimental evidence indicates that tachykinin NK2 receptors have a complex, dual role in the regulation of intestinal motor functions, capable of mediating both excitatory and inhibitory effects.[2][9] The net outcome of NK2 receptor stimulation depends on the specific location of the activated receptors and the physiological context.
Excitatory Functions:
-
Direct Myotropic Effect: The most well-established role of NK2 receptors is the direct stimulation of smooth muscle contraction, as detailed in the signaling pathway above.[4][5] This is a primary mechanism for increasing intestinal tone and promoting peristalsis.
-
Modulation of Cholinergic Nerves: NK2 receptors located on cholinergic motor neurons can enhance the release of acetylcholine, further potentiating muscle contraction.[2][9]
Inhibitory Functions:
-
Activation of Sympathetic Pathways: Stimulation of NK2 receptors can activate extrinsic sympathetic pathways.[2][9] The subsequent release of norepinephrine (B1679862) acts to inhibit intestinal motility.
-
Activation of NANC Inhibitory Neurons: NK2 receptors are also present on non-adrenergic, non-cholinergic (NANC) inhibitory neurons within the enteric nervous system.[2][9] Activation of these neurons can lead to the release of inhibitory neurotransmitters, such as nitric oxide and vasoactive intestinal peptide, resulting in smooth muscle relaxation.
Dual Excitatory and Inhibitory Roles of NK2 Receptors.
Experimental Methodologies for Studying NK2 Receptor Function
A variety of in vitro and in vivo experimental protocols are employed to elucidate the role of NK2 receptors in GI motility.
In Vitro Isolated Tissue Bath Assays
Objective: To quantify the contractile or relaxant response of isolated intestinal smooth muscle to NK2 receptor agonists and antagonists.
Detailed Methodology:
-
Tissue Preparation: Laboratory animals (e.g., guinea pig, rat) are euthanized, and segments of the intestine (e.g., ileum, colon) are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The longitudinal or circular muscle layer is carefully dissected and cut into strips of a standardized size.
-
Mounting: The muscle strips are mounted in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of 60-90 minutes, with regular washing.
-
Experimentation:
-
Agonist Concentration-Response Curves: Cumulative concentrations of an NK2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10)) are added to the bath, and the resulting contractile force is recorded.
-
Antagonist Studies: Tissues are pre-incubated with a selective NK2 receptor antagonist (e.g., Nepadutant, Saredutant, MEN 11420) for a defined period before generating the agonist concentration-response curve. The rightward shift of the curve is used to calculate the antagonist's potency (pA2 value).
-
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a standard stimulus (e.g., potassium chloride). EC50 values for agonists and pA2 values for antagonists are calculated using appropriate pharmacological software.
In Vivo Gastrointestinal Motility Studies in Rodents
Objective: To assess the effect of NK2 receptor ligands on intestinal transit and colonic motor activity in a living organism.
Detailed Methodology (Colonic Motility in Anesthetized Rats):
-
Animal Preparation: Rats are anesthetized (e.g., with urethane). A laparotomy is performed, and a small balloon-catheter device is inserted into the distal colon via the rectum.[10] The catheter is connected to a pressure transducer to record intraluminal pressure changes, which reflect colonic motility.[10]
-
Drug Administration: A jugular vein is cannulated for intravenous administration of NK2 receptor agonists or antagonists.
-
Baseline Recording: A baseline period of spontaneous colonic motility is recorded.
-
Experimental Intervention: The test compound (agonist or antagonist) is administered intravenously. In antagonist studies, the antagonist is given prior to an agonist challenge.
-
Data Acquisition and Analysis: Colonic motility is recorded continuously. Parameters such as the frequency and amplitude of phasic contractions, as well as changes in basal colonic tone, are quantified.[10] The motility index (an integrated measure of amplitude and frequency) is often calculated.
Quantitative Data on NK2 Receptor Function
The following tables summarize quantitative data from various studies, illustrating the effects of NK2 receptor ligands on gastrointestinal motility.
Table 1: Effects of NK2 Receptor Ligands in Human In Vivo Studies
| Compound | Dose | Experimental Model | Key Finding | Reference |
| Neurokinin A (NKA) | 25 pmol/kg/min (i.v.) | Healthy Volunteers | Stimulated small intestine motility and induced GI symptoms. | [1] |
| Nepadutant | 8 mg (i.v.) | Healthy Volunteers (NKA challenge) | Antagonized NKA-induced small intestine motility and prevented associated GI symptoms. | [1] |
| Nepadutant | 8 mg (i.v.) | Healthy Volunteers (isobaric balloon distension) | Increased colo-rectal compliance, suggesting a role in regulating colonic smooth muscle tone. | [1] |
| Nepadutant | 16 mg i.v. b.i.d. for 8 days | Healthy Volunteers | Did not affect normal bowel habits (frequency or stool consistency). | [1] |
| MEN 11420 | - | Healthy Volunteers (NKA challenge) | Blocked the NKA-induced change from a fasting to a fed-type motor pattern in the small bowel. | [11] |
Table 2: Effects of NK2 Receptor Ligands in Animal In Vivo Studies
| Compound | Dose Range / Value | Animal Model | Effect | Reference |
| [β-Ala8]NKA(4-10) (Agonist) | 0.3-300 nmol/kg (i.v.) | Anesthetized Rats | Dose-dependent tonic contraction of the colon. | [10] |
| MEN 11420 (Antagonist) | 0.01-1 µmol/kg (i.v.) | Anesthetized Rats | Reduced the excitatory effect of [β-Ala8]NKA(4-10) on the colon. | [10] |
| MEN 10627 (Antagonist) | - | Rats (Restraint Stress) | Reduced stress-induced output of fecal pellets. | [2] |
| Nepadutant (Antagonist) | 0.1 µmol/kg (i.v.) | Rats (Acetic Acid-induced colonic irritation) | Consistently reduced the exaggerated colonic motility. | [12] |
Therapeutic Potential of NK2 Receptor Antagonists
The involvement of NK2 receptors in both motility and visceral sensation makes them an attractive therapeutic target for functional and inflammatory bowel disorders.
-
Irritable Bowel Syndrome (IBS): In conditions like IBS, which are characterized by altered bowel habits and visceral hypersensitivity, NK2 receptor antagonists offer a promising therapeutic strategy.[9] By modulating both hypermotility and nociceptive signaling, these agents could alleviate symptoms such as diarrhea and abdominal pain.[2][9] Selective NK2 antagonists have been shown to decrease inflammation- or stress-associated hypermotility in preclinical models.[9][13]
-
Inflammatory Bowel Disease (IBD): Tachykinins and their receptors are implicated in the inflammatory cascade. NK2 receptor antagonists have been found to reduce intestinal tissue damage in animal models of colitis, suggesting a role in mitigating inflammation.[2][9]
The development of selective NK2 receptor antagonists, such as Nepadutant and Saredutant, has progressed to clinical trials. While they have shown efficacy in modulating NKA-induced motility changes in healthy volunteers, their overall success in treating IBS has been varied.[1][9] A key observation is that NK2 receptor antagonists tend to normalize pathological hypermotility without significantly affecting basal, physiological gut function, which is a desirable characteristic for a therapeutic agent.[1][2][11]
References
- 1. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tachykinin receptors and gastrointestinal motility: focus on humans [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinins potently stimulate human small bowel blood flow: a laser Doppler flowmetry study in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of tachykinin NK1 and NK2 receptors on colonic motility in anesthetized rats: effect of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oipub.com [oipub.com]
The Role of Neurokinin-2 Receptor Signaling in Inflammatory Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-2 receptor (NK2R), a member of the tachykinin G-protein coupled receptor (GPCR) family, has emerged as a significant modulator in the pathophysiology of various inflammatory diseases. Primarily activated by its endogenous ligand, neurokinin A (NKA), the NK2R is strategically expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as on various immune and inflammatory cells.[1][2][3] Activation of NK2R triggers a cascade of intracellular signaling events that contribute to key features of inflammatory conditions such as asthma and inflammatory bowel disease (IBD), including smooth muscle contraction, neurogenic inflammation, and pain perception.[4][5][6] This technical guide provides an in-depth exploration of NK2R signaling pathways, their implication in inflammatory diseases, relevant quantitative data, and detailed experimental protocols for their investigation.
Core NK2 Receptor Signaling Pathways
As a GPCR, the NK2 receptor transduces extracellular signals from NKA binding into intracellular responses primarily through the activation of heterotrimeric G-proteins. The receptor couples to multiple G-protein subtypes, leading to the activation of distinct downstream effector pathways.[1]
Gq/11-Protein Coupled Pathway
The most prominent signaling cascade initiated by NK2R activation involves the Gαq/11 family of G-proteins.[1][7] This pathway is central to many of the receptor's physiological effects, particularly smooth muscle contraction.
-
Receptor Activation: Neurokinin A (NKA) binds to the NK2R, inducing a conformational change.[8]
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).[1][8]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Downstream Effects:
This surge in intracellular calcium is a critical event, leading to cellular responses like smooth muscle contraction and neurotransmitter release.[1][8]
Gs-Protein Coupled Pathway and Downstream Signaling
In addition to the Gq pathway, the NK2R can also couple to Gs-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[1][9] Furthermore, NK2R activation has been linked to pro-inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
ERK1/2 Activation: The phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a key downstream event.[10] This pathway is crucial for cell proliferation and the expression of inflammatory mediators.
-
NF-κB Activation: In some cellular contexts, particularly in immune cells, NKR signaling can lead to the activation of the NF-κB transcription factor.[10] This is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines.[11][12] Interestingly, in murine macrophages lacking detectable NK2 receptors, NKA has been shown to induce NF-κB-dependent chemokine expression by engaging the NK1 receptor.[11][12]
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. genecards.org [genecards.org]
- 3. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin A - Wikipedia [en.wikipedia.org]
- 5. What are NK2R modulators and how do they work? [synapse.patsnap.com]
- 6. oipub.com [oipub.com]
- 7. innoprot.com [innoprot.com]
- 8. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 9. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
The Dawn of NK2R Antagonism: A Deep Dive into Early Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The neurokinin-2 receptor (NK2R), a G-protein coupled receptor, plays a pivotal role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Its endogenous ligand, neurokinin A (NKA), triggers a cascade of intracellular events upon binding. The therapeutic potential of antagonizing this receptor has driven extensive research, leading to the development of numerous antagonists. This whitepaper delves into the foundational structure-activity relationships (SAR) of early NK2R antagonists, providing a comprehensive overview of the key chemical modifications that shaped their potency and selectivity. We will explore both peptide-based and non-peptide antagonists, detailing the experimental methodologies used to characterize them and visualizing the underlying biological pathways.
From Peptides to Non-Peptides: The Evolution of Early NK2R Antagonists
The initial exploration into NK2R antagonism was dominated by modifications of the endogenous ligand, NKA. These early peptide-based antagonists provided crucial insights into the receptor's binding pocket and the structural requirements for antagonism.
A significant breakthrough in the field was the development of the linear hexapeptide antagonist, R396 (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2). Structure-activity studies on R396 revealed the critical importance of specific amino acid residues for its antagonistic activity. Notably, the aspartic acid at position 2 (Asp2) and the tryptophan at position 4 (Trp4) were found to be crucial for high affinity at the NK2B subtype.[1] Any substitution at these positions, regardless of the nature of the replacing residue, resulted in a significant loss of affinity.[1] Furthermore, the C-terminal glycinamide (B1583983) was identified as another key contributor to the molecule's affinity, as its replacement with a free acid led to a complete loss of biological activity.[1]
Parallelly, research focused on truncated analogues of NKA, such as NKA(4-10), to identify the minimal sequence required for receptor interaction. Alanine-scanning mutagenesis of NKA(4-10) demonstrated that the side chains of Asp4, Phe6, Val7, Leu9, and Met10 are structurally vital for agonist activity.[2] Interestingly, the substitution of Gly8 with L-Alanine in NKA(4-10) resulted in an antagonist at the human NK2 receptor.[2]
The landscape of NK2R antagonism was revolutionized by the discovery of the first potent and selective non-peptide antagonist, SR 48968.[3][4] This molecule served as a scaffold for the development of a new generation of antagonists and opened up avenues for creating orally bioavailable drugs. SAR studies on SR 48968 and its derivatives revealed that modifications to the 4-alkylpiperidine ring could significantly impact activity. While simple aliphatic substitutions were generally detrimental, the introduction of a hydroxyl group at an appropriate position could restore potency to levels comparable to the parent compound.[5]
The development of these early antagonists, both peptide and non-peptide, laid the groundwork for future drug discovery efforts targeting the NK2R. The knowledge gained from these initial SAR studies continues to inform the design of novel and more effective NK2R antagonists.
Quantitative Structure-Activity Relationship Data
The following table summarizes the quantitative data for a selection of early NK2R antagonists, providing a comparative overview of their potencies.
| Compound/Analogue | Modification | Assay Type | Species | Potency (pA2/pKi/IC50) | Reference |
| SR 48968 | - | Smooth Muscle Contraction | Rabbit | 9.8-10.3 (pA2) | [6] |
| SR 48968 | - | Smooth Muscle Contraction | Guinea Pig | 10.5 (pA2) | [6] |
| SR 48968 | - | Smooth Muscle Contraction | Rat | 9.4-9.6 (pA2) | [6] |
| SR 48968 | - | Smooth Muscle Contraction | Human | 9.36-9.6 (pA2) | [6] |
| SR 144190 | Metabolite of SR 48968 | Smooth Muscle Contraction | Human | 9.4 (pA2) | [7][8] |
| SR 144743 | N-demethyl metabolite | Smooth Muscle Contraction | Human | 9.4 (pA2) | [7][8] |
| SR 144782 | N,N-demethyl metabolite | Smooth Muscle Contraction | Human | 9.3 (pA2) | [7][8] |
| [Ala8]NKA(4-10) | Gly8 -> L-Ala | Radioligand Binding | Human | Antagonist | [2] |
| NKA(4-10) Analogue | Phe6 -> L-Ala | Radioligand Binding | Human | ~5000-fold decrease in affinity | [2] |
| NKA(4-10) Analogue | Asp4 -> L-Ala | Radioligand Binding | Human | 8 to 80-fold decrease in affinity | [2] |
| NKA(4-10) Analogue | Val7 -> L-Ala | Radioligand Binding | Human | 8 to 80-fold decrease in affinity | [2] |
| NKA(4-10) Analogue | Leu9 -> L-Ala | Radioligand Binding | Human | 8 to 80-fold decrease in affinity | [2] |
| NKA(4-10) Analogue | Met10 -> L-Ala | Radioligand Binding | Human | 8 to 80-fold decrease in affinity | [2] |
Experimental Protocols
The characterization of early NK2R antagonists relied on a suite of in vitro assays to determine their affinity and functional activity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity (Ki) of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes: Cell membranes prepared from a cell line expressing recombinant human NK2 receptors.
-
Radioligand: [³H]-SR 48968 or a suitable alternative.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Unlabeled antagonist candidates.
-
Non-specific Binding Control: A high concentration of an unlabeled NK2R ligand (e.g., NKA or SR 48968).
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding Wells: Contain membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of unlabeled ligand.
-
Test Compound Wells: Contain membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound solution to the appropriate wells. Add 100 µL of the membrane suspension (typically 10-20 µg of protein). Finally, add 100 µL of the radioligand solution. Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Isolated Smooth Muscle Contraction
This assay assesses the functional antagonism of a test compound by measuring its ability to inhibit NKA-induced contraction of isolated smooth muscle tissue.
Materials:
-
Tissue: Isolated smooth muscle preparations known to express NK2 receptors (e.g., rabbit pulmonary artery, guinea pig trachea, or human bronchus).
-
Organ Bath: A temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously gassed with 95% O₂ / 5% CO₂.
-
Isometric Transducer and Recording System.
-
Neurokinin A (NKA) solution.
-
Test Compound solutions.
Procedure:
-
Tissue Preparation: Mount the isolated smooth muscle strip in the organ bath under a resting tension (e.g., 1-2 g). Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Control Response: Elicit a contractile response by adding a submaximal concentration of NKA to the organ bath. Once the contraction has stabilized, wash the tissue to return to baseline.
-
Antagonist Incubation: Add the test compound at a specific concentration to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Challenge with Agonist: In the presence of the antagonist, re-introduce the same concentration of NKA and record the contractile response.
-
Data Analysis: Compare the magnitude of the NKA-induced contraction in the absence and presence of the antagonist. A reduction in the contractile response indicates antagonistic activity. To determine the potency of the antagonist, construct cumulative concentration-response curves to NKA in the absence and presence of different concentrations of the antagonist. The potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Visualizing the Core Mechanisms
To better understand the biological context and experimental design, the following diagrams illustrate the NK2R signaling pathway and a typical experimental workflow for antagonist evaluation.
Caption: NK2 Receptor Signaling Pathway.
Caption: Workflow for NK2R Antagonist Evaluation.
References
- 1. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective non-peptide antagonist of the neurokinin A (NK2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 48968, a neurokinin A (NK2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Alkylpiperidines related to SR-48968: potent antagonists of the neurokinin-2 (NK2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin A (NK2) receptor revisited with SR 48968, a potent non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Neurokinin A and the NK2 Receptor: A Technical Guide for Researchers
An In-depth Examination of Core Functions, Signaling Cascades, and Experimental Methodologies
This technical guide provides a comprehensive overview of the physiological functions of neurokinin A (NKA) and its primary receptor, the neurokinin-2 receptor (NK2R). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, systemic effects, and key experimental protocols crucial for advancing research in this field.
Introduction to Neurokinin A and the NK2 Receptor
Neurokinin A is a member of the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2).[1] NKA and the related peptide Substance P (SP) are encoded by the same gene, preprotachykinin-A (PPT-A).[1] NKA exerts its biological effects primarily through the activation of the NK2 receptor, a G-protein coupled receptor (GPCR).[2] While NKA is the preferred endogenous ligand for the NK2 receptor, cross-reactivity with other tachykinin receptors, such as the NK1 receptor, can occur, though with lower affinity.[3][4] The interaction between NKA and the NK2 receptor initiates a cascade of intracellular events that play a significant role in a wide array of physiological and pathophysiological processes.[5]
Physiological Functions of Neurokinin A and the NK2 Receptor
The NKA/NK2R system is integral to the function of multiple organ systems, including the respiratory, gastrointestinal, cardiovascular, and immune systems. Its involvement in inflammation and nociception further highlights its therapeutic potential.
Respiratory System
In the respiratory tract, the activation of NK2 receptors on airway smooth muscle is a potent stimulus for bronchoconstriction.[6] This has implicated the NKA/NK2R pathway in the pathophysiology of asthma and other obstructive airway diseases.[7][8] NKA can be released from sensory nerve endings in the airways in response to various stimuli, including allergens and irritants, contributing to neurogenic inflammation.[6] Studies have shown that NK2 receptor antagonists can inhibit NKA-induced bronchoconstriction in asthmatic patients.[9]
Gastrointestinal Tract
The gastrointestinal (GI) tract expresses a high density of NK2 receptors, particularly on smooth muscle cells.[10][11] Activation of these receptors by NKA leads to smooth muscle contraction and plays a significant role in regulating intestinal motility.[10][11] The potent spasmogenic effect of tachykinins in the human intestine is primarily mediated by NK2 receptors.[11] Consequently, NK2 receptor antagonists have been investigated for the treatment of motility disorders such as irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype.[10]
Cardiovascular System
In the cardiovascular system, the effects of NKA are complex. While some studies suggest a role in vasodilation, others point towards vasoconstrictor effects in certain vascular beds. The overall impact on blood pressure regulation is multifaceted and dependent on the specific vascular territory and experimental conditions.
Immune System and Inflammation
NKA and the NK2 receptor are key players in the process of neurogenic inflammation, where neuropeptides released from sensory nerves contribute to inflammatory responses.[5] NK2 receptor activation can lead to plasma extravasation and the recruitment of inflammatory cells.[6] Various immune cells, including T cells, B cells, macrophages, and dendritic cells, express neurokinin receptors, indicating a direct role for NKA in modulating immune responses.[5]
Nociception
The tachykinin system is well-established in the transmission of pain signals. While the NK1 receptor and Substance P have been more extensively studied in this context, evidence also points to the involvement of NKA and the NK2 receptor in nociceptive processing, particularly in visceral pain.[10]
NK2 Receptor Signaling Pathways
The NK2 receptor is a canonical GPCR that primarily couples to Gαq/11 proteins.[2] Ligand binding by NKA induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction, secretion, and gene transcription. Some studies also suggest that the NK2 receptor can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[3]
Quantitative Pharmacological Data
The affinity (Ki) and potency (EC50) of NKA and various synthetic ligands for the NK2 receptor have been determined through numerous studies. This data is crucial for the development of selective agonists and antagonists for therapeutic purposes.
| Compound | Receptor | Assay Type | Ki (nM) | pKi | EC50 (nM) | pEC50 | Reference |
| Agonists | |||||||
| Neurokinin A | Human NK2 | Binding ([¹²⁵I]-NKA) | 0.87 - 20 | 8.7 - 7.7 | 2.38 - 4.9 | 8.6 - 8.3 | [2][3][12] |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Human NK2 | Binding ([¹²⁵I]-NKA) | 0.87 | 9.06 | 1.05 | 8.98 | [3] |
| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Human NK2 | Binding ([¹²⁵I]-NKA) | - | - | 0.70 | 9.15 | [3] |
| [β-Ala⁸]-NKA(4-10) | Human NK2 | Binding ([¹²⁵I]-NKA) | - | - | 5.0 | 8.3 | [12] |
| GR 64349 | Human NK2 | Binding ([¹²⁵I]-NKA) | - | 8.5 | - | - | [13] |
| Antagonists | |||||||
| MEN 11420 (Nepadutant) | Human NK2 | Functional | - | pKB 8.1-10.2 | - | - | [11] |
| SR 48968 (Saredutant) | Human NK2 | Functional | - | pA2 9.05 | - | - | [9] |
| Ibodutant | Human NK2 | Functional | - | - | - | - | [14] |
| FK224 | Human NK1/NK2 | Binding ([³H]-SP) | - | - | - | - | [6] |
Experimental Protocols
A variety of in vitro and in vivo experimental techniques are employed to investigate the physiological functions of NKA and the NK2 receptor.
In Vitro Assays
This assay is used to determine the affinity of ligands for the NK2 receptor.
-
Objective: To quantify the binding of a radiolabeled ligand to the NK2 receptor and determine the receptor density (Bmax) and ligand affinity (Kd or Ki).
-
Materials:
-
Cell membranes expressing NK2 receptors (e.g., from transfected CHO cells).
-
Radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-Neurokinin A).
-
Unlabeled test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a suitable buffer and centrifuge to isolate the membrane fraction.[15]
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.[13][15]
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60-90 minutes at 25°C).[15]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[15]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Analyze the data using non-linear regression to determine the Ki or IC50 of the test compound.[15]
-
This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation.
-
Objective: To determine the potency (EC50) of agonists in stimulating NK2 receptor-mediated calcium release.
-
Materials:
-
Cells expressing NK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).[16]
-
Fluorometric imaging plate reader or flow cytometer.
-
-
Protocol:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.[17][18]
-
Baseline Measurement: Measure the baseline fluorescence before adding the agonist.[18]
-
Stimulation: Add varying concentrations of the agonist to the cells.
-
Measurement: Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.[17][18]
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot it against the concentration to generate a dose-response curve and calculate the EC50.[15]
-
This assay directly measures the physiological response of smooth muscle to NKA.
-
Objective: To assess the contractile effect of NKA and the inhibitory effect of NK2 receptor antagonists on isolated smooth muscle preparations.
-
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, human colon).[12]
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution.
-
-
Protocol:
-
Tissue Preparation: Mount a strip of smooth muscle tissue in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[19]
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Agonist Addition: Add cumulative concentrations of NKA to the organ bath and record the resulting contractile force.
-
Antagonist Studies: To test antagonists, pre-incubate the tissue with the antagonist for a specific period before adding NKA.
-
Data Analysis: Construct concentration-response curves to determine the EC50 of NKA and the potency of antagonists (pA2 or pKB values).[12]
-
In Vivo Models
Animal models are used to study the role of NKA and the efficacy of NK2 receptor antagonists in asthma.
-
Ovalbumin (OVA)-Induced Asthma Model:
-
Sensitization: Mice or rats are sensitized by intraperitoneal injection of OVA with an adjuvant (e.g., alum).
-
Challenge: Animals are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype, including airway hyperresponsiveness and inflammation.[20]
-
Drug Administration: Test compounds (e.g., NK2 receptor antagonists) can be administered before or after the challenge to assess their therapeutic effect.
-
Outcome Measures: Airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and cytokine levels are measured.[20]
-
-
House Dust Mite (HDM)-Induced Asthma Model: This model is considered more clinically relevant as HDM is a common human allergen. The protocol is similar to the OVA model, with intranasal administration of HDM extract for sensitization and challenge.[21]
These models are used to investigate the contribution of NKA and the NK2 receptor to inflammatory processes initiated by neuronal activation.
-
Capsaicin-Induced Plasma Extravasation:
-
Procedure: Capsaicin, a potent activator of sensory neurons, is injected locally (e.g., into the skin or airway) to induce the release of neuropeptides, including NKA.
-
Measurement: Plasma extravasation is quantified by measuring the leakage of a vascular tracer (e.g., Evans blue dye) into the tissue.
-
Intervention: The effect of NK2 receptor antagonists on capsaicin-induced plasma extravasation is assessed.
-
Conclusion
Neurokinin A and the NK2 receptor are critical components of a complex signaling system with diverse physiological roles. Their involvement in key pathological processes, particularly in respiratory and gastrointestinal diseases, makes them attractive targets for therapeutic intervention. A thorough understanding of their function, signaling pathways, and the application of robust experimental methodologies, as outlined in this guide, is essential for the continued development of novel and effective treatments targeting the NKA/NK2R system.
References
- 1. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of inhaled FK224, a tachykinin NK-1 and NK-2 receptor antagonist, on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of an NK1/NK2 receptor antagonist on airway responses and inflammation to allergen in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells [frontiersin.org]
- 17. Measuring intracellular calcium signaling in murine NK cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dmt.dk [dmt.dk]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Expression of Neurokinin-2 (NK2) Receptors in the Central and Peripheral Nervous Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in a variety of physiological and pathological processes. As the primary receptor for the tachykinin neuropeptide neurokinin A (NKA), the NK2 receptor is implicated in smooth muscle contraction, inflammatory responses, and nociception. Its expression throughout the central and peripheral nervous systems makes it a significant target for therapeutic intervention in a range of disorders, including inflammatory diseases, pain, and mood disorders.[1][2] This technical guide provides a comprehensive overview of the expression of NK2 receptors, detailing their localization, the signaling pathways they mediate, and the experimental protocols used for their study.
Distribution and Expression of NK2 Receptors
The expression of NK2 receptors is predominantly localized to the peripheral nervous system, with more limited and specific expression within the central nervous system (CNS).[3]
Peripheral Nervous System (PNS)
In the periphery, NK2 receptors are abundantly expressed in various tissues, including:
-
Gastrointestinal Tract: NK2 receptors are found on smooth muscle cells of the circular and longitudinal layers, as well as on nerve endings within the myenteric and submucosal plexuses.[4] Their activation is associated with intestinal motility.
-
Respiratory System: Expression is prominent in the smooth muscle of the respiratory tract, where receptor activation leads to bronchoconstriction.
-
Urinary Tract: The urinary bladder detrusor muscle shows significant NK2 receptor expression, and their activation is involved in muscle contraction.[5]
-
Inflammatory Cells: NK2 receptors are also expressed on various inflammatory cells, suggesting a role in immune modulation.[3]
Central Nervous System (CNS)
While less abundant than in the periphery, NK2 receptor mRNA has been detected in several regions of the human brain, indicating a role in central neurotransmission.[6][7] These regions include:
-
Caudate nucleus
-
Putamen
-
Hippocampus
-
Substantia nigra
-
Cerebral cortex (with higher expression in the frontal and temporal lobes compared to occipital and parietal areas)[6]
Quantitative Analysis of NK2 Receptor Expression
The density of NK2 receptors (Bmax) and the levels of their corresponding mRNA vary across different tissues. The following tables summarize available quantitative data.
Table 1: NK2 Receptor Density (Bmax) in Various Tissues
| Tissue/Region | Species | Bmax (fmol/mg protein) | Radioligand | Reference |
| Central Nervous System | ||||
| Rat Brain (specific nuclei) | Rat | Low density | [¹²⁵I]NKA | [8] |
| Peripheral Nervous System | ||||
| Human Colon (Myenteric Plexus Neurons) | Human | 71.8% of neurons immunoreactive | Immunohistochemistry | [9] |
| Rat Duodenum (Circular Muscle) | Rat | High Immunoreactivity | Immunohistochemistry | |
| Rat Colon (Circular Muscle) | Rat | High Immunoreactivity | Immunohistochemistry |
Table 2: Quantitative mRNA Expression of NK2 Receptors
| Tissue/Region | Species | Method | Relative Expression Level | Reference |
| Central Nervous System | ||||
| Human Caudate Nucleus | Human | RT-PCR | Detectable | [6] |
| Human Putamen | Human | RT-PCR | Detectable | [6] |
| Human Hippocampus | Human | RT-PCR | Detectable | [6] |
| Human Substantia Nigra | Human | RT-PCR | Detectable | [6] |
| Human Frontal Cortex | Human | RT-PCR | Major Expression | [6] |
| Human Temporal Cortex | Human | RT-PCR | Major Expression | [6] |
| Peripheral Nervous System | ||||
| Rat Gastrointestinal Tract | Rat | In Situ Hybridization | High in smooth muscle | [4] |
| A549, DLD1 cell lines | Human | RT-PCR | Detectable (NK1 dominant) | [10] |
NK2 Receptor Signaling Pathways
Activation of the NK2 receptor by NKA initiates intracellular signaling cascades through its coupling to heterotrimeric G-proteins, primarily Gq/11 and Gs.[2][11]
Gq/11 Signaling Pathway
The Gq/11 pathway is the principal signaling cascade activated by NK2 receptors. This pathway leads to the mobilization of intracellular calcium.[5]
-
Receptor Activation: Binding of NKA to the NK2 receptor induces a conformational change.
-
G-protein Coupling: The activated receptor couples to the Gq/11 protein.
-
Phospholipase C Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12]
-
Cellular Response: The increase in intracellular Ca²⁺ concentration leads to various cellular responses, including smooth muscle contraction.
Caption: NK2 Receptor Gq/11 Signaling Pathway.
Gs Signaling Pathway
NK2 receptors can also couple to Gs proteins, leading to the production of cyclic AMP (cAMP).[11]
-
Receptor Activation: NKA binding activates the NK2 receptor.
-
G-protein Coupling: The receptor couples to the Gs protein.
-
Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A Activation: cAMP activates protein kinase A (PKA).
-
Cellular Response: PKA phosphorylates various downstream targets, leading to a cellular response.
Caption: NK2 Receptor Gs Signaling Pathway.
Experimental Protocols
A variety of experimental techniques are employed to study the expression and function of NK2 receptors. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to quantify the density (Bmax) and affinity (Kd) of NK2 receptors in a given tissue or cell preparation.[13]
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue samples in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed amount of membrane preparation (e.g., 50-100 µg of protein).
-
Increasing concentrations of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) for saturation binding experiments, or a fixed concentration of radioligand and increasing concentrations of a competing unlabeled ligand for competition binding experiments.
-
For non-specific binding determination, add a high concentration of an unlabeled NK2 receptor agonist or antagonist (e.g., 1 µM NKA).
-
-
Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta or gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding versus the concentration of radioligand and analyze the data using Scatchard analysis or non-linear regression to determine the Bmax and Kd.
-
For competition experiments, plot the percentage of specific binding versus the concentration of the competing ligand and analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value.
-
In Situ Hybridization
This technique is used to visualize the location of NK2 receptor mRNA within intact tissue sections.
Workflow:
Caption: In Situ Hybridization Workflow.
Detailed Protocol:
-
Probe Design and Synthesis:
-
Design an antisense RNA probe complementary to a specific region of the NK2 receptor mRNA. Probes are typically 200-800 base pairs in length.[14]
-
Incorporate a T7 or SP6 RNA polymerase promoter sequence into the DNA template via PCR.
-
Synthesize the digoxigenin (B1670575) (DIG)-labeled RNA probe using an in vitro transcription kit with DIG-labeled UTP.[6][15]
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).
-
Dissect the tissue of interest and post-fix overnight.
-
Cryoprotect the tissue in a sucrose (B13894) solution.
-
Section the tissue using a cryostat and mount the sections on coated slides.
-
-
Hybridization:
-
Pre-treat the tissue sections to improve probe accessibility (e.g., proteinase K digestion, acetylation).
-
Pre-hybridize the sections in hybridization buffer to block non-specific binding sites.
-
Hybridize the sections with the DIG-labeled probe overnight in a humidified chamber at an optimized temperature (e.g., 65°C).
-
-
Post-Hybridization Washes and Detection:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probe.
-
Block the sections with a blocking solution (e.g., normal sheep serum).
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).
-
Wash the sections to remove unbound antibody.
-
Add a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) to visualize the location of the hybridized probe.
-
-
Visualization:
-
Mount the slides with a coverslip and visualize the results using a light microscope.
-
Immunohistochemistry
This method is used to localize the NK2 receptor protein in tissue sections using a specific antibody.
Detailed Protocol:
-
Tissue Preparation:
-
Prepare tissue sections as described for in situ hybridization (formalin-fixed, paraffin-embedded sections can also be used).
-
Perform antigen retrieval if necessary to unmask the epitope (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for the NK2 receptor overnight at 4°C.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a biotinylated secondary antibody that recognizes the primary antibody.
-
Wash the sections and then incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Wash the sections and add a peroxidase substrate (e.g., diaminobenzidine, DAB) to produce a colored precipitate at the site of the antigen.
-
-
Counterstaining and Visualization:
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize cell nuclei.
-
Dehydrate the sections, clear, and mount with a coverslip.
-
Examine the sections under a light microscope.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Measurement of Intracellular Calcium:
-
Wash the cells to remove extracellular dye.
-
Place the coverslip or plate in a fluorescence imaging system or a plate reader equipped for ratiometric measurements.
-
Establish a baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add an NK2 receptor agonist (e.g., NKA) to the cells and continue to record the fluorescence ratio.
-
An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Calibrate the fluorescence signal using ionophores (e.g., ionomycin) and calcium chelators (e.g., EGTA) to determine the minimum and maximum fluorescence ratios.
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation.[7]
-
cAMP Assay
This assay quantifies the production of cyclic AMP, a second messenger in the Gs signaling pathway.
Detailed Protocol:
-
Cell Stimulation and Lysis:
-
Culture cells expressing NK2 receptors.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of an NK2 receptor agonist for a specific time at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of cAMP in the cell lysates.
-
Briefly, the cell lysate is added to a microplate pre-coated with an antibody that binds cAMP.
-
A known amount of enzyme-labeled cAMP is also added to the wells.
-
The sample cAMP and the enzyme-labeled cAMP compete for binding to the antibody.
-
After washing, a substrate is added, and the resulting colorimetric signal is measured, which is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples from the standard curve and plot it against the agonist concentration to determine the EC50.
-
Conclusion
The neurokinin-2 receptor is a critical component of the tachykinin system, with a well-defined expression pattern primarily in the periphery and a more discrete distribution in the central nervous system. Its involvement in key physiological processes, including smooth muscle function and inflammation, underscores its importance as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NK2 receptor pharmacology and its role in health and disease. A thorough understanding of its expression and signaling is paramount for the development of novel and effective therapeutic strategies targeting this receptor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. zfin.org [zfin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of tachykinin NK2 receptor mRNA in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insitu hybridization [krauselab.ccbr.utoronto.ca]
- 9. docs.abcam.com [docs.abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TPC - Bmax and KD [turkupetcentre.net]
- 14. innoprot.com [innoprot.com]
- 15. researchgate.net [researchgate.net]
The Evolving Landscape of NK2 Receptor Antagonists: A Technical History of Drug Development
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the history and development of neurokinin-2 (NK2) receptor antagonists. Targeting researchers, scientists, and drug development professionals, this document details the scientific journey from early peptide-based compounds to the development of non-peptide antagonists, summarizing key preclinical and clinical findings. The tachykinin system, particularly the NK2 receptor and its endogenous ligand neurokinin A (NKA), has been a focal point for therapeutic intervention in a variety of disorders, including inflammatory conditions, pain, and affective disorders.
Introduction to the Tachykinin NK2 Receptor
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of physiological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts, as well as within the central nervous system.[1] Its activation is primarily linked to smooth muscle contraction, pro-inflammatory responses, and neurotransmission.[2] This distribution has made the NK2 receptor an attractive target for the development of antagonists for conditions such as asthma, irritable bowel syndrome (IBS), and anxiety.[1]
Early Development: From Peptide to Non-Peptide Antagonists
The initial exploration into NK2 receptor antagonism was dominated by peptide-based compounds. These early antagonists were crucial for elucidating the physiological roles of the NK2 receptor. However, their therapeutic potential was often limited by poor oral bioavailability and metabolic instability.
A significant breakthrough in the field was the discovery of the first potent and selective non-peptide NK2 receptor antagonist, Saredutant (SR48968) . This discovery spurred a new era of research, leading to the development of several other non-peptide antagonists with improved pharmacokinetic profiles. These compounds offered the promise of orally active drugs with the potential for broader clinical application.
Key NK2 Receptor Antagonists in Development
The following tables summarize the quantitative data for several key peptide and non-peptide NK2 receptor antagonists that have been pivotal in the field.
| Compound | Type | Target Species | Assay Type | Quantitative Metric | Value | Reference(s) |
| Saredutant (SR48968) | Non-Peptide | Human | Radioligand Binding ([³H]-SR48968) | pKi | 9.2 | [3] |
| Human | Radioligand Binding ([¹²⁵I]-NKA) | Ki | ~1 nM | [4] | ||
| Guinea Pig | Functional Assay (Trachea) | pA₂ | 8.9 | [5] | ||
| Nepradutant (MEN11420) | Peptide | Human | Radioligand Binding ([¹²⁵I]-NKA) | Ki | 2.5 ± 0.7 nM | [4][6] |
| Human | Radioligand Binding ([³H]-SR48968) | Ki | 2.6 ± 0.4 nM | [4][6] | ||
| Rabbit | Functional Assay (Pulmonary Artery) | pKB | 8.6 ± 0.07 | [6] | ||
| Iboputant (MEN15596) | Non-Peptide | Human | Radioligand Binding ([¹²⁵I]-NKA) | pKi | 9.9 | [3] |
| GR159897 | Non-Peptide | Human | Radioligand Binding ([³H]-GR100679) | pKi | 9.5 | [7] |
| Guinea Pig | Functional Assay (Trachea) | pA₂ | 8.7 | [7] |
Dual NK1/NK2 Receptor Antagonists
Recognizing the potential for synergistic effects by blocking multiple tachykinin pathways, several dual NK1/NK2 receptor antagonists were also developed.
| Compound | Type | Target Species | Receptor | Quantitative Metric | Value | Reference(s) |
| DNK333 | Non-Peptide | Human | NK1 | pKi | 7.9 | [8] |
| Human | NK2 | pKi | 8.02 | [8] | ||
| AVE5883 | Non-Peptide | Human | NK1/NK2 | - | - | [9] |
Signaling Pathways and Experimental Workflows
The development of NK2 receptor antagonists has been underpinned by a variety of in vitro and in vivo experimental models designed to assess their binding affinity, functional activity, and therapeutic efficacy.
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium. This is a key mechanism underlying its physiological effects, particularly smooth muscle contraction.
References
- 1. wjgnet.com [wjgnet.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin NK(2) receptors facilitate acetylcholine release from guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Effect of an NK1/NK2 receptor antagonist on airway responses and inflammation to allergen in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Variants of the NK2 Receptor and Disease Susceptibility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-2 (NK2) receptor, encoded by the TACR2 gene, is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes. Primarily activated by the tachykinin neuropeptide Neurokinin A (NKA), the NK2 receptor is implicated in smooth muscle contraction, inflammation, and nociception. Given its widespread expression and functional significance, genetic variations in the TACR2 gene have been investigated for their potential association with susceptibility to a range of diseases. This technical guide provides a comprehensive overview of the current understanding of TACR2 genetic variants and their links to disease, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
NK2 Receptor Signaling Pathways
The NK2 receptor, upon binding its ligand NKA, undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins, primarily Gq and Gs.
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular responses. DAG activates protein kinase C (PKC), another key signaling molecule.
-
Gs Pathway: Coupling of the NK2 receptor to the Gs protein results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA) and influencing a wide array of cellular functions.
Caption: NK2 Receptor Signaling Pathways.
Genetic Variants of TACR2 and Disease Association
Genetic association studies have explored the role of single nucleotide polymorphisms (SNPs) in the TACR2 gene in susceptibility to various diseases. The findings, however, have been inconsistent across different conditions and populations.
Angiotensin-Converting Enzyme (ACE) Inhibitor-Induced Cough
A common side effect of ACE inhibitors is a persistent dry cough, and genetic factors are thought to influence its development.
| SNP | Genotype | Allele Frequency (Cough vs. No Cough) | P-value | Conclusion |
| Gly231Glu | Gly/Gly | 33.3% vs. 66.7% | 0.028 | The Glu/Glu genotype is associated with a lower prevalence of ACE inhibitor-induced cough.[1] |
| Gly/Glu | 24.4% vs. 75.6% | A significant inverse linear association exists between the number of Glu231 alleles and the cough.[1] | ||
| Glu/Glu | 0% vs. 100% | |||
| Arg375His | Arg/Arg | 22.1% vs. 77.9% | NS | No statistically significant association was observed for this variant.[1] |
| Arg/His | 31.8% vs. 68.2% | |||
| His/His | 0% vs. 100% |
Alzheimer's Disease
Despite the TACR2 gene being located in a region linked to Alzheimer's disease, studies have not found a significant association between its variants and disease risk. A study involving the genotyping of 13 SNPs covering the entire TACR2 gene found no association with Alzheimer's disease.[2]
Colorectal Cancer
The association between TACR2 variants and colorectal cancer risk remains an area of active investigation, with some studies suggesting a potential role in interactive models with other genes.
| SNP | Genotype Comparison | Odds Ratio (95% CI) | P-value | Conclusion |
| rs4644560 | - | - | NS | In a study by Lin et al. (2015), this SNP was included in the best interactive model for colorectal cancer risk but was not independently associated with the disease.[3] |
Experimental Protocols
The identification and functional characterization of TACR2 genetic variants involve a range of molecular and cellular techniques.
Genotyping of TACR2 Polymorphisms
A common method for genotyping SNPs in the TACR2 gene is Polymerase Chain Reaction (PCR) followed by direct sequencing or restriction fragment length polymorphism (RFLP) analysis.
Caption: Workflow for Genotyping TACR2 Variants.
Protocol: PCR and Sanger Sequencing
-
DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., blood leukocytes, buccal swabs) using a commercially available DNA extraction kit.
-
Primer Design: Design PCR primers flanking the TACR2 SNP of interest.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.
-
Add the genomic DNA template to the master mix.
-
Perform PCR using an appropriate thermal cycling program (denaturation, annealing, and extension steps).
-
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template and a fluorescently labeled dideoxynucleotide chain termination method.
-
Analyze the sequencing products on a capillary electrophoresis instrument.
-
-
Genotype Calling: Analyze the resulting electropherogram to identify the nucleotide at the SNP position and determine the genotype.
Functional Characterization of NK2 Receptor Variants
To understand the functional consequences of identified TACR2 variants, in vitro assays are employed to assess receptor signaling.
1. Intracellular Calcium Mobilization Assay
This assay measures the ability of NK2 receptor variants to signal through the Gq pathway by quantifying changes in intracellular calcium levels upon agonist stimulation.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293, CHO) that does not endogenously express the NK2 receptor.
-
Transiently or stably transfect the cells with expression vectors encoding the wild-type or variant NK2 receptors.
-
-
Dye Loading:
-
Plate the transfected cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
-
Agonist Stimulation and Signal Detection:
-
Establish a baseline fluorescence reading using a fluorescence plate reader or a flow cytometer.
-
Add varying concentrations of an NK2 receptor agonist (e.g., Neurokinin A).
-
Monitor the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each agonist concentration.
-
Plot the dose-response curve and determine the EC50 (half-maximal effective concentration) to assess the potency of the agonist for each receptor variant.
-
2. Cyclic AMP (cAMP) Accumulation Assay
This assay evaluates the coupling of NK2 receptor variants to the Gs signaling pathway by measuring the production of cAMP.
Protocol:
-
Cell Culture and Transfection: Prepare cells expressing the wild-type or variant NK2 receptors as described for the calcium assay.
-
Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with different concentrations of an NK2 receptor agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples and plot the dose-response curve to calculate the EC50 for each receptor variant.
-
Caption: Workflow for Functional Characterization of NK2R Variants.
Conclusion and Future Directions
The study of genetic variants in the TACR2 gene has provided valuable insights into the potential role of the NK2 receptor in various disease states. While a clear association has been established for ACE inhibitor-induced cough, the role of TACR2 polymorphisms in other conditions such as Alzheimer's disease and colorectal cancer remains less defined and warrants further investigation in larger and more diverse populations.
For drug development professionals, understanding the impact of these genetic variants on receptor function is critical. Functional characterization of variants can inform the development of targeted therapies and patient stratification strategies. Future research should focus on:
-
Large-scale genetic association studies: To clarify the role of TACR2 variants in complex diseases.
-
Functional analysis of rare variants: To understand their potential impact on receptor function and disease susceptibility.
-
Pharmacogenomic studies: To investigate how TACR2 variants influence individual responses to NK2 receptor-targeted drugs.
By combining genetic, molecular, and pharmacological approaches, the scientific community can continue to unravel the complexities of NK2 receptor biology and its implications for human health and disease.
References
Endogenous Ligands for the Tachykinin NK2 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands for the tachykinin NK2 receptor, a key target in various physiological and pathological processes. The document details the binding affinities and functional potencies of these ligands, outlines the experimental protocols for their characterization, and illustrates the associated signaling pathways.
Introduction to the Tachykinin NK2 Receptor and its Endogenous Ligands
The tachykinin NK2 receptor (NK2R) is a G protein-coupled receptor (GPCR) that plays a significant role in smooth muscle contraction, inflammation, and nociception. It is preferentially activated by a family of neuropeptides known as tachykinins. The primary endogenous ligands for the NK2 receptor are:
-
Neurokinin A (NKA): The most potent and preferential endogenous agonist for the NK2 receptor.
-
Neuropeptide K (NPK) and Neuropeptide γ (NPγ): N-terminally extended forms of NKA that also potently activate the NK2 receptor.
-
Substance P (SP): While being the preferential ligand for the NK1 receptor, SP can also bind to and activate the NK2 receptor, albeit with lower affinity.[1][2]
-
Neurokinin B (NKB): The preferential ligand for the NK3 receptor, NKB exhibits the lowest affinity for the NK2 receptor among the endogenous tachykinins.[3][4]
Quantitative Analysis of Ligand-Receptor Interactions
The binding affinity and functional potency of the endogenous tachykinins at the human NK2 receptor have been characterized through various in vitro assays. The following tables summarize the quantitative data available in the scientific literature.
Table 1: Binding Affinities (Ki) of Endogenous Ligands for the Human Tachykinin NK2 Receptor
| Endogenous Ligand | Receptor Source | Radioligand | Ki (nM) | pKi | Reference(s) |
| Neurokinin A (NKA) | Recombinant human NK2R in CHO cells | [¹²⁵I]-NKA | ~1.7 | 7.77 ± 0.10 | [5] |
| Substance P (SP) | Recombinant human NK2R in CHO cells | [³H]-Septide | >10,000 | <5 | [6] |
| Neurokinin B (NKB) | Human colonic muscle | Not Specified | Potent | Not Specified | [7][8] |
| Neuropeptide K (NPK) | Hamster urinary bladder | ¹²⁵I-NKA | Equipotent to NKA | Not Specified | |
| Neuropeptide γ (NPγ) | Hamster urinary bladder | ¹²⁵I-NKA | Equipotent to NKA | Not Specified |
Table 2: Functional Potencies (EC50) of Endogenous Ligands at the Human Tachykinin NK2 Receptor
| Endogenous Ligand | Assay Type | Receptor Source | EC50 (nM) | pEC50 | Reference(s) |
| Neurokinin A (NKA) | Intracellular Calcium Response | Recombinant human NK2R in CHO cells | ~0.08 | 10.08 | [1] |
| IP-1 Accumulation | Recombinant human NK2R in CHO cells | ~0.08 | 9.10 ± 0.16 | [6] | |
| Cyclic AMP Synthesis | Recombinant human NK2R in CHO cells | ~0.02 | 10.66 ± 0.27 | [6] | |
| Muscle Contraction | Human colonic circular smooth muscle | 4.9 | Not Specified | [7] | |
| Substance P (SP) | Intracellular Calcium Response | Recombinant human NK2R in CHO cells | ~70.8 | 7.15 | [1] |
| Muscle Contraction | Human colonic circular smooth muscle | 160 | Not Specified | [7] | |
| Neurokinin B (NKB) | Muscle Contraction | Human colonic circular smooth muscle | 5.3 | Not Specified | [7] |
| Neuropeptide γ (NPγ) | Muscle Contraction | Human isolated bronchus | ~0.25 | 8.6 ± 0.4 | [9] |
Note: The pD2 value for Neuropeptide γ was converted to an approximate EC50 value. A pD2 is the negative logarithm of the EC50.
Tachykinin NK2 Receptor Signaling Pathways
Activation of the NK2 receptor by its endogenous ligands initiates a cascade of intracellular signaling events. The NK2 receptor is known to couple to both Gq/11 and Gs G-proteins.
-
Gq/11 Pathway: Ligand binding stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
-
Gs Pathway: The receptor can also couple to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
These signaling pathways are crucial for the diverse physiological functions mediated by the NK2 receptor.
Detailed Experimental Protocols
The characterization of endogenous ligands for the NK2 receptor relies on a suite of robust in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the NK2 receptor.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Neurokinin B - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuropeptide gamma, the most potent contractile tachykinin in human isolated bronchus, acts via a 'non-classical' NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of NK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-2 (NK2) receptor, a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs), is a key player in various physiological processes.[1] Primarily activated by its endogenous ligand, neurokinin A (NKA), the NK2 receptor is involved in smooth muscle contraction, inflammatory responses, and neurotransmission.[2] Consequently, antagonism of the NK2 receptor presents a promising therapeutic strategy for a range of conditions, including respiratory diseases, gastrointestinal disorders, and anxiety.
These application notes provide detailed protocols for essential in vitro assays designed to identify and characterize novel NK2 receptor antagonists. The described methods include binding assays to determine the affinity of a compound for the receptor and functional assays to assess its ability to inhibit receptor-mediated signaling.
NK2 Receptor Signaling Pathways
The NK2 receptor is known to couple to multiple G-protein signaling pathways, primarily the Gq/11 and Gs pathways.[3][4]
-
Gq/11 Pathway: Activation of the Gq/11 pathway by an NK2 receptor agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5]
-
Gs Pathway: The NK2 receptor can also couple to the Gs protein, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3][4]
The dual signaling capability of the NK2 receptor offers multiple readouts for functional assays to screen for antagonists.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to screen for and characterize NK2 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the NK2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[6]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
For determining non-specific binding, add a high concentration of an unlabeled NK2 receptor ligand in separate wells.[3]
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[3][6]
-
-
Filtration and Counting:
-
Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Dry the filters and place them in scintillation vials with scintillation fluid.[6]
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with radioligand alone).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an NK2 receptor agonist.
Workflow:
Protocol:
-
Cell Preparation:
-
Culture cells stably or transiently expressing the human NK2 receptor (e.g., CHO or HEK293 cells) in a suitable culture medium.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) according to the manufacturer's instructions. An equal volume of probenecid (B1678239) solution may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark to allow for dye uptake.
-
-
Assay Procedure:
-
After incubation, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the test compound at various concentrations or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Measure the baseline fluorescence.
-
Add a pre-determined concentration (e.g., EC80) of an NK2 receptor agonist, such as Neurokinin A, to all wells simultaneously using the instrument's integrated pipettor.
-
Continuously monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
cAMP Assay
This functional assay measures the ability of a test compound to inhibit the production of cyclic AMP induced by an NK2 receptor agonist.
Workflow:
Protocol:
-
Cell Preparation:
-
Culture cells expressing the NK2 receptor in a suitable medium and seed them into 96- or 384-well plates.
-
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[8] Pre-incubate for a short period.[3]
-
Add the test compound at various concentrations or vehicle control to the wells.
-
Add a pre-determined concentration (e.g., EC80) of an NK2 receptor agonist known to stimulate the Gs pathway.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[3]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Normalize the data to the response of the agonist-only control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and structured format for easy comparison of the potency of different NK2 receptor antagonists.
Table 1: In Vitro Activity of NK2 Receptor Antagonists
| Compound | Radioligand Binding (Ki, nM) | Calcium Mobilization (IC50, nM) | cAMP Assay (IC50, nM) |
| Reference Antagonist 1 (e.g., SR 48968) | Insert Value | Insert Value | Insert Value |
| Reference Antagonist 2 (e.g., Saredutant) | Insert Value | Insert Value | Insert Value |
| Test Compound A | Insert Value | Insert Value | Insert Value |
| Test Compound B | Insert Value | Insert Value | Insert Value |
| ... | ... | ... | ... |
Table 2: Agonist Potency at the NK2 Receptor
| Agonist | Calcium Mobilization (EC50, nM) | cAMP Assay (EC50, nM) |
| Neurokinin A | 2.38[4] | 5.61[4] |
| [β-Ala8]NKA (4-10) | 5.0[9] | Not Reported |
Conclusion
The in vitro assays described in these application notes provide a robust framework for the identification and characterization of novel NK2 receptor antagonists. By employing a combination of binding and functional assays, researchers can effectively determine the affinity and potency of test compounds, facilitating the advancement of promising candidates in the drug discovery pipeline. The detailed protocols and workflows are intended to guide scientists in establishing reliable and reproducible screening cascades for this important therapeutic target.
References
- 1. Neurokinin A - Wikipedia [en.wikipedia.org]
- 2. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Functional Screening of the Neurokinin 2 Receptor (NK2R) Using a Calcium Flux Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The Neurokinin 2 Receptor (NK2R), also known as the Tachykinin Receptor 2 (TACR2), is a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and pain signaling.[1][2] Its endogenous ligand is Neurokinin A (NKA).[3] NK2R is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4][5] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] This increase in cytosolic calcium is a hallmark of NK2R activation and serves as a robust readout for receptor function.
Calcium flux assays are therefore a preferred method for studying NK2R activity in a high-throughput screening (HTS) format.[6] These assays utilize calcium-sensitive fluorescent dyes, such as Fluo-4 AM, to detect changes in intracellular calcium concentration upon receptor stimulation.[6] This application note provides a detailed protocol for performing a no-wash, fluorescence-based calcium flux assay to identify and characterize agonists and antagonists of NK2R.
NK2R Signaling Pathway
The activation of NK2R by an agonist like Neurokinin A initiates a well-defined signaling cascade leading to intracellular calcium mobilization.
References
- 1. IFN‐α/β‐mediated NK2R expression is related to the malignancy of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benehealth.com [benehealth.com]
- 3. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 4. innoprot.com [innoprot.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for In Vivo Studies Using Selective NK2R Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing selective neurokinin-2 receptor (NK2R) antagonists in various in vivo animal models. This document outlines the underlying signaling pathways, detailed experimental protocols for preclinical studies, and quantitative data for prominent NK2R antagonists.
Introduction to NK2R and its Antagonists
The neurokinin-2 receptor (NK2R) is a G-protein coupled receptor (GPCR) that is predominantly activated by the tachykinin neuropeptide, neurokinin A (NKA).[1] NK2R activation is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Consequently, the development of selective NK2R antagonists has been a focal point for therapeutic intervention in conditions such as asthma, irritable bowel syndrome (IBS), and mood disorders. This document focuses on the in vivo application of two well-characterized selective NK2R antagonists: Saredutant and GR159897 .
NK2R Signaling Pathway
Upon binding of its ligand, NKA, the NK2R undergoes a conformational change, activating associated Gq proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction and neurotransmitter release.[2][3] Selective NK2R antagonists competitively block the binding of NKA to the receptor, thereby inhibiting this signaling pathway.[1]
Quantitative Data for Selective NK2R Antagonists
The following tables summarize key quantitative data for Saredutant and GR159897 from in vivo animal studies.
Table 1: Saredutant In Vivo Data
| Parameter | Animal Model | Doses | Route of Administration | Key Findings |
| Antidepressant-like effects | Flinders Sensitive Line (FSL) Rats | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Reduced immobility in the forced swim test at 3 and 10 mg/kg. |
| Anxiolytic-like effects | Mice | 30 mg/kg | Per os (p.o.) | Significant reduction in stress-induced hyperthermia. |
Table 2: GR159897 In Vivo Data
| Parameter | Animal Model | Dose | Route of Administration | Key Findings |
| Bronchoconstriction antagonism | Anesthetized Guinea Pigs | 0.12 mg/kg | Intravenous (i.v.) | Potently antagonized NKA-induced bronchoconstriction. |
| Anti-tumor effects | CT26 tumor-bearing BALB/c Mice | 2.4 µ g/mouse | Intratumoral | Significantly suppressed tumorigenesis.[4] |
| Urination and Defecation Blockade | Rats | Not specified | Not specified | Blocked LMN-NKA-induced urination and defecation.[5] |
Experimental Protocols
This section provides detailed protocols for key in vivo experiments utilizing selective NK2R antagonists.
General Formulation and Administration Guidelines
For many non-peptide antagonists that are poorly soluble in aqueous solutions, a common strategy involves dissolving the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluting it with a vehicle suitable for in vivo administration.[6][7][8] It is crucial to keep the final concentration of organic solvents low (e.g., <1-5% DMSO) to avoid toxicity.[9][10] A vehicle control group should always be included in the experimental design.
Example Vehicle for Saredutant (i.p. administration):
-
Vehicle: Carboxymethylcellulose (CMC)[11]
-
Alternative Formulation: A clear solution can be prepared using a co-solvent system. For example:
Note: Always prepare fresh solutions on the day of the experiment. Sonication and gentle warming can aid in dissolution.[11]
Protocol 1: Evaluation of Antidepressant-Like Effects of Saredutant in the Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like properties of Saredutant by measuring its effect on immobility time in the Forced Swim Test in the Flinders Sensitive Line (FSL) rat model of depression.
Materials:
-
Saredutant
-
Vehicle (e.g., Carboxymethylcellulose)
-
Flinders Sensitive Line (FSL) rats
-
Forced swim test apparatus (clear cylinders, 65 cm tall x 25 cm diameter)
-
Water (25°C)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Allow FSL rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test.
-
Drug Preparation: Prepare fresh solutions of Saredutant (1, 3, and 10 mg/kg) and vehicle on each day of administration.
-
Drug Administration: Administer Saredutant or vehicle via intraperitoneal (i.p.) injection once daily for 14 consecutive days.
-
Forced Swim Test - Day 1 (Pre-test): 24 hours after the 13th injection, place each rat individually into the swim cylinder filled with 48 cm of 25°C water for a 15-minute session. This session is for habituation and is not scored.
-
Forced Swim Test - Day 2 (Test): Approximately 22 hours after the final (14th) injection, place the rats back into the swim cylinders for a 5-minute test session.
-
Data Collection: Video record the 5-minute test session. An observer blinded to the treatment groups should score the duration of immobility. Immobility is defined as the time the rat spends floating with only minor movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility times between the Saredutant-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Anxiolytic-Like Effects of Saredutant using Stress-Induced Hyperthermia (SIH) in Mice
Objective: To evaluate the anxiolytic-like potential of Saredutant by measuring its ability to attenuate the hyperthermic response to stress in mice.
Materials:
-
Saredutant
-
Vehicle
-
Male mice (e.g., Swiss)
-
Rectal thermometer
-
Animal cages
Procedure:
-
Animal Acclimation: House mice individually for at least 24 hours before the experiment to avoid group-housing-related stress.
-
Drug Preparation: Prepare fresh solutions of Saredutant (e.g., 30 mg/kg) and vehicle.
-
Drug Administration: Administer Saredutant or vehicle orally (p.o.) 60 minutes before the first temperature measurement.
-
Baseline Temperature (T1): At t=60 minutes post-administration, measure the rectal temperature of each mouse. This is the baseline temperature (T1).
-
Stress Induction and Second Temperature (T2): The stressor is the initial temperature measurement itself. 10 minutes after the T1 measurement, take a second rectal temperature reading (T2).
-
Data Calculation: Calculate the stress-induced hyperthermia (ΔT) as the difference between T2 and T1 (ΔT = T2 - T1).
-
Data Analysis: Compare the ΔT values between the Saredutant-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in ΔT indicates an anxiolytic-like effect.
Protocol 3: Investigating the Effect of GR159897 on NKA-Induced Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To determine the in vivo efficacy of GR159897 in antagonizing bronchoconstriction induced by an NK2R agonist.
Materials:
-
GR159897
-
NK2R agonist (e.g., Neurokinin A or a selective analog like GR64349)
-
Anesthetic (e.g., Urethane)
-
Male guinea pigs
-
Ventilator and equipment for measuring pulmonary resistance
-
Intravenous catheter
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and set up for mechanical ventilation. Insert an intravenous catheter for drug administration.
-
Baseline Measurement: Record baseline pulmonary resistance.
-
GR159897 Administration: Administer GR159897 (0.12 mg/kg) or vehicle intravenously.
-
NK2R Agonist Challenge: After a set time post-antagonist administration (e.g., 5-15 minutes), administer the NK2R agonist intravenously.
-
Measure Bronchoconstriction: Record the increase in pulmonary resistance following the agonist challenge.
-
Data Analysis: Compare the magnitude of the bronchoconstrictor response to the NK2R agonist in the presence and absence of GR159897. A significant reduction in the response indicates antagonism by GR159897.
Protocol 4: Evaluating the Anti-Tumor Efficacy of GR159897 in a Syngeneic Mouse Cancer Model
Objective: To assess the potential of GR159897 to inhibit tumor growth in vivo.
Materials:
-
GR159897
-
Vehicle (e.g., DMSO)
-
CT26 colon carcinoma cells
-
BALB/c mice
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject CT26 cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups.
-
Drug Administration: Administer GR159897 (2.4 µ g/mouse ) or vehicle (DMSO) intratumorally every 4 days.[4]
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the GR159897-treated and vehicle-treated groups.
References
- 1. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 2. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IFN‐α/β‐mediated NK2R expression is related to the malignancy of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Antagonist Affinity for the Neurokinin-2 Receptor (NK2R) Using Radioligand Binding Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing radioligand binding assays for the characterization of neurokinin-2 receptor (NK2R) antagonists. These assays are a cornerstone in drug discovery, offering a robust and quantitative method to determine the binding affinity of novel compounds for their target receptor. The protocols outlined herein detail the necessary steps for both saturation and competition binding assays, enabling the determination of key pharmacological parameters such as the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of antagonist compounds.
Introduction to NK2R and Radioligand Binding
The neurokinin-2 receptor (NK2R) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Its endogenous ligand is neurokinin A (NKA). Antagonists of the NK2R are of therapeutic interest for conditions such as asthma, irritable bowel syndrome, and anxiety.
Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[2] These assays utilize a radiolabeled form of a ligand (radioligand) that binds with high affinity and specificity to the receptor of interest. By measuring the amount of radioligand bound to the receptor, one can deduce important information about the receptor's density (Bmax) and the ligand's affinity (Kd).[3] Furthermore, competitive binding assays allow for the determination of the affinity (Ki) of unlabeled compounds, such as potential drug candidates, by measuring their ability to displace the bound radioligand.[2]
NK2R Signaling Pathway
Activation of the NK2R by an agonist, such as NKA, initiates a downstream signaling cascade. As a Gq/11-coupled receptor, ligand binding leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various cellular responses.
Data Presentation: NK2R Antagonist Affinities
The following table summarizes the binding affinities (Ki values) of several known NK2R antagonists determined using radioligand binding assays. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of radioligand and is inversely proportional to the affinity of the antagonist for the receptor.
| Antagonist | Radioligand | Receptor Source | Ki (nM) |
| Saredutant | [³H]-SR48968 | Human recombinant NK2R | 0.54 |
| GR 159897 | [³H]-GR100679 | Human NK2R (CHO cells) | 0.31 |
| MEN 10376 | [¹²⁵I]-NKA | Hamster urinary bladder | 7.9 |
| ZM 253270 | [³H]-NKA | Hamster bladder NK2R | 2 |
| Ibodutant | [¹²⁵I]-NKA | Human NK2R | 0.4 |
Note: Ki values can vary depending on the radioligand, receptor source, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for performing saturation and competitive radioligand binding assays to determine the affinity of NK2R antagonists.
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax of a Radioligand
This protocol is essential for characterizing the binding of the radioligand to the NK2R before performing competitive binding assays.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity NK2R radioligand such as [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) or [³H]-SR48968.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled NK2R ligand (e.g., unlabeled NKA or a potent antagonist like Saredutant).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding Wells: Add 100 µL of diluted membranes, 50 µL of assay buffer, and 50 µL of varying concentrations of the radioligand (typically 8-12 concentrations ranging from 0.1 to 10 times the expected Kd).
-
Non-specific Binding Wells: Add 100 µL of diluted membranes, 50 µL of the non-specific binding control, and 50 µL of varying concentrations of the radioligand.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[4]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM) at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[3]
-
Protocol 2: Competitive Binding Assay to Determine the Ki of an NK2R Antagonist
This protocol determines the affinity of an unlabeled test compound (antagonist) for the NK2R.
Materials:
-
Same materials as for the saturation binding assay.
-
Test Compounds: Unlabeled NK2R antagonists to be tested, prepared in a series of dilutions.
Procedure:
-
Membrane and Radioligand Preparation: Prepare the membranes as described in Protocol 1. The radioligand should be used at a fixed concentration, typically at or near its Kd value determined from the saturation binding assay.
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding Wells: Add 100 µL of diluted membranes, 50 µL of assay buffer, and 50 µL of the fixed concentration of radioligand.
-
Non-specific Binding Wells: Add 100 µL of diluted membranes, 50 µL of the non-specific binding control (e.g., 1 µM unlabeled NKA), and 50 µL of the fixed concentration of radioligand.
-
Test Compound Wells: Add 100 µL of diluted membranes, 50 µL of the test compound at various concentrations (typically 10-12 concentrations over a 5-log unit range), and 50 µL of the fixed concentration of radioligand.
-
-
Incubation, Filtration, Washing, and Quantification: Follow steps 3-6 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.[5]
-
Conclusion
The radioligand binding assays described in this document provide a robust and reliable framework for determining the affinity of antagonist compounds for the NK2R. Careful execution of these protocols and appropriate data analysis will yield high-quality, reproducible results that are essential for the preclinical characterization and development of novel NK2R-targeting therapeutics.
References
Application of Neurokinin-2 Receptor (NK2R) Antagonists in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neurokinin-2 Receptor (NK2R) antagonists in preclinical asthma research. This document details the underlying signaling pathways, experimental protocols for in vivo and in vitro models, and summarizes key quantitative data from relevant studies.
Introduction to NK2R in Asthma
Tachykinins, such as Neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma.[1][2] They are released from sensory nerve endings in the airways and can also be produced by inflammatory cells.[1] NKA exerts its effects by binding to the NK2 receptor, a G-protein coupled receptor found on airway smooth muscle cells and inflammatory cells.[3][4] Activation of NK2R is primarily associated with bronchoconstriction, airway hyperreactivity (AHR), and neurogenic inflammation, making it a compelling target for therapeutic intervention in asthma.[1][3][5][6] NK2R antagonists are a class of drugs that competitively block the binding of NKA to its receptor, thereby mitigating these pathological effects.[3]
NK2R Signaling Pathway in Airway Smooth Muscle
Upon binding of NKA, the NK2 receptor activates G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels lead to the contraction of airway smooth muscle, a hallmark of an asthma attack.
Quantitative Data Summary
The following tables summarize the quantitative effects of NK2R antagonists in preclinical and clinical asthma models.
Table 1: Effect of NK2R Antagonist SR48968 on Allergen-Induced Asthmatic Reactions and Airway Hyperreactivity (AHR) in Guinea Pigs
| Parameter | Vehicle Control | SR48968 Treatment | Percentage Inhibition | p-value | Reference |
| Late Asthmatic Reaction (LAR) | - | - | 44.2 ± 16.4% | <0.05 | [7] |
| AHR after LAR (23h post-challenge) | 1.93 ± 0.15 fold increase | 1.59 ± 0.24 fold increase | - | <0.05 | [7] |
| Early Asthmatic Reaction (EAR) | No significant effect | No significant effect | - | NS | [7] |
| AHR after EAR (5h post-challenge) | 3.79 ± 0.61 fold increase | 3.59 ± 0.59 fold increase | - | NS | [7] |
Table 2: Effect of NK2R Antagonist SR48968 on Allergen-Induced Airway Inflammation in Guinea Pigs (25h post-challenge)
| Cell Type in BAL Fluid | Vehicle Control | SR48968 Treatment | Percentage Inhibition | p-value | Reference |
| Neutrophils | - | Significantly inhibited | - | <0.05 | [5][7] |
| Lymphocytes | - | Significantly inhibited | - | <0.01 | [5][7] |
| Eosinophils | No significant effect | No significant effect | - | NS | [8] |
Table 3: Effect of Oral NK2R Antagonist SR48968 (Saredutant) on NKA-Induced Bronchoconstriction in Mild Asthmatics
| Parameter (1.5h post-dosing) | Placebo | 100 mg SR48968 | p-value | Reference |
| log10 PC20 FEV1 (NKA) | -6.75 (0.17) | -6.25 (0.20) | 0.05 | [9] |
| log10 PC35 sGaw (NKA) | -7.64 (0.19) | -7.02 (0.28) | 0.05 | [9] |
Table 4: Effect of Dual NK1/NK2R Antagonist DNK333 on NKA-Induced Bronchoconstriction in Mild Asthmatics
| Parameter (1h post-dosing) | Placebo | 100 mg DNK333 | Difference (doubling doses) | Reference |
| mean log10 PC20 FEV1 (NKA) | -6.8 log10 mol x mL⁻¹ | -5.6 log10 mol x mL⁻¹ | 4.08 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Model: Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma
This model is widely used to study the early and late asthmatic reactions, airway hyperreactivity, and airway inflammation.
Protocol 1: Sensitization and Allergen Challenge
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant
-
Sterile saline (0.9% NaCl)
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
Allergen Challenge:
Protocol 2: Administration of NK2R Antagonist
Materials:
-
NK2R antagonist (e.g., SR48968)
-
Vehicle control (e.g., saline)
-
Nebulizer
Procedure:
-
For studies on the late asthmatic reaction, the NK2R antagonist is typically administered at two time points.[6]
-
Administer the inhaled NK2R antagonist (e.g., 100 nM SR48968 for 3 minutes) 30 minutes before the OVA challenge.[6]
-
A second dose is administered 5.5 hours after the OVA provocation, between the early and late asthmatic reactions.[6]
-
The vehicle control is administered following the same schedule in a crossover design.[6]
Protocol 3: Measurement of Airway Hyperreactivity (AHR)
Materials:
-
Whole-body plethysmograph
-
Histamine (B1213489) solution
-
Nebulizer
Procedure:
-
Place the conscious, unrestrained guinea pig in the whole-body plethysmograph.[1]
-
Measure baseline airway function (specific airway conductance, sGaw).
-
Expose the animal to increasing concentrations of aerosolized histamine.
-
Record the changes in sGaw to determine the provocative concentration of histamine causing a specific percentage fall in sGaw (e.g., PC35).
-
AHR is assessed before and at various time points (e.g., 5 and 23 hours) after the OVA challenge.[7]
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
Materials:
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Sterile saline, ice-cold
-
Centrifuge
-
Microscope slides
-
Staining solution (e.g., Giemsa)
-
Hemocytometer
Procedure:
-
At a specified time point after the allergen challenge (e.g., 25 hours), anesthetize the guinea pig.[7]
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Instill a known volume of ice-cold sterile saline (e.g., 5 x 10 ml) into the lungs and gently aspirate to recover the BAL fluid.[11]
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of saline.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a suitable stain (e.g., Giemsa).
-
Perform a differential cell count of at least 400 cells to determine the percentage of macrophages, eosinophils, neutrophils, and lymphocytes.[7]
In Vitro Model: Isolated Airway Smooth Muscle Contraction
This model directly assesses the effect of NK2R antagonists on airway smooth muscle contractility.
Protocol 5: Organ Bath Studies
Materials:
-
Guinea pig tracheas or human bronchial tissue
-
Krebs-Henseleit buffer
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
-
NKA
-
NK2R antagonist
Procedure:
-
Tissue Preparation:
-
Isolate the trachea or bronchial rings from the guinea pig or human tissue.
-
Cut the tissue into rings of appropriate size (e.g., 2-3 mm).
-
-
Mounting:
-
Suspend the tissue rings between two hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration:
-
Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Contraction Induction:
-
Generate a cumulative concentration-response curve to NKA to induce smooth muscle contraction.
-
-
Assessment of Antagonist:
-
Incubate the tissues with the NK2R antagonist for a specified period (e.g., 30 minutes) before generating a second concentration-response curve to NKA.
-
The antagonistic effect is determined by the rightward shift of the concentration-response curve.
-
Conclusion
The use of NK2R antagonists in various asthma research models has demonstrated their potential to inhibit key features of the disease, including late-phase bronchoconstriction, airway hyperreactivity, and specific aspects of airway inflammation. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of targeting the NK2R pathway in asthma. Further research with more potent and selective antagonists is warranted to fully elucidate their clinical utility.
References
- 1. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wasog.org [wasog.org]
- 4. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 5. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of airway reactivity in guinea pigs: comparison of methods employing whole body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 8. Enumeration of Inflammatory Cells. [bio-protocol.org]
- 9. A novel method for studying airway hyperresponsiveness in allergic guinea pigs in vivo using the PreciseInhale system for delivery of dry powder aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Airway hyper-responsiveness in allergic asthma in guinea-pigs is mediated by nerve growth factor via the induction of substance P: a potential role for trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequential bronchoalveolar lavages by endotracheal intubation in guineapigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neurokinin-2 Receptor (NK2R) Antagonist Activity in Human Colon Strips
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the pharmacological characterization of Neurokinin-2 Receptor (NK2R) antagonists in isolated human colonic smooth muscle strips. The methodologies described herein are fundamental for preclinical drug development and research aimed at understanding the role of NK2R in gastrointestinal motility and disease.
Introduction
The tachykinin NK2 receptor, a G-protein coupled receptor, is prominently expressed in the smooth muscle of the human colon and plays a significant role in regulating intestinal motility.[1] Activation of NK2R by its endogenous ligand, Neurokinin A (NKA), elicits potent smooth muscle contraction.[2][3] Consequently, NK2R antagonists are of considerable interest as potential therapeutic agents for motility disorders such as irritable bowel syndrome (IBS).[4][5]
This document outlines two primary in vitro methodologies for assessing the activity of NK2R antagonists: Functional Contractility Assays using isolated organ baths and Radioligand Binding Assays for determining receptor affinity.
Data Presentation: Pharmacological Parameters of NK2R Antagonists
The following tables summarize key quantitative data for established NK2R antagonists, providing a benchmark for the evaluation of novel compounds.
Table 1: Antagonist Affinity (pKi) at the Human Colonic NK2R
| Antagonist | pKi | Reference Compound(s) |
| Ibodutant | 9.9 | Nepadutant (pKi 8.4), Saredutant (pKi 9.2)[6] |
| Saredutant | 9.2 | Ibodutant (pKi 9.9), Nepadutant (pKi 8.4)[6] |
| Nepadutant | 8.4 | Ibodutant (pKi 9.9), Saredutant (pKi 9.2)[6] |
Table 2: Antagonist Potency (pA2/pKB) in Human Colon Strips
| Antagonist | pA2 / pKB | Agonist Used | Schild Slope |
| Ibodutant | 9.1 (pKB) | [βAla(8)]NKA(4-10)[6] | 1.02[6] |
| SR 144190 | 9.4 (pA2) | [βAla(8)]NKA(4-10)[2][7] | 1[2][7] |
| SR 144743 | 9.4 (pA2) | [βAla(8)]NKA(4-10)[2][7] | 1[2][7] |
| SR 144782 | 9.3 (pA2) | [βAla(8)]NKA(4-10)[2][7] | 1[2][7] |
| SR 48968 | ~9.3 (high affinity), 8.4 (low affinity) | [βAla(8)]NKA(4-10)[2][7] | Biphasic[2][7] |
Experimental Protocols
Functional Contractility Assay in Isolated Human Colon Strips
This protocol details the measurement of isometric contractions of human colonic circular smooth muscle in an organ bath setup.
3.1.1. Materials and Reagents
-
Human colonic tissue (obtained with appropriate ethical approval)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2 / 5% CO2)
-
NK2R agonist (e.g., [βAla(8)]NKA(4-10), Neurokinin A)
-
NK2R antagonist (test compound)
-
Potassium Chloride (KCl) solution (for inducing maximal contraction)
-
Organ bath system with force-displacement transducers and data acquisition software
-
Dissection tools
3.1.2. Tissue Preparation
-
Obtain fresh human colonic specimens from surgical resections.
-
Immediately place the tissue in ice-cold, carbogen-gassed Krebs-Henseleit buffer.
-
Carefully dissect away the mucosa and submucosa to isolate the circular smooth muscle layer.[8]
-
Cut longitudinal strips of the circular muscle approximately 10-15 mm in length and 2-3 mm in width.[7]
3.1.3. Experimental Procedure
-
Suspend the muscle strips vertically in organ bath chambers containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Viability and Reference Contraction: After equilibration, elicit a maximal contraction by adding a high concentration of KCl (e.g., 50-80 mM) to the bath. This response serves as a reference (100%) for subsequent agonist-induced contractions.
-
Wash the tissues repeatedly with fresh buffer and allow them to return to baseline tension.
-
Antagonist Incubation: Add the NK2R antagonist (test compound) to the organ bath at the desired concentration and incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve: In the continued presence of the antagonist, cumulatively add increasing concentrations of the NK2R agonist (e.g., [βAla(8)]NKA(4-10)). Record the steady-state contractile response at each concentration.
-
A parallel control experiment without the antagonist should be performed.
3.1.4. Data Analysis
-
Express the contractile responses to the agonist as a percentage of the maximal KCl-induced contraction.
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist.
-
Determine the EC50 values for the agonist in each condition.
-
For competitive antagonists, a rightward shift in the agonist concentration-response curve should be observed without a change in the maximal response.
-
Calculate the pA2 value using a Schild plot analysis or the pKB value using the Gaddum equation to quantify the antagonist's potency.[6]
Radioligand Binding Assay for NK2R Affinity
This protocol describes the determination of the binding affinity of an NK2R antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor in human colonic smooth muscle membranes.
3.2.1. Materials and Reagents
-
Human colonic smooth muscle tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radiolabeled NK2R ligand (e.g., [125I]-NKA)
-
Unlabeled NK2R antagonist (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
3.2.2. Membrane Preparation
-
Homogenize minced human colonic smooth muscle tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
3.2.3. Experimental Procedure
-
In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of the radiolabeled NK2R ligand, and varying concentrations of the unlabeled antagonist (test compound).
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled NK2R ligand).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3.2.4. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the antagonist affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Pathways and Workflows
Signaling Pathway of NK2R Activation in Human Colonic Smooth Muscle
Activation of the NK2R, a Gq-protein coupled receptor, by Neurokinin A (NKA) initiates a signaling cascade leading to smooth muscle contraction. This involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ is a primary driver of muscle contraction.
Experimental Workflow for Contractility Assay
The following diagram outlines the key steps in performing a functional contractility assay to assess NK2R antagonist activity.
References
- 1. Bidirectional regulation of human colonic smooth muscle contractility by tachykinin NK(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Electrical activity of human colonic smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NK2R-Mediated Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative assessment of neurokinin-2 receptor (NK2R)-mediated bronchoconstriction. The protocols cover in vivo, ex vivo, and in vitro techniques to facilitate the study of NK2R pharmacology and the development of novel therapeutics for respiratory diseases.
Introduction
Tachykinins, such as neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma and other inflammatory airway diseases. They exert their effects through neurokinin receptors, with the NK2 receptor subtype being primarily responsible for the direct contraction of airway smooth muscle, leading to bronchoconstriction.[1] Accurate and reproducible measurement of NK2R-mediated bronchoconstriction is therefore crucial for understanding its role in disease and for the preclinical evaluation of new NK2R-targeting drugs.
This document provides a comprehensive overview of established techniques, detailed experimental protocols, quantitative data for key pharmacological tools, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Pharmacology of NK2R Ligands
The following table summarizes the potency of commonly used NK2R agonists and the affinity of selective antagonists in relevant preclinical models. This data is essential for designing and interpreting experiments aimed at characterizing NK2R function.
| Compound | Ligand Type | Preparation | Parameter | Value | Reference |
| Neurokinin A (NKA) | Agonist | Guinea Pig Bronchial Spirals | EC50 | Varies by study | [2] |
| [βAla⁸]-NKA(4-10) | Selective Agonist | Guinea Pig Trachea | - | Potent agonist | [3] |
| GR64349 | Selective Agonist | Guinea Pig Trachea | - | Potent agonist | [3] |
| SR48968 (Saredutant) | Antagonist | Guinea Pig Trachea | pA2 | ~8.8 | [2] |
| MEN10376 | Antagonist | Guinea Pig Trachea | pA2 | Lower than SR48968 | [2] |
| GR159897 | Antagonist | Guinea Pig Trachea | pA2 | 8.7 | [3] |
Note: EC50 (half-maximal effective concentration) values for agonists can vary depending on the specific tissue preparation and experimental conditions. pA2 values represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of antagonist affinity.
NK2R Signaling Pathway in Airway Smooth Muscle
Activation of the NK2R, a G-protein coupled receptor (GPCR), on airway smooth muscle cells initiates a signaling cascade that culminates in cellular contraction. The primary pathway involves the coupling of the receptor to Gq/11 proteins.
Experimental Protocols
In Vivo Measurement of NK2R-Mediated Bronchoconstriction using Invasive Plethysmography in Guinea Pigs
This protocol describes the measurement of changes in pulmonary mechanics in response to NK2R agonists in anesthetized and mechanically ventilated guinea pigs.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
Anesthetic (e.g., urethane (B1682113), 1.5 g/kg, i.p.)
-
Tracheal cannula
-
Animal ventilator
-
Invasive plethysmography system (e.g., Buxco, EMKA)
-
Pressure transducer
-
Aerosol delivery system (nebulizer)
-
NK2R agonist (e.g., Neurokinin A)
-
NK2R antagonist (e.g., SR48968)
-
Saline (0.9% NaCl)
Procedure:
-
Anesthetize the guinea pig with urethane via intraperitoneal injection.
-
Once a surgical plane of anesthesia is reached (confirmed by lack of pedal withdrawal reflex), perform a tracheostomy and insert a tracheal cannula.
-
Connect the animal to the ventilator and the invasive plethysmography system. Ventilate the animal at a constant volume and frequency (e.g., 60 breaths/min, 6 ml/kg tidal volume).[4]
-
Allow the animal to stabilize for a baseline period (e.g., 15-20 minutes) to obtain stable measurements of pulmonary resistance (RL) and dynamic compliance (Cdyn).
-
For agonist dose-response: Administer increasing concentrations of the NK2R agonist (e.g., NKA, 0.1 to 10 µg/mL) via the nebulizer for a fixed duration (e.g., 30-60 seconds) at each concentration.
-
Record the peak changes in RL and the nadir in Cdyn for 3-5 minutes following each agonist administration.
-
Allow respiratory parameters to return to baseline between agonist concentrations.
-
For antagonist studies: Administer the NK2R antagonist (e.g., SR48968, 0.3 µmol/kg, i.v.) a set time (e.g., 15 minutes) before commencing the agonist dose-response protocol.
-
Compare the agonist dose-response curves in the presence and absence of the antagonist.
Data Analysis:
-
Express the changes in RL and Cdyn as a percentage change from the baseline values.
-
Plot the mean percentage change against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the provocative concentration (PC) of the agonist that causes a certain percentage increase in resistance (e.g., PC100 for a 100% increase).
Ex Vivo Measurement of NK2R-Mediated Bronchoconstriction using Isolated Guinea Pig Tracheal Rings in an Organ Bath
This protocol details the measurement of isometric contraction of isolated tracheal smooth muscle in response to NK2R agonists.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit or Tyrode's physiological salt solution
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Surgical instruments (scissors, forceps)
-
Suture thread
-
NK2R agonist (e.g., Neurokinin A)
-
NK2R antagonist (e.g., SR48968)
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Place the trachea in cold, carbogen-aerated physiological salt solution.
-
Carefully clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber containing physiological salt solution at 37°C, continuously bubbled with carbogen.[5]
-
Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
For agonist cumulative concentration-response curve (CCRC):
-
Add the NK2R agonist (e.g., NKA) to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
For antagonist studies (Schild Analysis):
-
After obtaining a control CCRC for the agonist, wash the tissue thoroughly until it returns to baseline tension.
-
Introduce a known concentration of the NK2R antagonist (e.g., SR48968, 10⁻⁹ M) into the organ bath and incubate for a predetermined time (e.g., 30 minutes) to allow for equilibrium.
-
Repeat the agonist CCRC in the presence of the antagonist.
-
Wash the tissue and repeat the procedure with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
In Vitro Measurement of NK2R-Mediated Intracellular Calcium Mobilization in Airway Smooth Muscle Cells
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured human airway smooth muscle (HASM) cells upon NK2R activation.
Materials:
-
Cultured human airway smooth muscle (HASM) cells
-
Cell culture medium (e.g., DMEM/F-12 with supplements)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Anhydrous DMSO
-
Physiological saline buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
NK2R agonist (e.g., Neurokinin A)
-
Fluorescence microscope or plate reader with appropriate filters (Ex/Em: ~494/516 nm)
Procedure:
-
Cell Culture: Culture HASM cells to 80-90% confluency in a suitable imaging plate or dish (e.g., 96-well black-walled plate).
-
Dye Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the loading solution by diluting the Fluo-4 AM stock solution in physiological saline buffer to a final concentration of 1-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersion.
-
-
Cell Loading:
-
Aspirate the cell culture medium and wash the cells once with physiological saline buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[6][7]
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, warm physiological saline buffer.
-
-
De-esterification:
-
Add fresh physiological saline buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM.
-
-
Calcium Imaging:
-
Place the plate on the fluorescence microscope or in the plate reader.
-
Acquire a baseline fluorescence reading for a set period (e.g., 1-2 minutes).
-
Add the NK2R agonist (e.g., NKA) at the desired concentration and continue to record the fluorescence signal over time to capture the transient and sustained phases of the calcium response.
-
Data Analysis:
-
Express the change in fluorescence intensity as a ratio relative to the baseline fluorescence (F/F₀).
-
Quantify key parameters of the calcium transient, such as the peak amplitude, time to peak, and the area under the curve.
-
For dose-response experiments, plot the peak F/F₀ against the logarithm of the agonist concentration to determine the EC50.
References
- 1. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic evaluation of neurokinin-2 receptor antagonists in the guinea pig respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. hellobio.com [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Improving Selectivity of NK2R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity of neurokinin-2 receptor (NK2R) antagonists over neurokinin-1 (NK1R) and neurokinin-3 (NK3R) receptors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing selective NK2R antagonists?
A1: The primary challenge lies in the high degree of homology among the endogenous tachykinin ligands (Substance P, Neurokinin A, and Neurokinin B) and their receptors (NK1R, NK2R, and NK3R). The C-terminal region of these peptides, which is crucial for receptor activation, is highly conserved across all three ligands. This conservation makes it difficult to design antagonists that can differentiate between the binding pockets of the receptor subtypes, often leading to cross-reactivity.
Q2: Why is selectivity over NK1R and NK3R important for NK2R antagonists?
A2: Off-target effects due to lack of selectivity can lead to undesirable side effects and reduced therapeutic efficacy. NK1R is involved in pain transmission, inflammation, and emesis, while NK3R plays a role in reproductive functions and neurotransmission.[1] Antagonizing these receptors unintentionally can lead to a range of physiological effects unrelated to the intended therapeutic target of the NK2R antagonist. Therefore, high selectivity is crucial for a favorable safety and efficacy profile.
Q3: What are the key signaling pathways activated by neurokinin receptors?
A3: Neurokinin receptors are G-protein coupled receptors (GPCRs). Their activation primarily couples to Gαq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2] Some studies also suggest that under certain conditions, these receptors can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1][3]
Troubleshooting Guides
Problem 1: Low selectivity of a novel NK2R antagonist in initial screening.
Possible Cause: The antagonist may be targeting conserved residues in the binding pocket of the neurokinin receptors.
Troubleshooting Steps:
-
Structural Analysis: If the crystal structure of the target receptors is available, perform molecular docking studies to predict the binding mode of your antagonist. Analyze the interactions with non-conserved residues that differ between NK1R, NK2R, and NK3R.
-
Pharmacophore Modeling: Develop a pharmacophore model based on known selective NK2R antagonists. This can help identify the key chemical features required for selective binding.
-
Medicinal Chemistry Optimization:
-
Introduce Steric Hindrance: Modify the antagonist to introduce bulky groups that may clash with the binding pockets of NK1R and NK3R but can be accommodated by the NK2R binding site.
-
Target Non-conserved Residues: Design modifications that allow for specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues that are unique to NK2R.
-
Scaffold Hopping: Explore different chemical scaffolds that may offer better selectivity profiles while maintaining affinity for NK2R.
-
Problem 2: Inconsistent results in functional assays for antagonist potency.
Possible Cause: The choice of functional assay or the specific cell line used may influence the results. Different signaling pathways can be activated with varying efficiencies, leading to discrepancies between assays.
Troubleshooting Steps:
-
Orthogonal Assays: Employ multiple functional assays that measure different downstream signaling events (e.g., calcium mobilization, IP3 accumulation, cAMP production). This provides a more comprehensive understanding of the antagonist's effect on receptor signaling.
-
Cell Line Validation: Ensure that the cell lines used for screening express the target receptor at appropriate levels and that the signaling pathways are functional. Compare results across different cell lines expressing the human receptors to ensure the observed effects are not cell-line specific.
-
Assay Conditions Optimization:
-
Agonist Concentration: Use a concentration of the agonist that is close to its EC50 value to ensure a sensitive window for detecting antagonism.
-
Incubation Times: Optimize incubation times for both the antagonist and the agonist to ensure that the assay has reached equilibrium.
-
Buffer Composition: Ensure that the buffer conditions (pH, ionic strength) are optimal for receptor-ligand binding and cell health.
-
Quantitative Data of Selected NK2R Antagonists
The following tables summarize the binding affinities (pKi) and functional potencies (pA2 or pKB) of several well-characterized NK2R antagonists against NK1, NK2, and NK3 receptors. This data can serve as a benchmark for your own experimental results.
| Antagonist | NK1R (pKi) | NK2R (pKi) | NK3R (pKi) | Reference(s) |
| Saredutant (SR48968) | < 5.0 | 9.2 - 10.5 | 6.5 (human) | [4][5][6][7] |
| Ibodutant (B1674150) (MEN15596) | 6.1 | 9.9 | 6.4 | [4][8] |
| Nepadutant (MEN11420) | < 6.0 | 8.4 - 8.6 | < 6.0 | [4][9][10] |
| GR159897 | 5.3 | 9.5 - 10.0 | < 5.0 | [11][12][13] |
| Antagonist | NK1R (pA2/pKB) | NK2R (pA2/pKB) | NK3R (pA2/pKB) | Reference(s) |
| Saredutant (SR48968) | - | 9.5 | - | [6] |
| Ibodutant (MEN15596) | - | 9.1 | - | [4] |
| Nepadutant (MEN11420) | < 6.0 | 8.6 - 10.2 | < 6.0 | [9][10] |
| GR159897 | < 5.0 | 8.7 | - | [12] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound for NK1R, NK2R, and NK3R.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human NK1R, NK2R, or NK3R.
-
Radioligands: [³H]-Substance P (for NK1R), [¹²⁵I]-Neurokinin A (for NK2R), [¹²⁵I]-[MePhe⁷]-Neurokinin B (for NK3R).
-
Unlabeled selective agonists for non-specific binding determination (e.g., Substance P, NKA, Senktide).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add cell membranes, a fixed concentration of the respective radioligand (typically at its Kd), and varying concentrations of the test antagonist. For total binding, add buffer instead of the antagonist. For non-specific binding, add a high concentration of the corresponding unlabeled agonist.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing human NK1R, NK2R, or NK3R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Selective agonists (Substance P, NKA, Senktide).
-
Test antagonist.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence, then inject the agonist at a concentration around its EC80. Continue recording the fluorescence to measure the calcium response.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Visualizations
Caption: Simplified Gq/11 signaling pathway for neurokinin receptors.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Experimental workflow for a calcium mobilization functional assay.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of the non-peptide tachykinin NK1 and NK2-receptor antagonists, SR140333 and SR48968 in different rat and guinea-pig intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin A (NK2) receptor revisited with SR 48968, a potent non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Developing Orally Bioavailable NK2 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable neurokinin-2 (NK2) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles in achieving good oral bioavailability for NK2 receptor antagonists?
A1: Developing orally bioavailable NK2 receptor antagonists presents a multifaceted challenge. Key hurdles include:
-
Physicochemical Properties: Many NK2 receptor antagonists possess suboptimal physicochemical properties, such as poor aqueous solubility and high lipophilicity, which can limit their dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
Metabolic Instability: These compounds can be susceptible to extensive first-pass metabolism in the gut wall and liver, significantly reducing the amount of active drug that reaches systemic circulation.
-
Poor Membrane Permeability: The chemical structure of some antagonists may hinder their ability to efficiently cross the intestinal epithelium.
-
Efflux Transporter Substrates: Some candidates may be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), further limiting their absorption.
Q2: My NK2 receptor antagonist shows high potency in vitro but poor oral bioavailability in vivo. What are the likely causes?
A2: This is a common issue. The discrepancy often arises from one or more of the following in vivo barriers that are not accounted for in simple in vitro potency assays:
-
Low Solubility and Dissolution Rate: The compound may not dissolve sufficiently in the GI fluids to be absorbed.
-
High First-Pass Metabolism: The drug is likely being extensively metabolized by enzymes in the intestine and/or liver before it can reach the bloodstream.
-
Poor Permeability: The compound may have difficulty crossing the intestinal wall.
-
Efflux by Transporters: The compound might be a substrate for efflux pumps in the gut, which actively remove it from the intestinal cells.
Q3: How can I improve the oral bioavailability of my lead NK2 receptor antagonist candidate?
A3: Several strategies can be employed, often in combination:
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
-
Nanosizing: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.
-
-
Chemical Modification (Prodrugs): Modifying the drug's chemical structure to create a prodrug can improve its solubility, permeability, and/or resistance to first-pass metabolism. The prodrug is then converted to the active drug in vivo.
-
Co-administration with Inhibitors: In a research setting, co-administering the antagonist with inhibitors of specific metabolic enzymes (e.g., CYP3A4 inhibitors) or efflux transporters (e.g., P-gp inhibitors) can help identify the primary barriers to absorption.
Q4: Why were some clinical trials for NK2 receptor antagonists like Ibodutant and Saredutant discontinued?
A4: The development of several NK2 receptor antagonists has been challenging. For instance, clinical trials for Ibodutant were terminated due to a lack of efficacy or low response in the target patient population.[1] Similarly, the development of Saredutant for depression and anxiety did not lead to a marketed product, with some late-stage trials being completed without subsequent approval. These outcomes highlight the difficulty in translating preclinical efficacy to clinical benefit, which can be due to a variety of factors including suboptimal oral bioavailability leading to insufficient target engagement, off-target effects, or a lack of understanding of the precise role of the NK2 receptor in the disease pathology.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Question: My NK2 receptor antagonist has very low solubility in aqueous media, leading to poor dissolution in simulated gastric and intestinal fluids. What can I do?
Answer:
| Troubleshooting Step | Detailed Recommendation |
| 1. Physicochemical Characterization | Thoroughly characterize the solid-state properties of your compound (e.g., polymorphism, crystallinity). Different solid forms can have vastly different solubilities. |
| 2. pH-Solubility Profile | Determine the solubility of your compound across a range of pH values representative of the GI tract (pH 1.2 to 6.8). This will inform whether pH-modification strategies could be effective. |
| 3. Formulation Approaches | Explore solubility-enhancing formulations. Start with simple approaches like using co-solvents or surfactants in your preclinical formulations. For more advanced development, consider creating amorphous solid dispersions or lipid-based formulations. |
| 4. Salt Formation | If your compound is ionizable, investigate different salt forms. Salts can have significantly different solubility and dissolution properties compared to the free base or acid. |
Issue 2: Poor Intestinal Permeability in Caco-2 Assays
Question: My compound shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction in Caco-2 cell monolayer assays. How can I investigate this further?
Answer:
| Troubleshooting Step | Detailed Recommendation |
| 1. Assess Efflux | Perform a bi-directional Caco-2 assay to determine the Papp in both the A-B and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter. |
| 2. Identify Specific Transporters | If efflux is suspected, conduct the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP) to identify the specific transporter(s) involved. |
| 3. Evaluate Compound Properties | Analyze the physicochemical properties of your compound. High molecular weight, a large number of hydrogen bond donors, and high polar surface area can all contribute to low passive permeability. |
| 4. Prodrug Strategy | Consider designing a more lipophilic prodrug that can passively diffuse across the cell membrane and then be cleaved to the active compound inside the cell or in circulation. |
Issue 3: High First-Pass Metabolism
Question: My compound is rapidly cleared in in vitro metabolic stability assays using liver microsomes or hepatocytes. What are the next steps?
Answer:
| Troubleshooting Step | Detailed Recommendation |
| 1. Identify Metabolites | Use LC-MS/MS to identify the major metabolites formed during the in vitro assay. This will reveal the "soft spots" in the molecule that are susceptible to metabolism. |
| 2. Determine Responsible Enzymes | Use recombinant CYP450 enzymes or specific chemical inhibitors to identify the primary enzyme(s) responsible for the metabolism of your compound. |
| 3. Structural Modification | Based on the metabolic soft spots, design and synthesize new analogues with modifications at these positions to block or slow down metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom. |
| 4. Interspecies Differences | Compare the metabolic stability in liver microsomes from different species (e.g., rat, dog, monkey, human) to understand potential interspecies differences in metabolism, which can be crucial for selecting the appropriate preclinical species. |
Data Presentation: Oral Bioavailability of Select NK2 Receptor Antagonists
The following table summarizes available oral bioavailability data for some NK2 receptor antagonists. It is important to note that direct comparison can be challenging due to variations in preclinical species and study designs.
| Compound | Species | Oral Bioavailability (F%) | Reference |
| Ibodutant | Preclinical Species | Described as "good" or "high" | [2][3] |
| Nepdutant | Rat | < 3% | [4] |
| Nepdutant | Rat | ~5% (intrarectal) | [4] |
| Nepdutant | Rat | 7- to 9-fold increase in the presence of intestinal inflammation | [5] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of an NK2 receptor antagonist and identify potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as lucifer yellow.
-
Transport Experiment (A-B):
-
The test compound is added to the apical (A) side of the monolayer (simulating the gut lumen).
-
Samples are taken from the basolateral (B) side (simulating the blood) at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Experiment (B-A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of an NK2 receptor antagonist due to phase I metabolism.
Methodology:
-
Preparation: Pooled liver microsomes (from human or relevant preclinical species) are thawed on ice. A reaction mixture containing phosphate (B84403) buffer (pH 7.4) and the test compound at a low concentration (typically 1 µM) is prepared.
-
Incubation: The reaction mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins. The supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration in the incubation.
-
Visualizations
References
- 1. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage of NK2R Antagonists for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Neurokinin-2 Receptor (NK2R) antagonist dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in designing a dose-ranging study for a novel NK2R antagonist?
A1: The initial steps involve a thorough literature review to gather data on similar compounds. Key considerations include:
-
In Vitro Potency: Use the antagonist's in vitro IC50 or Ki value as a starting point to estimate the necessary in vivo concentrations.
-
Pharmacokinetics (PK) of Analogous Compounds: Analyze the PK data of structurally related compounds to predict the new antagonist's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Selection of Animal Model: Choose an appropriate animal model that expresses the NK2R and is relevant to the disease being studied. The rabbit has been shown to be a suitable model for studying NK2R antagonists in the context of visceral hypersensitivity.[1]
-
Route of Administration: The intended clinical route of administration should be used if possible. However, for initial studies, intravenous (i.v.) or intraperitoneal (i.p.) injections can ensure complete bioavailability.
Q2: How do I select the dose levels for an initial in vivo efficacy study?
A2: A common approach is to start with a wide dose range, logarithmically spaced, to cover several orders of magnitude around the predicted efficacious dose. A typical design might include:
-
A low dose, predicted to have a minimal effect.
-
An intermediate dose, expected to be within the therapeutic range.
-
A high dose, intended to elicit a maximal response without causing significant toxicity. It is recommended to use a minimum of 3 to 5 dose levels to adequately define the dose-response curve.
Q3: What are the critical parameters to measure in a dose-finding study?
A3: Both pharmacokinetic (PK) and pharmacodynamic (PD) parameters are crucial:
-
PK Parameters: Measure the plasma concentration of the antagonist at various time points after administration to determine the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
PD/Efficacy Markers: Monitor a relevant biological response to the antagonist. For NK2R antagonists, this could be the inhibition of an NK2R agonist-induced response, such as changes in intracolonic pressure, or a reduction in visceral hypersensitivity.[1]
-
Toxicity/Safety: Observe the animals for any adverse effects, including changes in weight, behavior, and food/water intake.
Q4: How can I confirm that my NK2R antagonist is engaging the target in vivo?
A4: Demonstrating target engagement is critical to validating your results. Several methods can be employed:
-
Ex Vivo Radioligand Binding: After dosing the animals, tissues of interest can be collected and the occupancy of NK2R by the antagonist can be measured by the displacement of a radiolabeled NK2R ligand.
-
Positron Emission Tomography (PET): This non-invasive imaging technique uses a radiolabeled NK2R ligand to visualize and quantify receptor occupancy in the living animal. A reduction in the PET signal after administration of the antagonist indicates target engagement.
-
Biomarker Modulation: Measure a downstream biomarker that is modulated by NK2R signaling. For example, you could measure changes in the levels of second messengers like inositol (B14025) triphosphate (IP3) or cyclic AMP (cAMP) in relevant tissues.
Q5: What are some common reasons for a lack of efficacy in vivo despite good in vitro potency?
A5: Several factors can contribute to this discrepancy:
-
Poor Pharmacokinetics: The antagonist may have low bioavailability, rapid metabolism, or poor tissue penetration, preventing it from reaching the target receptor at a sufficient concentration.
-
Off-Target Effects: The antagonist may interact with other receptors or proteins, leading to unexpected or counteracting physiological effects.
-
Species Differences: The antagonist may have different affinity or efficacy for the NK2R in the chosen animal model compared to the in vitro assay system (e.g., human cell line).
-
Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state or the role of NK2R in that pathology.
Troubleshooting Guides
Problem 1: High variability in animal responses to the NK2R antagonist.
| Possible Causes | Troubleshooting Steps |
| Inconsistent Drug Formulation/Administration | Ensure the antagonist is fully solubilized or uniformly suspended in the vehicle. Use precise administration techniques to ensure accurate dosing for each animal. |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age, weight, and genetic background. Randomize animals into treatment groups. |
| Stress-Induced Physiological Changes | Acclimate animals to the experimental procedures and environment before the study begins to minimize stress. |
Problem 2: The observed in vivo potency is significantly lower than predicted from in vitro data.
| Possible Causes | Troubleshooting Steps |
| Poor Bioavailability | Determine the absolute bioavailability by comparing the AUC after oral or i.p. administration to the AUC after i.v. administration. If bioavailability is low, consider formulation optimization (e.g., using solubility enhancers) or a different route of administration for initial studies. |
| Rapid Metabolism | Analyze plasma and tissue samples for the presence of metabolites. If rapid metabolism is confirmed, a different chemical entity with improved metabolic stability may be required. |
| High Plasma Protein Binding | Measure the fraction of the antagonist bound to plasma proteins. Only the unbound fraction is free to interact with the target receptor. |
| P-glycoprotein (P-gp) Efflux | If the antagonist is a substrate for efflux transporters like P-gp, it may be actively removed from the target tissue (e.g., the brain). This can be assessed in vitro using Caco-2 cell permeability assays. |
Problem 3: Unexpected or adverse effects are observed, suggesting off-target activity.
| Possible Causes | Troubleshooting Steps |
| Cross-reactivity with other Neurokinin Receptors (NK1R, NK3R) | Perform in vitro binding and functional assays to determine the antagonist's selectivity for NK2R over NK1R and NK3R. If cross-reactivity is observed, consider this when interpreting in vivo results. |
| Interaction with other GPCRs or Ion Channels | Conduct a broader off-target screening panel to identify potential interactions with other receptors and proteins. |
| Metabolite Activity | Investigate whether any major metabolites of the antagonist have their own pharmacological activity. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for selected NK2R antagonists.
Table 1: In Vitro Potency of Selected NK2R Antagonists
| Compound | Receptor | Assay Type | Species | Potency (pKi/pKB) | Reference |
| Ibodutant (B1674150) | NK2R | Radioligand Binding | Human | 9.9 | [2] |
| Nepadutant | NK2R | Radioligand Binding | Human | 8.4 | [2] |
| Saredutant | NK2R | Radioligand Binding | Human | 9.2 | [2] |
| TAK-480 | NK2R | Radioligand Binding | Human | High Affinity | [3] |
Table 2: In Vivo Efficacy of Selected NK2R Antagonists
| Compound | Animal Model | Endpoint | Route | Effective Dose (mg/kg) | Reference |
| Tetrahydroquinoline Derivatives | Rabbit | Inhibition of VMR to CRD | i.v. | 0.1 - 3 (MED) | [3] |
| Nepadutant | Rat | Inhibition of agonist-induced bladder contractions | i.d. | 0.03 (nmol/kg) | [4] |
Table 3: Pharmacokinetic Parameters of Selected NK2R Antagonists in Rats
| Compound | Route | T1/2 (min) | Bioavailability (%) | Reference |
| Nepadutant (MEN 11420) | i.v. | 44 | N/A | [5][6] |
| Nepadutant (MEN 11420) | i.n. | - | ~100 | [6] |
| Nepadutant (MEN 11420) | i.p. | - | ~100 | [6] |
| Nepadutant (MEN 11420) | p.o. | - | <3 | [6] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for an NK2R Antagonist in a Rodent Model of Visceral Hypersensitivity
-
Animal Model: Use male Sprague-Dawley rats (200-250g). Induce visceral hypersensitivity by intracolonic administration of a mild irritant (e.g., zymosan).
-
Antagonist Formulation: Prepare the NK2R antagonist in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Dose Selection: Based on in vitro potency (e.g., IC50 of 10 nM), select a range of doses, for example: 0.1, 1, and 10 mg/kg.
-
Experimental Groups:
-
Group 1: Vehicle control (n=8)
-
Group 2: NK2R Antagonist - 0.1 mg/kg (n=8)
-
Group 3: NK2R Antagonist - 1 mg/kg (n=8)
-
Group 4: NK2R Antagonist - 10 mg/kg (n=8)
-
-
Administration: Administer the antagonist or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before the assessment of visceral sensitivity.
-
Pharmacodynamic Assessment: Measure the visceromotor response (VMR) to colorectal distension (CRD) by quantifying the abdominal muscle contractions at increasing pressures.
-
Data Analysis: Compare the VMR in the antagonist-treated groups to the vehicle control group. Determine the dose that produces a significant reduction in visceral hypersensitivity.
-
Pharmacokinetic Sampling: In a satellite group of animals, collect blood samples at various time points (e.g., 15, 30, 60, 120, 240 minutes) after antagonist administration to determine the plasma concentration and calculate PK parameters.
Protocol 2: Ex Vivo Target Engagement Assay Using Radioligand Binding
-
Dosing: Dose animals with the NK2R antagonist at the determined efficacious dose and a vehicle control.
-
Tissue Collection: At the time of expected peak plasma concentration, euthanize the animals and rapidly dissect the target tissue (e.g., colon, bladder).
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Radioligand Binding Assay:
-
Incubate the prepared membranes with a saturating concentration of a radiolabeled NK2R antagonist (e.g., [³H]-SR48968).
-
In parallel, incubate membranes from vehicle-treated animals under the same conditions.
-
To determine non-specific binding, include a set of tubes with a high concentration of a non-radiolabeled NK2R antagonist.
-
-
Detection: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radioligand in the tissues from both vehicle- and antagonist-treated animals. The reduction in specific binding in the treated group represents the degree of target occupancy by the administered antagonist.
Visualizations
Caption: Simplified NK2R signaling pathway.
Caption: Workflow for optimizing NK2R antagonist dosage.
References
- 1. Newly identified signaling pathway affects both ends of energy balance | BioWorld [bioworld.com]
- 2. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nepadutant pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the bicyclic peptide tachykinin NK2 receptor antagonist MEN 11420 (nepadutant) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
"Troubleshooting low potency in novel NK2 receptor antagonist candidates"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency with novel Neurokinin 2 (NK2) receptor antagonist candidates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NK2 receptor antagonists?
A1: NK2 receptor antagonists function through competitive inhibition. They bind to the NK2 receptor, a G-protein coupled receptor (GPCR), preventing the endogenous ligand, Neurokinin A (NKA), from binding and activating the receptor. This blockage disrupts downstream signaling pathways that lead to physiological responses such as smooth muscle contraction and inflammation.[1]
Q2: Which signaling pathways are typically activated by the NK2 receptor?
A2: The NK2 receptor primarily couples to Gq/11 and Gs G-proteins.[2] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] The Gs pathway activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2]
Q3: What are the common assays used to determine the potency of NK2 receptor antagonists?
A3: The potency of NK2 receptor antagonists is typically determined using two main types of assays:
-
Binding Assays: These assays, often using radiolabeled ligands, measure the affinity of the antagonist for the NK2 receptor (Ki value).
-
Functional Assays: These cell-based assays measure the antagonist's ability to inhibit NKA-induced downstream signaling. Common functional readouts include intracellular calcium mobilization, inositol phosphate (B84403) (IP) accumulation, and cAMP accumulation (IC50 value).[1][2]
Troubleshooting Guide: Low Potency in Novel NK2 Receptor Antagonist Candidates
This guide addresses common issues that can lead to unexpectedly low potency in your novel NK2 receptor antagonist candidates during in vitro experiments.
Issue 1: Higher than expected IC50 value in functional assays.
Your novel antagonist shows weak inhibition of NKA-induced signaling in functional assays (e.g., calcium flux or cAMP accumulation).
.
| Potential Cause | Troubleshooting Steps & Optimization |
| Compound Instability or Degradation | 1. Verify Compound Integrity: Use freshly prepared stock solutions for each experiment. Assess the stability of your compound in the assay buffer over the experiment's duration using analytical methods like HPLC. |
| 2. Proper Storage: Ensure your compound is stored under recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation. | |
| Low Receptor Expression in Cell Line | 1. Select Appropriate Cell Line: Use a cell line known to express the NK2 receptor endogenously or a stably transfected cell line with verified receptor expression levels (e.g., CHO-K1, HEK293).[4] |
| 2. Verify Receptor Expression: Confirm receptor expression and cell surface localization using techniques like ELISA, Western blotting, or flow cytometry.[1] | |
| 3. Optimize Transfection/Induction: If using a transient or inducible expression system, optimize transfection efficiency or induction conditions to ensure sufficient receptor expression. | |
| Suboptimal Assay Conditions | 1. Optimize Agonist Concentration: Use an EC80 concentration of the agonist (NKA) to ensure a robust signal that is sensitive to inhibition.[5] |
| 2. Incubation Times: Optimize the pre-incubation time of the antagonist with the cells to ensure it has reached binding equilibrium before adding the agonist.[5] | |
| 3. Buffer Composition: Ensure the assay buffer is compatible with both the cells and the compound. Some buffers can interfere with compound solubility or receptor binding. | |
| Assay Interference | 1. Compound Autofluorescence: If using a fluorescence-based assay (e.g., calcium flux), check if your compound is autofluorescent at the excitation and emission wavelengths used. |
| 2. Non-specific Effects: Test your compound in the absence of the agonist to see if it has any effect on the baseline signal. Also, test it in a parental cell line lacking the NK2 receptor to rule out off-target effects. | |
| Ligand Depletion | 1. Cell Density: High cell densities can lead to the depletion of the antagonist from the assay medium. Optimize cell seeding density to find a balance between a robust signal and avoiding ligand depletion.[1] |
Issue 2: Discrepancy between high binding affinity (low Ki) and low functional potency (high IC50).
Your compound binds to the NK2 receptor with high affinity in binding assays, but it is a poor inhibitor in functional assays.
.
| Potential Cause | Troubleshooting Steps & Optimization |
| Receptor Reserve | 1. Reduce Receptor Expression: In systems with high receptor expression, only a fraction of receptors need to be activated to elicit a maximal response. This "receptor reserve" can make antagonists appear less potent. Try using a cell line with lower receptor expression or use a technique like irreversible alkylation of a fraction of the receptors to reduce the reserve.[6] |
| "Insurmountable" Antagonism | 1. Schild Analysis: Perform a Schild analysis to determine if the antagonism is competitive. Non-competitive or insurmountable antagonists may show a depression of the maximal agonist response and a non-linear Schild plot. This can be due to slow dissociation from the receptor or allosteric effects.[7] |
| Ligand Bias | 1. Test Multiple Signaling Pathways: Your antagonist might be a "biased antagonist," meaning it preferentially blocks one signaling pathway over another. If you are only measuring calcium flux (Gq pathway), you might be missing its potent antagonism of the cAMP pathway (Gs pathway), or vice-versa. It is recommended to test your compound in assays that measure both pathways.[1][6] |
| Partial Agonism | 1. Test for Agonist Activity: At higher concentrations, some antagonists can exhibit partial agonist activity, which can interfere with their antagonist effect. Test your compound in the absence of an agonist across a wide range of concentrations to check for any agonist activity.[1] |
Quantitative Data of Known NK2 Receptor Antagonists
The following table provides reported potency values for well-characterized NK2 receptor antagonists. These values can serve as a benchmark for your novel candidates.
| Antagonist | Assay Type | Receptor | Reported Potency |
| Saredutant | Binding Affinity (Ki) | Human NK2 | 0.5 nM[8] |
| Functional Antagonism (pIC50) | Human NK2 | 9.1[8] | |
| Functional Antagonism (IC50) | Human NK2 | 0.74 nM[9] | |
| Nepadutant | Functional Antagonism (IC50) | Human NK2 | 33 nM[9] |
| Ibodutant | Functional Antagonism (IC50) | Human NK2 | 0.22 nM[9] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a filtration-based competitive binding assay to determine the Ki of a test compound for the NK2 receptor.
Materials:
-
Cell membranes expressing human recombinant NK2 receptors.
-
Radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA).
-
Test compounds (novel antagonists).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.
-
Non-specific Binding: 150 µL membrane preparation + 50 µL high concentration of unlabeled NKA + 50 µL radioligand.
-
Test Compound: 150 µL membrane preparation + 50 µL test compound (at various concentrations) + 50 µL radioligand.
-
-
Incubation: Incubate the plate at room temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 3 hours) with gentle agitation.[10]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based assay to measure changes in intracellular calcium upon GPCR activation and its inhibition by an antagonist.
Materials:
-
Cells expressing the NK2 receptor (adherent or suspension).
-
Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS).
-
Agonist (NKA).
-
Test compounds (novel antagonists).
-
Fluorescence plate reader with an injector (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in the microplates and culture overnight to form a monolayer (for adherent cells).
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 30-60 minutes at 37°C.[1]
-
Compound Preparation: Prepare serial dilutions of your antagonist in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the agonist (NKA at its EC80 concentration) to stimulate the cells.
-
Record the fluorescence signal over time to capture the peak calcium response.
-
-
Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
cAMP Accumulation Assay
This protocol outlines a method to measure the inhibition of agonist-induced cAMP production.
Materials:
-
Cells expressing the NK2 receptor.
-
Assay plates (e.g., 384-well).
-
Agonist (NKA).
-
Test compounds (novel antagonists).
-
Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in the stimulation buffer containing the PDE inhibitor.
-
Assay Plate Setup:
-
Add the cell suspension to the wells of the assay plate.
-
Add the antagonist at various concentrations and pre-incubate.
-
Add the agonist (NKA) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time according to the assay kit instructions.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps as per the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Calculate the concentration of cAMP in each well. Determine the IC50 of the antagonist by plotting the percent inhibition of the agonist-induced cAMP response against the antagonist concentration.
Visualizations
Caption: NK2 receptor signaling pathway and point of antagonist inhibition.
Caption: Experimental workflow for screening novel NK2 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 8. [<sup>3</sup>H]saredutant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Synthesis of Conformationally Restricted NK2R Antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of conformationally restricted neurokinin-2 receptor (NK2R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing conformationally restricted NK2R antagonists?
A1: The primary challenges include difficulties in the solid-phase synthesis of often hydrophobic peptide sequences, inefficient macrocyclization leading to low yields and oligomerization, and potential epimerization of amino acid stereocenters during activation and coupling steps.[1][2][3][4]
Q2: Which solid-phase peptide synthesis (SPPS) strategy is preferred for NK2R antagonists?
A2: For sequences containing hydrophobic amino acids, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often preferred over the Boc (tert-butyloxycarbonyl) strategy.[1] The Fmoc strategy can lead to superior yields and purity of the crude peptide.[1]
Q3: How can I minimize oligomerization during the macrocyclization step?
A3: Oligomerization, the formation of dimers and trimers, is a common side reaction.[2] To favor intramolecular cyclization, it is crucial to perform the reaction under high dilution conditions (typically 1-5 mM in solution-phase cyclization).[5] On-resin cyclization can also reduce intermolecular reactions due to the pseudo-dilution effect.[5]
Q4: What are the best practices to avoid epimerization?
A4: Epimerization, the change in stereochemistry at an amino acid's alpha-carbon, can occur during amino acid activation.[4] To minimize this, consider using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with coupling reagents.[6] Using weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) in minimal amounts and performing reactions at lower temperatures can also suppress epimerization.[6][7]
Q5: What analytical techniques are essential for characterizing the final product?
A5: The final conformationally restricted NK2R antagonist should be characterized by High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its three-dimensional structure and confirm conformational restriction.[8]
Troubleshooting Guides
Low Yield in Macrocyclization
Problem: The yield of the desired cyclic peptide is significantly lower than expected after the macrocyclization reaction.
| Symptom | Potential Cause | Recommended Solution |
| High levels of oligomers (dimers, trimers) in MS analysis | Reaction concentration is too high, favoring intermolecular reactions. | Perform cyclization under high dilution (1-5 mM).[5] For on-resin cyclization, use a resin with a lower substitution level.[9] |
| Significant amount of unreacted linear peptide | Inefficient coupling reagent or unfavorable peptide conformation. | - Switch to a more efficient coupling reagent (e.g., HATU, HBTU).- Add chaotropic salts like LiCl to disrupt secondary structures.[9]- Incorporate turn-inducing residues like proline or glycine (B1666218) in the linear precursor.[5] |
| Presence of unexpected side products with the same mass | Epimerization of the C-terminal amino acid. | - Use a less polar aprotic solvent.- Employ coupling additives like HOBt or HOAt.[6]- Lower the reaction temperature.[7] |
| Complex HPLC profile of the crude product | Multiple side reactions occurring. | Systematically investigate each step of the synthesis, starting with the purity of the linear peptide. Analyze intermediates by MS to pinpoint the problematic step.[10] |
Difficulties in Purification
Problem: Co-elution of the desired cyclic peptide with impurities during HPLC purification.
| Symptom | Potential Cause | Recommended Solution |
| Broad peaks or peak tailing | Poor solubility of the peptide in the mobile phase or secondary interactions with the stationary phase. | - Modify the mobile phase by adding a different ion-pairing agent or adjusting the pH.- Try a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides).[11] |
| Incomplete separation of the cyclic product from its linear precursor | Similar hydrophobicity of the two species. | - Optimize the HPLC gradient to be shallower, increasing the separation time.- If possible, modify the linear precursor to have a significantly different charge or hydrophobicity to facilitate separation. |
| Co-elution of diastereomers (epimers) | Formation of epimers during synthesis. | - Use a chiral stationary phase for HPLC.- Optimize the synthesis to minimize epimerization. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and activity of conformationally restricted NK2R antagonists. Note that these values are illustrative and can vary significantly based on the specific peptide sequence and experimental conditions.
| Parameter | Typical Range/Value | Notes |
| Solid-Phase Synthesis Yield (Crude Linear Peptide) | 40-80% | Highly sequence-dependent. Hydrophobic sequences may result in lower yields.[1] |
| Macrocyclization Yield (Crude Cyclic Peptide) | 10-50% | Highly dependent on cyclization strategy (on-resin vs. solution), concentration, and sequence. |
| Purified Yield (Final Product) | 5-20% | Overall yield after synthesis, cyclization, and purification. |
| Purity (by HPLC) | >95% | Standard for biological assays. |
| Antagonist Activity (pA2) | 6.0 - 8.5 | pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. For example, cyclo(Gln-Trp-Phe-Gly-Leu-Met) has a pA2 of 8.1.[12] |
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide (Fmoc Strategy)
This protocol describes the manual synthesis of a linear peptide precursor on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.[9]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
On-Resin Macrocyclization (Lactam Bridge)
This protocol describes the formation of a lactam bridge between the side chains of an aspartic acid and a lysine (B10760008) residue.
-
Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids to be cyclized (e.g., using a suitable orthogonal protecting group strategy).
-
Cyclization:
-
Swell the resin-bound linear peptide in DMF.
-
Add a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents).
-
Allow the reaction to proceed for 2-24 hours at room temperature.
-
Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column. The mobile phases are typically Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).
-
Gradient Elution: Purify the peptide using a linear gradient of Solvent B (e.g., 5% to 65% B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and MS to identify the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Simplified NK2R signaling pathway upon binding of Neurokinin A.
Caption: General workflow for the synthesis of a conformationally restricted NK2R antagonist.
Caption: A troubleshooting decision tree for low yield in macrocyclization.
References
- 1. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 12. Cyclic peptides as selective tachykinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Novel NK2 Antagonist Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the experimental use of novel neurokinin-2 (NK2) receptor antagonist compounds.
Frequently Asked Questions (FAQs)
Q1: My novel NK2 antagonist precipitates immediately upon dilution of a DMSO stock solution into my aqueous assay buffer. What is the primary cause and how can I prevent this?
A1: This phenomenon, often termed "crashing out," is common for poorly water-soluble compounds. It occurs when the compound, highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of solution.
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer. Then, add this intermediate dilution to the final volume.
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This facilitates rapid dispersion and reduces localized high concentrations of the compound.
-
Temperature Control: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can increase the solubility of your compound.
Q2: I've prepared my NK2 antagonist in aqueous buffer and it appears dissolved, but I observe precipitation after incubation. What could be the cause?
A2: Delayed precipitation can occur due to several factors:
-
Metastable Supersaturation: Initially, you may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound will equilibrate and precipitate out to its true solubility limit.
-
Temperature Fluctuations: Changes in temperature during incubation can affect solubility. Ensure your incubator maintains a stable temperature.
-
pH Shifts: If your compound's solubility is pH-dependent, metabolic activity of cells in culture can alter the pH of the medium, leading to precipitation. Monitor the pH of your media and consider using a more robust buffering system or more frequent media changes.
-
Interaction with Media Components: The compound may interact with components in the cell culture media, such as proteins or salts, leading to the formation of insoluble complexes over time.
Q3: What is the maximum recommended concentration of DMSO for in vitro assays?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v). Some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%. It is crucial to perform vehicle control experiments to assess the impact of DMSO on your specific assay.
Q4: Are there alternative solvents to DMSO for my poorly soluble NK2 antagonist?
A4: While DMSO is a common starting point, other organic solvents can be used. The choice depends on the compound's specific physicochemical properties and the tolerance of the experimental system. Other options include:
-
Ethanol: Often used for in vivo studies in combination with other vehicles.
-
Methanol: Can be a good solvent but is more volatile and toxic than ethanol.
-
Polyethylene Glycol (PEG): Particularly PEG 300 and 400 are often used as co-solvents to improve aqueous solubility.
Always perform solvent toxicity controls in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Bioassays
Possible Cause: Poor solubility leading to variable concentrations of the active compound in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Detailed Steps:
-
Assess Solubility: Visually inspect your final compound solution for any signs of precipitation (cloudiness, particles).
-
Optimize Solubilization: If precipitation is observed, refer to the solubility enhancement strategies outlined in the FAQs and the "Formulation Strategies" table below.
-
Quantify Soluble Fraction: If no precipitation is visible, it is still possible that a portion of the compound is not dissolved. Use an analytical technique like HPLC to quantify the actual concentration of the dissolved antagonist in your assay medium after filtration or centrifugation.
-
Refine Protocol: If the soluble concentration is variable, standardize your solution preparation method meticulously. This includes controlling temperature, mixing speed and duration, and the order of reagent addition.
Issue 2: Complete Lack of Biological Activity
Possible Cause: The concentration of the dissolved NK2 antagonist is below the effective concentration required for receptor binding due to extremely low solubility.
Troubleshooting Steps:
-
Determine Kinetic and Equilibrium Solubility: Perform solubility assays (see Experimental Protocols) to understand the solubility limits of your compound in the assay buffer.
-
Increase Solubility: Employ formulation strategies to increase the concentration of the dissolved compound. This may involve using co-solvents, pH adjustment, or formulating the compound in a delivery system.
-
Re-evaluate Activity: Once you have a formulation that provides a higher soluble concentration, repeat the bioassay.
Data Presentation: Solubility of Non-Peptide NK2 Antagonists
While quantitative solubility data for many novel NK2 antagonists is proprietary, the following tables provide qualitative data for established non-peptide NK2 antagonists, Saredutant (B1681467) and Ibodutant, and a template for how to structure experimentally determined quantitative data.
Table 1: Qualitative Solubility of Saredutant and Ibodutant
| Compound | Solvent | Solubility | Source |
| Saredutant | Aqueous Buffer | Poorly Soluble | [1] |
| DMSO | Soluble | Inferred from experimental use | |
| Ibodutant | Water | Not Soluble | [] |
| DMSO | Soluble | [] |
Table 2: Template for Quantitative Solubility Data of a Novel NK2 Antagonist
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (µM) | Method |
| Water | 25 | <0.01 | Equilibrium Shake-Flask | |
| PBS (pH 7.4) | 37 | 0.05 | Y | Kinetic Solubility |
| DMSO | 25 | >100 | >Z | Visual Assessment |
| Ethanol | 25 | 15 | A | Equilibrium Shake-Flask |
| Methanol | 25 | 25 | B | Equilibrium Shake-Flask |
| PEG 400 | 25 | 50 | C | Equilibrium Shake-Flask |
Note: The values in italics are hypothetical and should be replaced with experimental data.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectrophotometry
Objective: To rapidly determine the apparent solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the novel NK2 antagonist in 100% DMSO (e.g., 10 mM).
-
Prepare Calibration Curve: Create a series of standards by diluting the DMSO stock solution in a solvent in which the compound is freely soluble (e.g., 50:50 acetonitrile:water). Measure the absorbance of these standards at the compound's λmax using a UV-Vis spectrophotometer to generate a calibration curve.
-
Prepare Test Samples: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a known volume of the aqueous test buffer (e.g., 98 µL of PBS, pH 7.4). Prepare a serial dilution.
-
Equilibrate: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).
-
Separate Undissolved Compound: Filter the samples through a filter plate or centrifuge the plate to pellet any precipitate.
-
Measure Absorbance: Transfer the supernatant/filtrate to a new UV-transparent 96-well plate and measure the absorbance.
-
Calculate Solubility: Using the calibration curve, determine the concentration of the compound in the supernatant/filtrate. The highest concentration that remains in solution is the kinetic solubility.[3]
Protocol 2: Equilibrium Solubility Assessment (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid NK2 antagonist powder to a known volume of the test solvent (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Mandatory Visualizations
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Caption: NK2 receptor signaling cascade via the Gq pathway.
Experimental Workflow: Solubility Troubleshooting
This workflow outlines the logical steps to address poor solubility during in-vitro experiments.
Caption: Workflow for troubleshooting precipitation issues in experiments.
References
Technical Support Center: Minimizing Degradation of Peptide-Based NK2 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of peptide-based neurokinin-2 (NK2) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of degradation for peptide-based NK2 receptor antagonists?
Peptide-based NK2 receptor antagonists are susceptible to degradation through two main pathways:
-
Enzymatic Degradation: This is the most significant pathway in biological systems. Peptidases, such as neutral endopeptidase (NEP) and various aminopeptidases, can cleave the peptide bonds at specific sites, leading to inactivation. The rate and site of cleavage are dependent on the specific amino acid sequence of the antagonist.
-
Chemical Degradation: These peptides can also undergo chemical modifications that compromise their stability and function. Common chemical degradation pathways include oxidation (particularly of methionine residues), deamidation (of asparagine and glutamine), and hydrolysis, which can be influenced by pH and temperature.
Q2: My peptide NK2 receptor antagonist shows high potency in vitro but low efficacy in vivo. What are the likely causes?
This common discrepancy often points to poor in vivo stability. The primary reasons include:
-
Rapid Enzymatic Degradation: The peptide is likely being rapidly cleaved by proteases in plasma or tissues, preventing it from reaching the NK2 receptor at a sufficient concentration.
-
Poor Pharmacokinetic Properties: The peptide may have a short plasma half-life due to rapid renal clearance or metabolism in organs like the liver and kidneys.
-
Low Bioavailability: If administered orally, the peptide is likely being degraded in the gastrointestinal tract and/or poorly absorbed through the intestinal epithelium. For instance, the bioavailability of MEN 11420 is less than 3% after oral administration.
Q3: What are the most effective strategies to improve the stability of my peptide NK2 receptor antagonist?
Several chemical modification strategies can be employed to enhance stability:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the action of exopeptidases (aminopeptidases and carboxypeptidases, respectively), which cleave peptides from their ends.
-
D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer at a known cleavage site can render the peptide bond resistant to proteolysis. This has been shown to greatly improve peptide stability in serum.
-
Cyclization: Creating a cyclic peptide structure, either through head-to-tail, side-chain to side-chain, or backbone-to-side-chain linkages, can increase rigidity and mask cleavage sites from proteases. The bicyclic peptide antagonist MEN 11420 is an example of a cyclized antagonist with improved properties.
-
Glycosylation: The addition of a sugar moiety, as seen in MEN 11420 (nepadutant), can improve both metabolic stability and pharmacokinetic properties.
-
Incorporation of Non-natural Amino Acids: Introducing amino acids not commonly found in proteins can hinder protease recognition and cleavage.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Peptide Antagonist in Plasma/Serum Stability Assays.
-
Problem: The peptide antagonist shows a very short half-life (e.g., < 30 minutes) when incubated in plasma or serum.
-
Possible Cause: The peptide sequence contains cleavage sites for highly active plasma proteases.
-
Troubleshooting Steps:
-
Identify Cleavage Products: Use LC-MS/MS to analyze the plasma sample at different time points to identify the degradation products. This will help pinpoint the cleavage site(s).
-
Sequence Modification:
-
If cleavage is near the termini, consider N-terminal acetylation or C-terminal amidation.
-
If cleavage is internal, substitute the amino acid(s) at the cleavage site with a D-amino acid or a non-natural amino acid.
-
-
Cyclization: If the peptide is linear, explore cyclization strategies to create a more constrained and stable analog.
-
Formulation with Protease Inhibitors: For in vitro experiments, consider the addition of a broad-spectrum protease inhibitor cocktail to the plasma, although this is not a viable in vivo strategy.
-
Issue 2: Poor Oral Bioavailability of the Peptide Antagonist.
-
Problem: The peptide antagonist is not effectively absorbed when administered orally.
-
Possible Cause: Degradation by digestive enzymes (e.g., pepsin, trypsin) and poor permeability across the intestinal mucosa.
-
Troubleshooting Steps:
-
In Vitro Digestion Model: Assess the stability of your peptide in simulated gastric and intestinal fluids to confirm enzymatic degradation.
-
Enhance Proteolytic Resistance: Implement the stabilization strategies mentioned in Issue 1 (D-amino acid substitution, cyclization, etc.). Cyclotides are a class of peptides known for their exceptional resistance to gastrointestinal degradation.
-
Formulation Strategies:
-
Encapsulation: Use liposomes, nanoparticles, or microemulsions to protect the peptide from the harsh GI environment.
-
Permeation Enhancers: Co-administer with agents that transiently increase intestinal permeability, such as certain alkylsaccharides. However, potential tissue damage must be carefully evaluated.
-
-
Prodrug Approach: Modify the peptide into a prodrug that is more readily absorbed and is converted to the active form in circulation.
-
Issue 3: Peptide Aggregation or Precipitation in Formulation.
-
Problem: The peptide antagonist forms insoluble aggregates or precipitates in the formulation buffer.
-
Possible Cause: Physicochemical instability of the peptide, leading to self-association.
-
Troubleshooting Steps:
-
pH Optimization: Determine the isoelectric point (pI) of the peptide and adjust the formulation pH to be at least 2 units away from the pI to increase solubility.
-
Excipient Addition: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., polysorbates) in the formulation.
-
Control Oxidation: If the peptide is prone to oxidation (contains Met, Cys, Trp), prepare and store the formulation under an inert gas (e.g., argon or nitrogen) and consider adding antioxidants like methionine or ascorbic acid.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of Selected Peptide-Based NK2 Receptor Antagonists
| Antagonist | Structure | Matrix | Half-life (t½) | Reference |
| MEN 10627 | Cyclic Heptapeptide | Rat Plasma | ~15 min | |
| MEN 11420 (Nepadutant) | Glycosylated Bicyclic Heptapeptide | Rat Plasma | 44 min | |
| Saredutant | Non-peptide (for comparison) | CHO cells | Slower reversion of antagonism than Nepadutant | |
| Ibodutant | Non-peptide (for comparison) | CHO cells | Slower reversion of antagonism than Nepadutant |
Table 2: Pharmacokinetic Parameters of MEN 10627 and MEN 11420 in Rats (IV administration, 1 mg/kg)
| Parameter | MEN 10627 | MEN 11420 (Nepadutant) | Reference |
| Plasma Half-life (t½) | ~15 min | 44 min | |
| AUC (µg·min/mL) | ~95 | 285 | |
| Systemic Clearance | ~3x higher | ~3x lower | |
| Urinary Excretion (unchanged) | < 2% | ~34% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in DMSO).
-
Pooled human or animal plasma (with anticoagulant, e.g., sodium heparin is recommended for peptide stability studies).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or a 1:1 mixture of acetonitrile/ethanol).
-
Incubator or water bath set at 37°C.
-
LC-MS/MS system for analysis.
-
-
Procedure: a. Pre-warm an aliquot of plasma to 37°C. b. Spike the plasma with the test peptide to a final concentration of ~1-10 µM. Ensure the final DMSO concentration is <1%. c. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture. d. Immediately quench the enzymatic reaction by adding 2-3 volumes of the cold quenching solution to the aliquot. e. Vortex the mixture vigorously and centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to precipitate plasma proteins. f. Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method. g. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: Identification of Peptide Cleavage Products by Mass Spectrometry
-
Sample Preparation:
-
Incubate the peptide antagonist in the relevant biological matrix (e.g., plasma, simulated intestinal fluid) as described in Protocol 1.
-
At a time point where significant degradation has occurred (e.g., at t½), quench the reaction and precipitate the proteins.
-
Collect the supernatant containing the intact peptide and its degradation fragments.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a reverse-phase C18 column with a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate the peptide fragments.
-
Acquire MS and MS/MS spectra for the intact peptide and all detected degradation products.
-
-
Data Analysis:
-
Determine the mass of the degradation products from the MS spectra.
-
Sequence the fragments using the MS/MS data. By comparing the fragment sequences to the original peptide sequence, the exact cleavage sites can be identified.
-
Mandatory Visualizations
Caption: NK2 receptor signaling pathway.
Technical Support Center: Enhancing Brain Penetration of NK2R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when developing Neurokinin-2 Receptor (NK2R) antagonists for Central Nervous System (CNS) applications.
Frequently Asked Questions (FAQs)
Q1: My NK2R antagonist is potent in vitro but shows low or no efficacy in in vivo CNS models. What is the likely cause?
A1: A significant disconnect between in vitro potency and in vivo efficacy for a CNS-targeted drug is often due to poor brain penetration.[1][2] The Blood-Brain Barrier (BBB) is a major obstacle that restricts the entry of many compounds into the brain.[1][3] The issue could be low passive permeability across the BBB or, more commonly, the compound is being actively removed from the brain by efflux transporters like P-glycoprotein (P-gp).[4][5][6][7]
Q2: How can I determine if my NK2R antagonist is a substrate for P-glycoprotein (P-gp)?
A2: An in vitro efflux assay using cell lines that overexpress P-gp, such as MDCK-MDR1 or Caco-2 cells, is the standard method.[4][8] In this assay, you measure the permeability of your compound in both directions across a cell monolayer: from the apical (blood side) to the basolateral (brain side) (Papp, A to B) and vice versa (Papp, B to A). An efflux ratio (ER) is calculated as the ratio of Papp (B to A) / Papp (A to B).
-
An ER > 2.0 strongly suggests your compound is a P-gp substrate.
-
The experiment should also be run with a known P-gp inhibitor. A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.
Q3: What are the ideal physicochemical properties for a CNS-active drug?
A3: While there are no absolute rules, successful CNS drugs generally share a common set of properties that favor BBB penetration while avoiding efflux. Modifying your NK2R antagonist to fit within these parameters can improve its brain exposure.[9]
| Property | Recommended Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules can more easily pass through the tight junctions of the BBB.[3][4] |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | Lower polarity reduces the energy required to desolvate and enter the lipid membranes of the BBB.[4] |
| cLogP | 2 - 5 | A measure of lipophilicity. Must be high enough to enter lipid membranes but not so high as to cause non-specific binding.[4] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce polarity and improve membrane permeability.[4] |
| pKa | 7.5 - 10.5 | Basic compounds can be beneficial for lysosomal trapping within brain cells, increasing retention.[4] |
Q4: My compound has a high total brain-to-plasma ratio (Kp), but is still not effective. Why?
A4: A high total brain-to-plasma ratio can be misleading.[5][10] It might be caused by high non-specific binding to brain tissue lipids or low plasma protein binding, rather than high free drug concentration at the target receptor.[5][10] The critical parameter is the unbound brain-to-plasma ratio (Kp,uu) , which represents the equilibrium of unbound drug between brain and plasma.[4][11] A Kp,uu value close to 1 suggests passive diffusion, while a value < 0.3 indicates significant efflux.[4][11]
Troubleshooting Guides
Problem 1: Low Passive Permeability
Symptoms:
-
Low apparent permeability (Papp < 5 x 10⁻⁶ cm/s) in in vitro models (e.g., PAMPA, Caco-2).
-
Low brain concentrations in vivo even when P-gp efflux is not a major issue (Efflux Ratio < 2).
Possible Solutions:
-
Increase Lipophilicity: Systematically modify the structure to increase the cLogP into the optimal 2-5 range. This can be achieved by adding lipophilic groups (e.g., methyl, phenyl) or masking polar groups.
-
Reduce Polar Surface Area (TPSA): Aim for a TPSA below 70-90 Ų. Strategies include intramolecular hydrogen bonding to mask polar groups or replacing polar functionalities with bioisosteres.[4]
-
Reduce Molecular Weight: Keep the molecular weight below 450 Da.[4] Smaller molecules generally have better passive diffusion.[3]
Problem 2: High P-glycoprotein (P-gp) Mediated Efflux
Symptoms:
-
High efflux ratio (ER > 2) in MDCK-MDR1 or Caco-2 assays.
-
Low unbound brain-to-plasma concentration ratio (in vivo Kp,uu < 0.3).
-
Increased brain penetration observed in P-gp knockout mice compared to wild-type mice.[12]
Possible Solutions:
-
Mask P-gp Recognition Motifs: P-gp often recognizes specific pharmacophores, such as multiple hydrogen bond acceptors and bulky aromatic groups. Structural modifications to disrupt these motifs can reduce efflux.
-
Increase Basicity: Introducing a basic nitrogen to achieve a pKa between 7.5 and 10.5 can sometimes help compounds "escape" efflux by promoting lysosomal trapping once inside the brain cells.[4]
-
Prodrug Approach: A lipophilic, non-effluxed prodrug can be designed to cross the BBB and then be cleaved by brain-specific enzymes to release the active antagonist.
-
Nanoparticle Delivery: Encapsulating the antagonist in nanoparticles can shield it from P-gp and facilitate entry into the brain.[13]
Experimental Protocols
Protocol 1: In Vitro BBB Permeability and Efflux Assay (MDCK-MDR1)
This protocol is used to determine the passive permeability of a compound and its susceptibility to P-gp mediated efflux.
Methodology:
-
Cell Culture: Culture Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) on Transwell inserts until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER).[14]
-
Permeability Measurement (A to B):
-
Add the NK2R antagonist to the apical (A) chamber (donor).
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) chamber (receiver).
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Efflux Measurement (B to A):
-
Add the NK2R antagonist to the basolateral (B) chamber (donor).
-
At the same time points, take samples from the apical (A) chamber (receiver).
-
Analyze the concentration using LC-MS/MS.
-
-
Inhibitor Control: Repeat steps 2 and 3 in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar).
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the monolayer, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). A significant decrease in ER in the presence of the inhibitor confirms P-gp interaction.
-
Protocol 2: In Vivo Brain Penetration Assessment (Mouse)
This protocol determines the unbound brain-to-plasma concentration ratio (Kp,uu), the gold standard for assessing CNS penetration.[4]
Methodology:
-
Dosing: Administer the NK2R antagonist to mice via the intended clinical route (e.g., oral, IV).
-
Sample Collection: At a terminal time point (e.g., 1 or 2 hours post-dose), collect blood via cardiac puncture into heparinized tubes and immediately perfuse the brain with saline to remove residual blood.
-
Plasma Processing: Centrifuge the blood to separate plasma.
-
Brain Homogenization: Weigh the brain and homogenize it in a buffer.
-
Equilibrium Dialysis:
-
Determine the fraction of unbound drug in plasma (fu,plasma) by dialyzing a plasma sample against a buffer.
-
Determine the fraction of unbound drug in the brain homogenate (fu,brain) by dialyzing the brain homogenate against a buffer.
-
-
Concentration Analysis:
-
Measure the total drug concentration in plasma (Cplasma) and in the brain homogenate (Cbrain) using LC-MS/MS.
-
-
Calculations:
-
Calculate the total brain-to-plasma ratio: Kp = Cbrain / Cplasma.
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma) .[11]
-
Visualizations
Caption: Troubleshooting workflow for poor in vivo CNS efficacy.
Caption: P-glycoprotein (P-gp) mediated efflux at the BBB.
References
- 1. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 2. simbecorion.com [simbecorion.com]
- 3. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to optimize brain penetration in drug discovery. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allosteric Modulation of the Tachykinin NK2 Receptor
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the allosteric modulation of the tachykinin NK2 receptor (NK2R). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues in your NK2R assays.
Issue 1: Low or No Signal in Functional Assays (Calcium Flux, cAMP Accumulation)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Poor Cell Health or Viability | Ensure cells are healthy, within a low passage number, and not over-confluent. Stressed cells can exhibit reduced receptor expression and signaling capacity. |
| Suboptimal Ligand Concentration | Verify the concentration and purity of your orthosteric agonist (e.g., Neurokinin A - NKA) and allosteric modulator. Perform a full dose-response curve to ensure you are working within the optimal concentration range. |
| Inactive Ligands | Use a fresh batch of ligands. If possible, validate the activity of the agonist with a well-characterized positive control. |
| Incorrect Assay Buffer | Ensure the assay buffer composition and pH are optimal for NK2R activity. For some assays, specific ions or components may be critical. |
| Insufficient Receptor Expression | Verify the surface expression of NK2R in your cell line using methods like flow cytometry or ELISA with an antibody against an extracellular epitope. |
| Rapid Receptor Desensitization | The NK2R can desensitize upon prolonged exposure to agonists. Optimize the stimulation time to capture the peak signal before significant desensitization occurs. |
| Instrument Settings Not Optimized | For fluorescence-based assays, ensure the excitation and emission wavelengths are correctly set for your specific dye. For kinetic assays like calcium flux, ensure the read time is fast enough to capture transient signals. |
Issue 2: High Background Signal or Constitutive Activity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to ligand-independent signaling. Consider using a cell line with a lower, more physiologically relevant expression level or using an inverse agonist to reduce basal activity. |
| Non-Specific Binding of Ligands | Include a non-specific binding control in your assay by adding a high concentration of an unlabeled ligand to compete with the labeled ligand. Increase the number of wash steps to reduce background from unbound reagents. |
| Autofluorescence of Compounds | Test your compounds for intrinsic fluorescence at the assay wavelengths in the absence of cells or other assay components. |
| Contamination of Cell Culture | Regularly test your cell lines for mycoplasma or other contaminants that can affect cell signaling and assay performance. |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Variable Cell Density | Ensure consistent cell seeding density across all wells and plates. Variations in cell number can lead to significant differences in signal amplitude. |
| Inconsistent Ligand/Compound Preparation | Prepare fresh dilutions of ligands and allosteric modulators for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions. |
| Edge Effects in Assay Plates | To minimize edge effects, consider not using the outermost wells of the plate for experimental data. Ensure proper humidity control during incubations. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate dispensing. |
| Cell Passage Number Variation | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and signaling can change over time in culture. |
Frequently Asked Questions (FAQs)
Q1: My putative allosteric modulator shows no effect on the NKA dose-response curve. What could be the reason?
A1: There are several possibilities:
-
Lack of Allosteric Activity: The compound may not be an allosteric modulator of the NK2R.
-
Probe Dependence: The effect of an allosteric modulator can be dependent on the orthosteric agonist used. If possible, test your modulator with other NK2R agonists.
-
Assay Insensitivity: The assay may not be sensitive enough to detect subtle allosteric effects. Ensure your assay has a robust signal-to-background window.
-
Incorrect Concentration: The modulator may be effective only within a narrow concentration range. Perform a wide dose-response of the modulator against a fixed concentration (e.g., EC50) of NKA.
Q2: How can I distinguish between a negative allosteric modulator (NAM) and a competitive antagonist at the NK2R?
A2: A key experiment is to observe the effect of the compound on the maximal response (Emax) of the orthosteric agonist (NKA). A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without affecting the Emax. In contrast, a NAM will typically cause a depression of the Emax of the agonist.
Q3: The NK2R is known to couple to both Gq and Gs proteins. How can I investigate the effect of an allosteric modulator on this dual signaling?
A3: You will need to use distinct functional assays to measure the downstream effects of each pathway.
-
Gq Pathway: This is typically assessed by measuring intracellular calcium mobilization (calcium flux assay) or inositol (B14025) phosphate (B84403) (IP) accumulation (e.g., IP-One assay).
-
Gs Pathway: This is measured by quantifying cyclic AMP (cAMP) levels, often using BRET or FRET-based biosensors or immunoassays.
By performing dose-response experiments for your modulator in both types of assays, you can determine if it exhibits bias towards one pathway over the other. For instance, the allosteric inhibitor LPI805 has been shown to inhibit the NKA-induced cAMP response (Gs pathway) while slightly enhancing the NKA-induced calcium response (Gq pathway)[1].
Q4: What are some important considerations for developing a stable cell line for NK2R allosteric modulator screening?
A4: Key considerations include:
-
Cell Line Choice: Select a cell line with low to no endogenous expression of the NK2R to minimize background signaling.
-
Receptor Expression Level: Optimize the expression level to achieve a good assay window without inducing high constitutive activity, which can mask the effects of modulators.
-
Clonal Selection: Select a single-cell clone with stable and reproducible expression and a consistent functional response to NKA over multiple passages.
-
Assay Validation: Validate the cell line with known agonists and antagonists to ensure it behaves as expected.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on NK2R modulation.
Table 1: Potency of Tachykinins at NK1 and NK2 Receptors
| Ligand | Receptor | Assay Type | Potency (pEC50) | Reference |
| Neurokinin A (NKA) | NK2R | Calcium Flux | 8.62 | [2] |
| Neurokinin A (NKA) | NK2R | cAMP Accumulation | 8.25 | [2] |
| Substance P (SP) | NK2R | IP3 Accumulation | ~6 | [3] |
| Substance P (SP) | NK2R | cAMP Accumulation | ~6 | [3] |
Table 2: Antagonist Affinity at the Human NK2 Receptor
| Antagonist | Agonist | Preparation | Apparent Affinity (pA2/pKB) | Reference |
| SR 48968 | [β-Ala8]NKA (4-10) | Human Colonic Muscle | Biphasic: ~9.3 and 8.4 | [4] |
| SR 144190 | [β-Ala8]NKA (4-10) | Human Colonic Muscle | 9.4 | [4][5] |
| SR 144782 | [β-Ala8]NKA (4-10) | Human Colonic Muscle | 9.3 | [4][5] |
Experimental Protocols
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET)-based cAMP Accumulation Assay
This protocol is adapted from studies investigating Gs-coupled signaling of the NK2R[3][6][7].
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cells are transiently co-transfected with a plasmid encoding the human NK2R and a BRET-based cAMP biosensor (e.g., CAMYEL).
-
-
Assay Preparation:
-
24 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., HBSS).
-
Cells are seeded into a white 96-well microplate at a predetermined optimal density.
-
-
Compound Addition:
-
For antagonist/modulator testing, cells are pre-incubated with the test compounds (allosteric modulators) for a specified time (e.g., 15 minutes) at 37°C.
-
The orthosteric agonist (e.g., NKA) is then added to the wells.
-
-
BRET Measurement:
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
BRET signal is measured immediately using a plate reader capable of detecting the two emission wavelengths of the BRET pair (e.g., ~475 nm and ~535 nm for the CAMYEL sensor).
-
The BRET ratio is calculated as the emission intensity of the acceptor divided by the emission intensity of the donor.
-
-
Data Analysis:
-
The change in BRET ratio is plotted against the concentration of the agonist.
-
Data are fitted to a sigmoidal dose-response curve to determine EC50 values.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is a standard method for assessing Gq-coupled signaling of the NK2R[2].
-
Cell Culture and Plating:
-
A stable cell line expressing the human NK2R (e.g., CHO-K1 or HEK293) is cultured to ~80-90% confluency.
-
Cells are harvested and seeded into a black, clear-bottom 96-well or 384-well plate and grown overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
The loading buffer may contain probenecid (B1678239) to prevent dye leakage from the cells.
-
-
Compound Addition and Signal Detection:
-
The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured for a short period.
-
Test compounds (agonists or modulators) are added to the wells using the instrument's integrated pipettor.
-
Fluorescence intensity is measured kinetically immediately before and after compound addition.
-
-
Data Analysis:
-
The change in fluorescence (maximum signal - baseline) is calculated for each well.
-
The fluorescence change is plotted against the ligand concentration.
-
Data are fitted to a sigmoidal dose-response curve to determine the EC50 of the ligand.
-
Visualizations
Caption: NK2R dual signaling pathway.
Caption: Workflow for screening allosteric modulators.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Saredutant and Nepadutant as NK2 Receptor Antagonists
This guide provides a detailed comparison of the potency of two prominent tachykinin neurokinin-2 (NK2) receptor antagonists: saredutant (B1681467) (also known as SR 48968) and nepadutant (B65270) (MEN 11420). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the pharmacological properties of these compounds. This comparison is based on publicly available experimental data, focusing on binding affinities and functional potencies in various in vitro and in vivo models.
Introduction to NK2 Receptor Antagonism
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is preferentially activated by the neuropeptide neurokinin A (NKA).[1] Its activation primarily initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various physiological responses, including smooth muscle contraction.
Saredutant is a non-peptide antagonist, while nepadutant is a glycosylated bicyclic peptide antagonist of the NK2 receptor.[1] Both have been investigated for their therapeutic potential in various conditions, including visceral hyperalgesia and motility disorders.[1] Understanding their comparative potency is crucial for the design and interpretation of pharmacological studies.
NK2 Receptor Signaling Pathway
The activation of the NK2 receptor by its endogenous ligand, Neurokinin A (NKA), triggers a well-defined intracellular signaling cascade. The following diagram illustrates the key steps in this pathway.
Comparative Potency: Quantitative Data
The potency of saredutant and nepadutant has been evaluated in various assays, including radioligand binding studies to determine their affinity for the NK2 receptor and functional assays to measure their ability to antagonize NKA-induced responses. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Binding Affinity for the NK2 Receptor
| Compound | Assay Type | Preparation | Radioligand | Affinity (pKi) | Affinity (Ki, nM) | Reference |
| Saredutant | Competitive Binding | Human colon smooth muscle membranes | [¹²⁵I]NKA | 9.2 | - | [2] |
| Nepadutant | Competitive Binding | Human colon smooth muscle membranes | [¹²⁵I]NKA | 8.4 | - | [2] |
| Nepadutant | Competitive Binding | CHO cells with human NK2R | [¹²⁵I]-neurokinin A | - | 2.5 ± 0.7 | [1] |
| Nepadutant | Competitive Binding | CHO cells with human NK2R | [³H]-SR 48968 | - | 2.6 ± 0.4 | [1] |
pKi is the negative logarithm of the Ki value.
Table 2: In Vitro Functional Antagonist Potency
| Compound | Assay Type | Tissue/Cell Preparation | Agonist | Potency (pA₂) | Potency (pKB) | Reference |
| Saredutant | Phosphoinositide Accumulation | CHO cells with human NK2R | Neurokinin A (NKA) | 9.8 | - | |
| Nepadutant | Phosphoinositide Accumulation | CHO cells with human NK2R | Neurokinin A (NKA) | 8.3 | - | |
| Nepadutant | Contraction Assay | Human ileum and colon | Neurokinin A or [βAla⁸]NKA(4-10) | - | 8.3 | [3] |
| Nepadutant | Contraction Assay | Human urinary bladder | Neurokinin A or [βAla⁸]NKA(4-10) | - | 8.5 | [3] |
| Nepadutant | Contraction Assay | Rabbit isolated pulmonary artery | Tachykinin NK2 receptor-mediated | - | 8.6 ± 0.07 | [1] |
| Nepadutant | Contraction Assay | Rat urinary bladder | Tachykinin NK2 receptor-mediated | - | 9.0 ± 0.04 | [1] |
| Nepadutant | Contraction Assay | Hamster trachea | Tachykinin NK2 receptor-mediated | - | 10.2 ± 0.14 (apparent) | [1] |
| Nepadutant | Contraction Assay | Mouse urinary bladder | Tachykinin NK2 receptor-mediated | - | 9.8 ± 0.15 (apparent) | [1] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the dissociation constant of a competitive antagonist.
Experimental Methodologies
The data presented in this guide were derived from standard pharmacological assays. The following sections provide an overview of the methodologies employed in the cited studies.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Membranes were prepared from tissues (e.g., human colon smooth muscle) or cultured cells (e.g., CHO cells stably transfected with the human NK2 receptor) that express the NK2 receptor.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to the NK2 receptor (e.g., [¹²⁵I]NKA or [³H]-SR 48968) was incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (saredutant or nepadutant).
-
Equilibrium: The incubation was allowed to proceed to equilibrium.
-
Separation: The membrane-bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Ki) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Antagonism Assays (Schild Analysis)
These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist.
Protocol Outline:
-
Tissue Preparation: An isolated tissue preparation that responds to NK2 receptor activation (e.g., human ileum, colon, or urinary bladder; rabbit pulmonary artery; rat urinary bladder) was mounted in an organ bath containing a physiological salt solution.[1][3]
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an NK2 receptor agonist (e.g., NKA or the selective agonist [βAla⁸]NKA(4-10)) was generated to determine the baseline response.[3]
-
Antagonist Incubation: The tissue was then incubated with a fixed concentration of the antagonist (saredutant or nepadutant) for a predetermined period to allow for equilibrium.
-
Shifted Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second agonist concentration-response curve was generated.
-
Dose Ratio Calculation: The dose ratio, which is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist, was calculated.
-
Schild Plot: Steps 3-5 were repeated with several different concentrations of the antagonist. A Schild plot was then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
pA₂ Determination: The pA₂ value was determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
Discussion of Comparative Potency
Based on the available data, saredutant demonstrates a higher affinity for the human NK2 receptor in radioligand binding assays compared to nepadutant, with a pKi of 9.2 versus 8.4 in human colon membranes.[2] This suggests that saredutant binds more tightly to the receptor.
In functional assays measuring the inhibition of NKA-induced phosphoinositide accumulation in CHO cells expressing the human NK2 receptor, saredutant also exhibited greater potency with a pA₂ of 9.8, compared to 8.3 for nepadutant.
Nepadutant has been extensively characterized in a variety of smooth muscle preparations from different species. It acts as a competitive antagonist in human ileum, colon, and urinary bladder, as well as in rabbit pulmonary artery and rat urinary bladder, with pKB values ranging from 8.3 to 9.0.[1][3] In some tissues, such as the hamster trachea and mouse urinary bladder, nepadutant displayed insurmountable antagonism, although the effect was reversible upon washout.[1] The antagonism by nepadutant in the human colon has been shown to be fully reversible by washout, in contrast to saredutant (SR 48968), which produced an insurmountable and not readily reversible antagonism in the same preparation.[3]
Conclusion
Both saredutant and nepadutant are potent NK2 receptor antagonists. The experimental data consistently indicate that saredutant possesses a higher binding affinity and functional antagonist potency at the human NK2 receptor in the specific in vitro models compared. Nepadutant has been shown to be a potent, competitive, and reversible antagonist across a range of human and animal tissues. The choice between these two antagonists for research purposes may depend on the specific experimental context, including the desired duration of action and the reversibility of the receptor blockade. Researchers should consider these differences in potency and pharmacological profile when designing experiments and interpreting results.
References
Validating the Specificity of NK2R Antagonists: A Comparative Guide for Researchers
A critical aspect of pharmacological research is ensuring the specificity of antagonist compounds for their intended target. This guide provides a comprehensive comparison of common Neurokinin 2 Receptor (NK2R) antagonists, detailing their validation using selective agonists and outlining the experimental protocols required for rigorous assessment. The data presented here will aid researchers, scientists, and drug development professionals in selecting the appropriate tools for their studies of the NK2R system.
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1][2] Its activation by the endogenous ligand Neurokinin A (NKA) triggers a cascade of intracellular signaling events.[3] The development of selective NK2R antagonists is crucial for investigating its role in pathophysiology and for potential therapeutic applications in conditions like asthma, irritable bowel syndrome, and anxiety.[4][5][6] This guide focuses on the validation of NK2R antagonist specificity through the use of selective agonists, a fundamental step in characterizing these pharmacological tools.
Comparative Analysis of NK2R Antagonists and Agonists
The validation of an NK2R antagonist relies on demonstrating its ability to selectively block the effects of an NK2R agonist. The following tables summarize the binding affinities and functional potencies of commonly used NK2R antagonists and the selective agonists used for their characterization.
Table 1: Comparative Binding Affinities (pKi) of NK2R Antagonists
| Compound | Receptor | Species | Cell Line/Tissue | Radioligand | pKi | Reference(s) |
| GR 159897 | NK2R | Human | CHO cells | [3H]GR100679 | 9.5 | [7] |
| GR 159897 | NK2R | Rat | Colon membranes | [3H]GR100679 | 10.0 | [7][8] |
| Saredutant (SR 48968) | NK2R | Human | CHO cells | - | IC50: 0.13 nM | [9] |
| GR 94800 TFA | NK2R | - | - | - | 9.6 | [8] |
| GR 159897 | NK1R | Human | CHO cells | - | 5.3 | [7] |
| GR 159897 | NK3R | Guinea Pig | Cerebral cortex | - | < 5 | [7] |
| GR 94800 TFA | NK1R | - | - | - | 6.4 | [8] |
| GR 94800 TFA | NK3R | - | - | - | 6.0 | [8] |
Table 2: Comparative Functional Potency of NK2R Antagonists and Agonists
| Compound | Assay Type | Tissue/Cell Line | Agonist | Potency (pA2/EC50) | Reference(s) |
| Antagonists | |||||
| GR 159897 | Contraction | Guinea Pig Trachea | GR64349 | pA2: 8.7 | [7] |
| MEN 10207 | Contraction | Rat Bladder, Guinea Pig Airways | Tachykinins | pA2: 7.9 (NK2R) | [10] |
| Agonists | |||||
| GR 64349 | Contraction | Rat Colon | - | EC50: 3.7 nM | [11][12] |
| GR 64349 | Calcium Response | Human NK2R expressing cells | - | pEC50: 9.27 | [13] |
| GR 64349 | cAMP Synthesis | Human NK2R expressing cells | - | pEC50: 10.66 | [13] |
| Neurokinin A | Calcium Flux | NK2R Nomad Cell Line | - | EC50: 2.38 x 10-9 M | [14] |
| Neurokinin A | cAMP Flux | NK2R Nomad Cell Line | - | EC50: 5.61 x 10-9 M | [14] |
| [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) | Urination/Defecation | Rat | - | - | [15] |
Experimental Protocols for Antagonist Validation
The specificity of an NK2R antagonist is determined through a series of well-defined experiments. Below are detailed protocols for key assays.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the NK2 receptor by assessing its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or other species' NK2 receptor (e.g., CHO-hNK2R).
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled NK2R ligand (e.g., [3H]GR100679) and varying concentrations of the unlabeled antagonist compound.
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vitro Functional Assays (e.g., Calcium Mobilization)
These assays assess the ability of an antagonist to block the functional response induced by an agonist.
Protocol:
-
Cell Culture: Culture cells stably expressing the NK2 receptor (e.g., CHO-hNK2R) in appropriate media.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the NK2R antagonist for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a selective NK2R agonist (e.g., GR 64349 or Neurokinin A).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of the antagonist. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo Models (e.g., Agonist-Induced Bronchoconstriction)
In vivo models are essential for confirming the antagonist's efficacy and specificity in a whole-animal system.
Protocol:
-
Animal Model: Use an appropriate animal model, such as the anesthetized guinea pig, which is sensitive to NK2R-mediated bronchoconstriction.[7]
-
Antagonist Administration: Administer the NK2R antagonist intravenously (i.v.) or via another relevant route.[7][16]
-
Agonist Challenge: After a set period, challenge the animal with an intravenous injection of a selective NK2R agonist (e.g., GR64349) to induce bronchoconstriction.[7][16]
-
Measurement: Measure changes in airway resistance or other respiratory parameters to quantify the degree of bronchoconstriction.
-
Data Analysis: Determine the dose of the antagonist required to inhibit the agonist-induced response by a certain percentage (e.g., ID50).[17]
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the NK2R signaling pathway and a typical workflow for validating antagonist specificity.
Caption: NK2R Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for NK2R Antagonist Specificity Validation.
References
- 1. benehealth.com [benehealth.com]
- 2. What are NK2R modulators and how do they work? [synapse.patsnap.com]
- 3. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 4. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GR 64349 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 13. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Neurokinin A Cross-Reactivity: A Comparative Analysis of NK1 and NK2 Receptor Interaction
For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides an objective comparison of neurokinin A (NKA) cross-reactivity with its primary target, the neurokinin-2 (NK2) receptor, and the neurokinin-1 (NK1) receptor. Supported by experimental data, this document details the binding affinities and functional potencies of NKA, offering insights into its selectivity profile.
Neurokinin A is a member of the tachykinin family of neuropeptides, which play crucial roles in a variety of physiological processes. While NKA preferentially binds to and activates the NK2 receptor, it also exhibits significant cross-reactivity with the NK1 receptor. This interaction has important implications for drug development, where receptor selectivity is a key determinant of therapeutic efficacy and off-target effects.
Comparative Analysis of Neurokinin A Activity at NK1 and NK2 Receptors
Experimental data from studies utilizing human recombinant neurokinin receptors expressed in Chinese Hamster Ovary (CHO) cells provide a quantitative comparison of NKA's binding affinity and functional potency at both NK1 and NK2 receptors.
| Parameter | Receptor | Neurokinin A (NKA) | Substance P (SP) | Reference |
| Binding Affinity (pKi) | NK1 | 7.7 | 9.83 | [1] |
| NK2 | 9.0 | 7.15 | [1] | |
| Functional Potency (pEC50, Calcium Response) | NK1 | 8.0 | 9.0 | [1] |
| NK2 | 8.0 | 6.82 | [1] | |
| Selectivity Ratio (NK1/NK2) | Ki Ratio | 20 | - | [1] |
| EC50 Ratio (Calcium) | 1 | - | [1] |
Table 1: Comparative binding affinities and functional potencies of Neurokinin A and Substance P at human recombinant NK1 and NK2 receptors expressed in CHO cells. Data sourced from Chastain et al., 2018.[1]
The data clearly indicates that while NKA has a higher binding affinity for the NK2 receptor (pKi = 9.0) compared to the NK1 receptor (pKi = 7.7), the difference is only 20-fold.[1] In functional assays measuring calcium mobilization, NKA demonstrates a striking lack of selectivity, with an EC50 ratio of 1, indicating equal potency at both receptors.[1] This highlights a critical disconnect between binding affinity and functional activity for NKA at these two receptors. For comparison, Substance P, the preferential ligand for the NK1 receptor, shows a much greater selectivity in binding.
Signaling Pathways and Experimental Workflow
The activation of both NK1 and NK2 receptors by NKA initiates a signaling cascade through the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, which can be measured to quantify receptor activation.
A typical experimental workflow to determine the binding affinity and functional potency of NKA involves two key assays: a radioligand binding assay and a calcium influx assay.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is adapted from the methods described by Chastain et al. (2018).[1]
-
Membrane Preparation:
-
CHO cells stably expressing either human recombinant NK1 or NK2 receptors are cultured and harvested.
-
Cell pellets are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
For NK1 receptor binding, membranes are incubated with a fixed concentration of [³H]-Septide. For NK2 receptor binding, [¹²⁵I]-NKA is used as the radioligand.
-
Increasing concentrations of unlabeled NKA are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand (e.g., Substance P for NK1, unlabeled NKA for NK2).
-
Total binding is determined in the absence of any competing ligand.
-
-
Incubation and Filtration:
-
The reaction plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of NKA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Influx Assay
This protocol is a generalized method based on common practices for measuring Gq-coupled receptor activation.
-
Cell Preparation:
-
CHO cells stably expressing either human recombinant NK1 or NK2 receptors are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
-
After incubation, the cells are washed to remove any extracellular dye.
-
-
Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of NKA are added to the wells, and the change in fluorescence intensity is monitored over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of NKA.
-
The data is normalized to the baseline fluorescence.
-
A dose-response curve is generated by plotting the fluorescence response against the logarithm of the NKA concentration.
-
The concentration of NKA that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis.
-
References
"Pharmacological differences between peptide and non-peptide NK2R antagonists"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of peptide and non-peptide neurokinin-2 receptor (NK2R) antagonists, supported by experimental data. The tachykinin NK2 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission, making its antagonists promising therapeutic agents for conditions like irritable bowel syndrome (IBS) and asthma.[1][2] This document delves into the distinct characteristics of two major classes of NK2R antagonists: peptide-based and non-peptide small molecule inhibitors.
Pharmacological Differences: A Head-to-Head Comparison
The fundamental difference between peptide and non-peptide NK2R antagonists lies in their chemical nature, which dictates their pharmacological profile, including binding affinity, selectivity, and pharmacokinetic properties. Peptide antagonists are typically derived from the structure of the endogenous ligand, neurokinin A (NKA), while non-peptide antagonists are small molecules identified through high-throughput screening and medicinal chemistry efforts.[3][4]
Here, we compare a representative peptide antagonist, nepadutant (B65270) (MEN 11420) , with two prominent non-peptide antagonists, saredutant (B1681467) (SR 48968) and ibodutant (B1674150) .
Binding Affinity and Functional Potency
A critical aspect of antagonist pharmacology is its ability to bind to the receptor with high affinity and effectively block the action of the endogenous agonist. The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pKB) of nepadutant, saredutant, and ibodutant at the human NK2 receptor.
| Antagonist | Class | pKi (human NK2R) | Reference |
| Nepadutant | Peptide | 8.4 | [5][6] |
| Saredutant | Non-peptide | 9.2 | [5][6] |
| Ibodutant | Non-peptide | 9.9 - 10.1 | [5][6][7] |
| Higher pKi values indicate stronger binding affinity. |
| Antagonist | Class | pKB (human colon) | Reference |
| Nepadutant | Peptide | 8.3 | [8] |
| Ibodutant | Non-peptide | 9.1 | [5][9] |
| pKB is the negative logarithm of the antagonist's dissociation constant, determined through functional assays. Higher values indicate greater potency. |
These data indicate that the non-peptide antagonists, particularly ibodutant, exhibit a higher binding affinity for the human NK2 receptor compared to the peptide antagonist nepadutant.[5][6][7] This is also reflected in their functional potencies, where ibodutant shows a stronger ability to antagonize NK2R-mediated responses in human colon tissue.[5][8][9]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are crucial for its therapeutic success. Peptide-based drugs often face challenges such as poor oral bioavailability and rapid degradation.
| Antagonist | Class | Key Pharmacokinetic Parameters | Reference |
| Nepadutant | Peptide | Rat (IV administration): - Half-life (t½): 44 minutes Rat (Oral administration): - Bioavailability: <3% | [10] |
| Saredutant | Non-peptide | Generally characterized by good oral bioavailability and CNS penetration. | [11][12] |
| Ibodutant | Non-peptide | Reported to have good oral bioavailability and a long duration of action. | [6][13] |
As illustrated in the table, the peptide antagonist nepadutant has very low oral bioavailability in rats, a common characteristic of peptides due to enzymatic degradation in the gastrointestinal tract and poor absorption.[10] In contrast, non-peptide antagonists like saredutant and ibodutant have been developed to overcome these limitations and generally possess better oral bioavailability and metabolic stability.[6][11][12][13]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the NK2R signaling pathway they inhibit and the experimental workflows used to characterize them.
Caption: NK2R signaling pathway initiated by NKA and inhibited by antagonists.
The activation of the NK2 receptor by its endogenous ligand, Neurokinin A (NKA), triggers a conformational change that activates the associated Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Both pathways lead to various cellular responses. Peptide and non-peptide antagonists block this cascade by preventing the initial binding of NKA to the NK2R.
Caption: General experimental workflow for characterizing NK2R antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used to characterize NK2R antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the NK2 receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human NK2 receptor (e.g., CHO-K1 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.[2][14]
2. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK2R ligand (e.g., [¹²⁵I]-NKA or [³H]-SR 48968).
-
Add varying concentrations of the unlabeled antagonist (peptide or non-peptide).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.[2][14]
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.[2][14]
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[15]
Calcium Mobilization Assay
This functional assay determines the potency of an antagonist in blocking the agonist-induced intracellular calcium release.
1. Cell Preparation:
-
Seed cells expressing the NK2 receptor into a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15][16]
2. Antagonist Incubation:
-
Add varying concentrations of the NK2R antagonist to the wells and incubate for a specific period.[15]
3. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of an NK2R agonist (e.g., NKA) to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.[15][16]
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the maximal agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization. This can be used to calculate the pKB.[15]
In Vivo Models of Irritable Bowel Syndrome (IBS)
Animal models are used to evaluate the in vivo efficacy of NK2R antagonists in disease-relevant contexts.
1. Model Induction:
-
Induce visceral hypersensitivity or altered gut motility in rodents, for example, through intracolonic administration of irritants like trinitrobenzene sulfonic acid (TNBS) or by applying stressful stimuli.[17][18]
2. Antagonist Administration:
-
Administer the peptide or non-peptide NK2R antagonist through a relevant route (e.g., oral, intravenous, or intraperitoneal).[19]
3. Efficacy Assessment:
-
Measure visceral sensitivity by recording the response to colorectal distension.
-
Assess gut motility by measuring parameters such as intestinal transit time or fecal pellet output.[17][18]
4. Data Analysis:
-
Compare the responses in antagonist-treated animals to those in vehicle-treated control animals to determine the efficacy of the antagonist in alleviating IBS-like symptoms.
Conclusion
The development of NK2R antagonists has seen a clear progression from peptide-based molecules to non-peptide small molecules. While peptide antagonists like nepadutant have been instrumental in validating the therapeutic potential of NK2R blockade, their inherent pharmacokinetic limitations have driven the search for alternatives.[10][17] Non-peptide antagonists such as saredutant and ibodutant offer significant advantages in terms of oral bioavailability and metabolic stability, making them more viable drug candidates.[6][11][12][13] The comprehensive pharmacological characterization, employing a suite of in vitro and in vivo assays as detailed in this guide, is essential for the continued development of novel and effective NK2R-targeting therapeutics.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IFN‐α/β‐mediated NK2R expression is related to the malignancy of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of nepadutant at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the bicyclic peptide tachykinin NK2 receptor antagonist MEN 11420 (nepadutant) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACS chemical neuroscience molecule spotlight on Saredutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Neurokinin-2 Receptor Antagonist Binding Kinetics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the binding kinetics of various antagonists targeting the Neurokinin-2 receptor (NK2R), a key player in inflammatory and respiratory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies necessary to evaluate and compare the performance of these compounds.
Abstract
The Neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR), is activated by the endogenous tachykinin neuropeptide, Neurokinin A (NKA). Its role in mediating bronchoconstriction, vasodilation, and smooth muscle contraction has made it a significant target for therapeutic intervention in conditions such as asthma and irritable bowel syndrome. The efficacy of an NK2R antagonist is not solely determined by its binding affinity but also by its binding kinetics—the rates at which it associates and dissociates from the receptor. This guide presents a comparative analysis of the binding kinetics of prominent NK2R antagonists, providing researchers with the data and protocols to inform their drug discovery and development efforts.
Introduction to NK2R and its Antagonists
The tachykinin NK2 receptor is predominantly expressed in the smooth muscles of the respiratory, gastrointestinal, and genitourinary tracts.[1] Upon activation by NKA, the NK2R initiates a signaling cascade that leads to various physiological responses, including muscle contraction and inflammation.[1] Consequently, antagonists that can block this interaction are of significant therapeutic interest. This guide focuses on a comparative analysis of several key NK2R antagonists, including the peptide-based Nepadutant (MEN 11420) and the non-peptide antagonists Saredutant (SR 48968) and GR159897.
Comparative Binding Affinity Data
Binding affinity, often expressed as the inhibition constant (Ki), the pKi (-logKi), or the pA2/pKB value, is a measure of the strength of the interaction between a ligand and a receptor at equilibrium. The following table summarizes the reported binding affinities of selected NK2R antagonists.
| Antagonist | Radioligand Displaced | Preparation | Affinity (Ki) | pKi / pA2 / pKB | Reference |
| Nepadutant (MEN 11420) | [¹²⁵I]-Neurokinin A | Human NK2 receptor in CHO cells | 2.5 ± 0.7 nM | - | [2][3] |
| [³H]-SR 48968 | Human NK2 receptor in CHO cells | 2.6 ± 0.4 nM | - | [2][3] | |
| - | Rabbit pulmonary artery | - | pKB = 8.6 ± 0.07 | [2][3] | |
| - | Hamster trachea | - | pKB = 10.2 ± 0.14 | [2][3] | |
| Saredutant (SR 48968) | - | Rabbit pulmonary artery | - | pA2 = 9.8-10.3 | |
| - | Hamster trachea | - | pA2 = 7.45-8.6 | ||
| GR159897 | [³H]-GR100679 | Human ileum NK2 receptors in CHO cells | - | pKi = 9.5 | [4] |
| [³H]-GR100679 | Rat colon membranes | - | pKi = 10.0 | [4] | |
| GR64349 (agonist) | Guinea-pig trachea | - | pA2 = 8.7 | [4] |
Experimental Protocols for Binding Kinetics Analysis
The determination of antagonist binding kinetics is crucial for understanding the duration of action and potential for in vivo efficacy. The most common method for this is the radioligand binding assay.
Radioligand Binding Assay for NK2R
This protocol describes a competitive radioligand binding assay to determine the binding kinetics of unlabeled NK2R antagonists.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human NK2 receptor (e.g., CHO cells).
-
Radioligand: A high-affinity radiolabeled NK2R ligand (e.g., [¹²⁵I]-Neurokinin A or a radiolabeled antagonist like [³H]-SR 48968).
-
Unlabeled Antagonists: Test compounds (e.g., Nepadutant, Saredutant, GR159897).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Association Rate (k_on_) Determination:
-
Incubate the NK2R-expressing cell membranes with a fixed concentration of radioligand in the assay buffer.
-
At time zero, add the unlabeled antagonist at various concentrations.
-
At different time points, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The association rate is determined by fitting the data to the appropriate kinetic binding model.
-
-
Dissociation Rate (k_off_) Determination:
-
Pre-incubate the NK2R-expressing cell membranes with the radioligand to allow for equilibrium binding.
-
Initiate dissociation by adding a high concentration of a non-radiolabeled ligand (either the same antagonist or a different high-affinity ligand) to prevent re-binding of the radioligand.
-
At various time points, filter the samples and measure the remaining bound radioactivity as described above.
-
The dissociation rate is determined by fitting the data to a one-phase exponential decay model.
-
Data Analysis:
The association (k_on_) and dissociation (k_off_) rates are calculated using specialized software that fits the experimental data to kinetic models. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (Kd = k_off_ / k_on_).
Visualizing Key Processes
NK2R Signaling Pathway
The activation of the NK2 receptor by its endogenous ligand, Neurokinin A, triggers a cascade of intracellular events. This signaling pathway is central to the physiological effects mediated by NK2R and is the target of the antagonists discussed.
Caption: The NK2 receptor signaling cascade, initiated by NKA binding.
Experimental Workflow for Binding Kinetics
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the kinetic parameters of NK2R antagonists.
Caption: Workflow for determining NK2R antagonist binding kinetics.
Conclusion
The development of effective NK2R antagonists requires a deep understanding of their interaction with the receptor. While equilibrium binding constants provide a valuable snapshot of affinity, the kinetic parameters of association and dissociation are critical for predicting the in vivo duration of action and overall therapeutic potential. This guide has summarized the available binding affinity data for key NK2R antagonists and provided a detailed framework for the experimental determination of their binding kinetics. Further research to elucidate the specific k_on_ and k_off_ rates of these and other novel antagonists will be instrumental in advancing the development of new therapies for NK2R-mediated diseases.
References
- 1. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 2. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Schild Analysis for Competitive Antagonism at the NK2 Receptor
For researchers in pharmacology and drug development, understanding the principles of competitive antagonism is fundamental for characterizing novel compounds. Schild analysis provides a robust framework for quantifying the affinity of a competitive antagonist for its receptor. This guide offers a comparative overview of competitive antagonists targeting the Neurokinin-2 (NK2) receptor, complete with experimental data, detailed protocols, and visual representations of the underlying concepts and pathways.
Understanding Competitive Antagonism and Schild Analysis
Competitive antagonism occurs when an antagonist reversibly binds to the same site on a receptor as an agonist, preventing the agonist from binding and eliciting a response. A key characteristic of competitive antagonism is its surmountability; the effect of the antagonist can be overcome by increasing the concentration of the agonist.
Schild analysis is the gold standard for quantifying the potency of a competitive antagonist. It involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist. The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A linear Schild plot with a slope of unity is a hallmark of simple competitive antagonism.
Comparative Affinity of NK2 Receptor Antagonists
The NK2 receptor, a G-protein coupled receptor (GPCR) primarily activated by Neurokinin A (NKA), has been a target for various therapeutic areas, including respiratory and gastrointestinal disorders. The following table summarizes the pA2 and pKB values for several competitive antagonists at the NK2 receptor, derived from various experimental systems.
| Antagonist | Agonist | Preparation | pA2 / pKB Value | Reference(s) |
| SR 48968 (Saredutant) | Neurokinin A (NKA) | Rabbit Pulmonary Artery | 9.8 - 10.3 | [1] |
| Neurokinin A (NKA) | Guinea Pig Trachea | 10.5 | [1] | |
| Neurokinin A (NKA) | Human Colon | 9.36 - 9.6 | [1] | |
| GR159897 | GR64349 | Guinea Pig Trachea | 8.7 | [2][3] |
| MEN 11420 (Nepadutant) | [βAla⁸]NKA(4-10) | Rabbit Pulmonary Artery | 8.6 | [4][5] |
| [βAla⁸]NKA(4-10) | Rat Urinary Bladder | 9.0 | [4][5] | |
| Peptide I | Neurokinin A (NKA) | Rabbit Pulmonary Artery | ~8.0 | [6] |
| Neurokinin A (NKA) | Hamster Trachea | ~6.0 | [6] | |
| Peptide II | Neurokinin A (NKA) | Rabbit Pulmonary Artery | ~8.0 | [6] |
| Neurokinin A (NKA) | Hamster Trachea | ~6.0 | [6] | |
| Peptide III | Neurokinin A (NKA) | Rabbit Pulmonary Artery | ~6.0 | [6] |
| Neurokinin A (NKA) | Hamster Trachea | ~8.0 | [6] |
pKB is the negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist. For a competitive antagonist where the Schild plot has a slope of 1, pA2 is theoretically equal to pKB.
Experimental Protocols for Schild Analysis at the NK2 Receptor
A precise and consistent experimental protocol is crucial for obtaining reliable Schild analysis data. Below is a generalized protocol for performing a Schild analysis using a cell-based assay with a recombinant human NK2 receptor, measuring intracellular calcium mobilization.
1. Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor (CHO-hNK2R) in appropriate growth medium.
-
Seed the cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
2. Fluorescent Calcium Indicator Loading:
-
Aspirate the growth medium from the wells.
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate in the dark at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature.
3. Preparation of Agonist and Antagonist Solutions:
-
Prepare a stock solution of a selective NK2 receptor agonist (e.g., Neurokinin A or [βAla⁸]NKA(4-10)).
-
Prepare stock solutions of the competitive antagonists to be tested.
-
Perform serial dilutions of the agonist and antagonist stock solutions in the assay buffer to create a range of concentrations.
4. Schild Analysis Experimental Procedure:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist to the wells. For the control wells, add only the assay buffer.
-
Incubate the plate with the antagonist for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for equilibrium to be reached.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the reading and establish a stable baseline fluorescence.
-
Add the different concentrations of the agonist to the wells and continue to monitor the fluorescence change over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
5. Data Analysis:
-
Determine the maximum fluorescence response for each agonist concentration in the absence and presence of the antagonist.
-
Plot the agonist concentration-response curves for each antagonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Construct the Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the Schild plot. The x-intercept provides the pA2 value, and the slope should be close to 1 for competitive antagonism.
Visualizing the Concepts and Pathways
Diagrams are powerful tools for understanding complex biological and pharmacological concepts. The following diagrams, generated using the DOT language, illustrate the NK2 receptor signaling pathway, the experimental workflow for Schild analysis, and the principle of competitive antagonism.
NK2 Receptor Signaling Pathway
Experimental Workflow for Schild Analysis
Principle of Competitive Antagonism
References
- 1. Neurokinin A (NK2) receptor revisited with SR 48968, a potent non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of the Neurokinin 2 Receptor in Disease: A Comparative Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurokinin 2 receptor (NK2R) as a therapeutic target in metabolic diseases and colon cancer, with a focus on validating its role using knockout mouse models. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative therapeutic strategies.
The neurokinin 2 receptor (NK2R), a G-protein coupled receptor primarily activated by neurokinin A, has emerged as a promising target in various disease contexts.[1] Its involvement in physiological processes such as smooth muscle contraction, inflammation, and pain has been widely studied. More recently, research using knockout (KO) mouse models has shed light on its significant role in metabolic regulation and cancer progression, paving the way for novel therapeutic interventions.
NK2R in Metabolic Disease: A Dual Regulator of Energy Homeostasis
Recent studies utilizing NK2R knockout mice have demonstrated a pivotal role for this receptor in controlling both energy intake and expenditure.[2] Activation of NK2R has been shown to decrease food intake while simultaneously increasing energy expenditure, a highly desirable dual effect for treating obesity and related metabolic disorders.[2][3]
Comparative Analysis of Metabolic Phenotypes: NK2R KO vs. Wild-Type Mice
The following table summarizes the key metabolic differences observed between NK2R knockout mice and their wild-type (WT) counterparts under various conditions.
| Parameter | NK2R KO Mice | Wild-Type (WT) Mice | Key Findings |
| Body Weight | Similar to WT on standard diet.[4] | Normal | No significant difference in body weight under normal conditions. |
| Food Intake | Similar to WT on standard diet.[4] | Normal | NK2R deletion alone does not alter normal feeding behavior. |
| Energy Expenditure | Similar to WT on standard diet.[4] | Normal | Basal energy expenditure is not significantly affected by the absence of NK2R. |
| Glucose Tolerance | Impaired glucose tolerance on a high-fat diet.[4] | Normal glucose tolerance | NK2R signaling is important for maintaining glucose homeostasis under metabolic stress. |
| Response to NK2R Agonist (EB1002) | No effect on food intake or body weight.[1] | Reduced food intake and body weight.[1] | Confirms the specificity of the agonist and the essential role of NK2R in mediating these effects. |
Comparison with an Alternative: GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are a well-established class of drugs for treating obesity and type 2 diabetes.[5][6] The table below compares the effects of NK2R activation with those of GLP-1 receptor agonists in mouse models of obesity.
| Feature | NK2R Agonists | GLP-1 Receptor Agonists |
| Mechanism of Action | Activates NK2R, leading to decreased appetite and increased energy expenditure.[1] | Mimic the action of endogenous GLP-1, enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and increasing satiety.[7] |
| Effect on Body Weight | Significant reduction in body weight.[1] | Significant reduction in body weight.[8][9] |
| Effect on Food Intake | Decreased food intake.[1] | Decreased food intake.[7] |
| Effect on Energy Expenditure | Increased energy expenditure.[1] | May increase thermogenesis in brown adipose tissue.[6] |
| Effect on Glucose Metabolism | Improves insulin sensitivity.[3] | Improves glycemic control.[9] |
NK2R in Colon Cancer: A Pro-Tumorigenic Role
In the context of colon cancer, emerging evidence suggests that NK2R signaling promotes tumor growth and metastasis.[10][11] Studies using NK2R knockout mice and antagonists have demonstrated that inhibiting this pathway can suppress tumorigenesis.[10][12]
Impact of NK2R Knockout on Colon Cancer Progression
| Parameter | NK2R KO Mice | Wild-Type (WT) Mice | Key Findings |
| Tumor Growth | Significantly reduced tumor growth in a colon cancer model.[12] | Progressive tumor growth. | NK2R signaling is crucial for robust tumor development. |
| Metastasis | Reduced metastatic colonization to the lung and liver.[11] | Higher incidence of metastasis. | NK2R contributes to the metastatic potential of colon cancer cells. |
| Immune Response | Altered anti-tumor immune responses. | Normal immune response to tumors. | NK2R may modulate the tumor microenvironment. |
Comparison with Alternative Signaling Pathways in Colon Cancer
Targeting specific signaling pathways is a cornerstone of modern cancer therapy. The table below compares targeting NK2R with other key pathways implicated in colorectal cancer.
| Targeted Pathway | Therapeutic Approach | Role in Colon Cancer |
| NK2R | NK2R antagonists | Promotes tumor growth and metastasis.[10] |
| Wnt/β-catenin | Wnt pathway inhibitors | Hyperactivated in the majority of colorectal cancers, driving proliferation.[13] |
| PI3K/Akt/mTOR | PI3K/mTOR inhibitors | Promotes cell survival, growth, and proliferation.[14] |
| Notch | Notch inhibitors | Regulates cell proliferation, differentiation, and apoptosis; can be oncogenic.[14] |
Experimental Protocols
Generation of NK2R Knockout Mice
NK2R knockout mice (Tacr2-/-) can be obtained from repositories such as the Knockout Mouse Project (KOMP) Repository at UC Davis. The generation of these mice typically involves the disruption of the Tacr2 gene by replacing a critical exon with a reporter cassette (e.g., LacZ) and a selection marker (e.g., neomycin resistance) via homologous recombination in embryonic stem (ES) cells.[4] Targeted ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant females to generate chimeric offspring. Chimeras are then bred to establish a germline transmission of the knockout allele.
Metabolic Phenotyping in Mice
A comprehensive assessment of the metabolic phenotype in mice involves a battery of tests:
-
Glucose Tolerance Test (GTT): Mice are fasted for 6 hours, followed by an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured at baseline and at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to assess glucose clearance.[15][16]
-
Insulin Tolerance Test (ITT): Following a 4-6 hour fast, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is monitored at baseline and at regular intervals (e.g., 15, 30, 45, and 60 minutes) to evaluate insulin sensitivity.[17]
-
Indirect Calorimetry: Mice are housed in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), allowing for the calculation of the respiratory exchange ratio (RER) and energy expenditure.[18]
-
Body Composition Analysis: Techniques such as dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) are used to determine fat mass, lean mass, and bone mineral density.
In Vivo Tumorigenesis Assay for Colon Cancer
To assess the role of NK2R in colon cancer development in vivo, the following protocol can be employed:
-
Cell Culture: Murine colon cancer cell lines (e.g., CT26) are cultured under standard conditions.
-
Cell Injection: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., serum-free DMEM) and injected subcutaneously or orthotopically into the cecal wall of NK2R KO and WT mice.[19][20]
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for subcutaneous models or through imaging techniques for orthotopic models.[20][21]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, gene expression analysis). Metastatic lesions in distant organs like the lungs and liver are also assessed.
Visualizing the Pathways
NK2R Signaling Pathway
NK2R signaling cascade.
Experimental Workflow for Validating NK2R Role in a Disease Model
Workflow for NK2R validation.
Logical Relationship: NK2R vs. Alternatives in Obesity Treatment
NK2R vs. GLP-1R in obesity.
References
- 1. Beyond incretins: targeting neurokinin receptors for obesity treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tacr2 Knockin | Publication | genOway [genoway.com]
- 3. NK2R control of energy expenditure and feeding to treat metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Congenital ablation of Tacr2 reveals overlapping and redundant roles of NK2R signaling in the control of reproductive axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Dual GLP-1/Glucagon Receptor Agonists with Different Receptor Selectivity in Mouse Models of Obesity and Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Obese mice weight loss role on nonalcoholic fatty liver disease and endoplasmic reticulum stress treated by a GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IFN‐α/β‐mediated NK2R expression is related to the malignancy of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IFN-α/β-mediated NK2R expression is related to the malignancy of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mouse models of colorectal cancer as preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways in colorectal cancer: implications for the target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 19. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo tumorigenicity assay [bio-protocol.org]
- 21. In vivo imaging of colitis and colon cancer development in mice using high resolution chromoendoscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating NK2 Receptor Subtypes with Competitive Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of competitive antagonists used to distinguish between neurokinin-2 (NK2) receptor subtypes. The information is supported by experimental data to facilitate informed decisions in pharmacological research.
The tachykinin NK2 receptor, a G protein-coupled receptor, plays a significant role in various physiological processes, including smooth muscle contraction and inflammation. Evidence suggests the existence of NK2 receptor subtypes, which can be pharmacologically distinguished by the differential potency of competitive antagonists. This guide explores the use of such antagonists in characterizing these subtypes, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Comparative Affinity of Competitive Antagonists for NK2 Receptor Subtypes
The differentiation of NK2 receptor subtypes is primarily based on the varied affinities of competitive antagonists in different tissue preparations. Tissues such as the rabbit pulmonary artery (RPA) and hamster trachea (HT) have been instrumental in this characterization. The data presented below summarizes the binding affinities (pKi) and functional potencies (pA2/pKB) of both peptide and non-peptide antagonists.
Antagonist Affinity Data (pKi) from Radioligand Binding Assays
| Antagonist | Type | Receptor Source | Radioligand | pKi | Reference |
| Ibodutant | Non-peptide | Human Colon Smooth Muscle | [¹²⁵I]NKA | 9.9 | [1][2] |
| Saredutant (SR 48968) | Non-peptide | Human Colon Smooth Muscle | [¹²⁵I]NKA | 9.2 | [1][2] |
| Nepadutant (B65270) (MEN 11420) | Peptide | Human Colon Smooth Muscle | [¹²⁵I]NKA | 8.4 | [1][2] |
Antagonist Potency Data (pA2/pKB) from Functional Assays
| Antagonist | Type | Tissue Preparation | Agonist | pA2/pKB | Reference |
| Peptide I ([Tyr⁵, D-Trp⁶,⁸,⁹, Arg¹⁰]-NKA(4-10)) | Peptide | Rabbit Pulmonary Artery | NKA | ~8.0 | |
| Peptide I ([Tyr⁵, D-Trp⁶,⁸,⁹, Arg¹⁰]-NKA(4-10)) | Peptide | Hamster Trachea | NKA | ~6.0 | |
| Peptide III (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH₂) | Peptide | Rabbit Pulmonary Artery | NKA | ~6.0 | |
| Peptide III (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH₂) | Peptide | Hamster Trachea | NKA | ~8.0 | |
| Ibodutant | Non-peptide | Human Colon Smooth Muscle | [βAla⁸]NKA(4-10) | 9.1 | [1][2] |
| Ibodutant | Non-peptide | Human Colon (Female) | NKA | 8.51 | [1] |
| Ibodutant | Non-peptide | Human Colon (Male) | NKA | 7.23 | [1] |
| Nepadutant | Peptide | Human Ileum & Colon | NKA/[βAla⁸]NKA(4-10) | 8.3 | [3] |
| Nepadutant | Peptide | Human Urinary Bladder | NKA/[βAla⁸]NKA(4-10) | 8.5 | [3] |
Key Experimental Protocols
Accurate pharmacological characterization of NK2 receptor subtypes relies on robust and well-defined experimental methodologies. Below are detailed protocols for two fundamental assays.
Radioligand Binding Assay for Determining Antagonist Affinity (Ki)
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the NK2 receptor.
Materials:
-
Membranes: Cell membranes prepared from a cell line expressing recombinant human NK2 receptors.
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) with high specific activity.
-
Reference Compound: A known high-affinity NK2 receptor ligand (e.g., Neurokinin A).
-
Test Compounds: Unlabeled competitive antagonists at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-NKA, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled Neurokinin A (e.g., 1 µM), 50 µL of [¹²⁵I]-NKA, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of [¹²⁵I]-NKA, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Determining Antagonist Potency (pA2) using Isolated Tissues
This protocol describes the determination of the pA2 value of a competitive antagonist using an in vitro organ bath setup with isolated smooth muscle preparations.
Materials:
-
Tissue Preparations: Rabbit pulmonary artery (RPA) or hamster trachea (HT) strips.
-
Agonist: Neurokinin A (NKA) or a selective NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)).
-
Antagonist: The competitive antagonist to be tested.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Equipment: Organ baths, isometric force transducers, data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired tissue (RPA or HT) into strips or rings and mount them in organ baths containing PSS under an optimal resting tension. Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Control Agonist Response: Construct a cumulative concentration-response curve to the NK2 agonist to establish a baseline maximal response.
-
Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
Agonist Response in the Presence of Antagonist: In the continued presence of the antagonist, construct a second cumulative concentration-response curve to the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least three different concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
-
The x-intercept of the regression line is the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the NK2 receptor signaling pathways and a typical workflow for subtype differentiation.
Caption: NK2 Receptor Gq Signaling Pathway.
Caption: NK2 Receptor Gs Signaling Pathway.
Caption: Workflow for Distinguishing NK2 Receptor Subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular determinants of peptide and nonpeptide NK-2 receptor antagonists binding sites of the human tachykinin NK-2 receptor by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nepadutant at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Selectivity and Biased Agonism at the Neurokinin-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
The Neurokinin-2 (NK2) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] As a therapeutic target, understanding the nuances of NK2 receptor signaling is paramount. This guide provides an objective comparison of the functional selectivity and biased agonism of various ligands at the NK2 receptor, supported by experimental data.
The classical view of receptor activation suggests that an agonist elicits a uniform downstream response. However, the concepts of functional selectivity and biased agonism have revolutionized this understanding.[2][3] These principles posit that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.[4][5] For the NK2 receptor, this typically involves the canonical Gq/11 protein pathway leading to calcium mobilization, the Gs protein pathway resulting in cAMP production, and the G protein-independent β-arrestin recruitment pathway, which can mediate receptor desensitization and internalization, as well as initiate its own signaling cascades.[6][7][8]
Ligand Performance: A Quantitative Comparison
The ability of an agonist to preferentially activate one signaling pathway over another is quantified by comparing its potency (EC50) and efficacy (Emax) for each pathway. A biased agonist will exhibit significantly different potency and/or efficacy for different signaling readouts. The following table summarizes the performance of key agonists at the human NK2 receptor.
| Agonist | Signaling Pathway | Potency (pEC50) | Efficacy (Emax % of NKA) | Reference |
| Neurokinin A (NKA) | Gq (IP3 Accumulation) | 8.22 | 100 | [9] |
| Gs (cAMP Accumulation) | 7.91 | 100 | [9] | |
| β-arrestin Recruitment | 7.15 | 100 | [9] | |
| Substance P (SP) | Gq (IP3 Accumulation) | 6.00 | 102 | [9] |
| Gs (cAMP Accumulation) | No measurable activity | No measurable activity | [9] | |
| β-arrestin Recruitment | 6.10 | 83 | [9] | |
| GR64349 | Gq (IP-1 Accumulation) | 9.10 ± 0.16 | Full agonist | [10][11] |
| Gq (Calcium Mobilization) | 9.27 ± 0.26 | Full agonist | [10][11] | |
| Gs (cAMP Synthesis) | 10.66 ± 0.27 | Full agonist | [10][11] | |
| [β-Ala8]-NKA(4-10) | Gq (Calcium Mobilization) | 8.32 | Not reported |
EC50 values are presented as pEC50 (-log(EC50 M)). A higher pEC50 value indicates greater potency. Efficacy is presented as a percentage of the maximal response to the endogenous agonist, Neurokinin A, where available.
Signaling Pathways and Biased Agonism
The data presented above highlights the potential for biased agonism at the NK2 receptor. For instance, Substance P demonstrates a clear bias towards the Gq and β-arrestin pathways, with no measurable activity on the Gs pathway.[9] In contrast, the synthetic agonist GR64349 appears to be a potent agonist across both Gq and Gs-mediated signaling cascades.[10][11] This differential activation has significant implications for drug development, as it opens the possibility of designing ligands that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.
Experimental Protocols
The quantitative data presented in this guide is derived from robust in vitro assays. Below are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled NK2 receptor.
-
Cell Culture: Cells stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified duration at 37°C.
-
Agonist Preparation: A dilution series of the agonist is prepared in the assay buffer.
-
Signal Measurement: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the agonist dilutions to the wells. The fluorescence intensity is then measured kinetically to capture the peak calcium response.
-
Data Analysis: The peak fluorescence signal for each agonist concentration is determined. The data are then normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are calculated.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NK2 receptor, a key event in receptor desensitization and an initiator of G protein-independent signaling. A common method is the PathHunter™ β-arrestin assay.[7]
-
Cell Culture: A cell line engineered to co-express the NK2 receptor tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment is used. Cells are cultured and seeded in appropriate microplates.
-
Agonist Stimulation: A dilution series of the agonist is prepared and added to the cells, followed by incubation.
-
Signal Detection: Upon agonist-induced β-arrestin recruitment, the PK and EA enzyme fragments are brought into proximity, forming a functional β-galactosidase enzyme. A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Data Analysis: The chemiluminescent signal is measured using a luminometer. The signal intensity is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
Conclusion
The study of functional selectivity and biased agonism at the NK2 receptor is a rapidly evolving field. The ability to design ligands that selectively activate specific signaling pathways holds immense promise for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides a snapshot of the current understanding and the experimental approaches used to characterize biased agonism at the NK2 receptor, serving as a valuable resource for researchers in both academia and the pharmaceutical industry.
References
- 1. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Neurokinin A (NK2) receptor revisited with SR 48968, a potent non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 6. Structure-Functional Selectivity Relationship Studies of β-arrestin-biased Dopamine D2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Neurokinin-2 Receptor Antagonists: A Procedural Guide for Laboratory Personnel
The proper disposal of Neurokinin-2 (NK2) receptor antagonists is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As potent, biologically active research compounds, NK2 receptor antagonists require handling and disposal as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of these compounds safely and effectively. Adherence to these protocols is essential for protecting both laboratory personnel and the environment from potential harm.
Improper disposal of pharmaceutical waste, such as flushing it down the drain or discarding it in regular trash, can lead to the contamination of water and soil, posing a significant threat to ecosystems and human health.[1][2][3] Traces of pharmaceuticals have been detected in rivers, lakes, and even drinking water, which can have adverse effects on aquatic life and contribute to broader public health challenges.[1][4][5] Therefore, a structured and compliant disposal process is mandatory.
Key Principles of NK2 Receptor Antagonist Waste Management
A summary of the essential do's and don'ts for handling the waste of NK2 receptor antagonists is provided in the table below.
| Practice | Do | Don't |
| Disposal Method | Treat as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program. | Dispose of in regular trash, biohazard bags, or down the sink.[6] |
| Segregation | Collect waste containing NK2 receptor antagonists in a designated, separate container. | Mix with incompatible waste streams, such as strong acids, bases, or radioactive materials.[6][7] |
| Containerization | Use a sturdy, leak-proof container that is chemically compatible with the waste. Ensure the container has a secure, screw-top lid.[7][8] | Use containers that are damaged, cannot be securely sealed, or are incompatible with the chemical nature of the waste. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name of the antagonist, concentration, and the accumulation start date.[6][9] | Use abbreviations, trade names, or chemical formulas on the label.[6] |
| Storage | Store the sealed waste container in a designated, secure area, such as a satellite accumulation area, away from general lab traffic. | Store waste containers open, in high-traffic areas, or for longer than institutional policy allows (typically 90 days).[7][9] |
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the process for the safe disposal of NK2 receptor antagonists, from the point of generation to final pickup by trained safety professionals.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Determine the type of waste generated. This can include:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing the NK2 receptor antagonist, and the first rinse of any container that held the compound.[7]
-
Sharps Waste: Contaminated needles, syringes, or scalpels.
-
-
Segregate at the Source: At the point of generation, immediately segregate waste contaminated with the NK2 receptor antagonist from all other waste streams. Use a dedicated waste container for this purpose to prevent cross-contamination.
Step 2: Containerization and Labeling
-
Select an Appropriate Container:
-
Properly Label the Container:
-
Attach a "Hazardous Waste" label provided by your institution's EHS department to the container.
-
Write the full chemical name of the Neurokinin-2 receptor antagonist. Do not use abbreviations.[6]
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[6]
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when actively adding waste.[7]
-
Safe Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sinks or floor drains.[8]
-
Secondary Containment: For liquid waste, place the primary container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]
Step 4: Request for Waste Pickup
-
Monitor Fill Level: Do not overfill waste containers. A good practice is to consider the container full when it reaches 75% capacity.[9]
-
Schedule a Pickup: Once the container is full or has been in storage for the maximum allowable time per your institution's policy, schedule a waste pickup with your EHS department. Follow your institution's specific procedures for requesting a pickup.
Experimental Protocol: Decontamination of Glassware
This protocol details the procedure for decontaminating glassware that has come into contact with Neurokinin-2 receptor antagonists.
-
Initial Rinse (Collect as Hazardous Waste):
-
Perform an initial rinse of the glassware with a small amount of a suitable solvent (e.g., ethanol, methanol, or as indicated by the compound's solubility data).
-
This first rinsate must be collected and disposed of as hazardous liquid waste.[7] Pour the rinsate into the designated liquid waste container for NK2 receptor antagonist waste.
-
-
Secondary and Tertiary Rinses:
-
Perform two additional rinses with the same solvent.
-
Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste. Consult with your EHS department for specific guidance.
-
-
Final Wash:
-
After the solvent rinses, wash the glassware with soap and water as per standard laboratory procedure.
-
-
Empty Container Disposal:
-
An empty container that held an acute hazardous waste must be triple rinsed before it can be disposed of as regular trash.[10] The rinsate from this process must be collected as hazardous waste.[10] Before discarding the container, ensure all hazardous waste labels are completely defaced or removed.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from work with Neurokinin-2 receptor antagonists.
Caption: Workflow for the safe disposal of NK2 receptor antagonist waste.
References
- 1. imjhealth.org [imjhealth.org]
- 2. techtarget.com [techtarget.com]
- 3. danielshealth.com [danielshealth.com]
- 4. stericycle.com [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. a.storyblok.com [a.storyblok.com]
- 10. vumc.org [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Neurokinin-2 Receptor Antagonists
Essential protocols for the safe handling and disposal of Neurokinin-2 (NK2) receptor antagonists are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals.
When working with Neurokinin-2 (NK2) receptor antagonists, a class of compounds often used in research for conditions like inflammatory diseases and gastrointestinal disorders, adherence to strict safety protocols is paramount. While specific handling requirements may vary between individual compounds, a conservative approach that assumes a degree of hazard is recommended, especially for novel or less-characterized substances.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to NK2 receptor antagonists is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the essential PPE for handling these compounds, based on available safety data for representative molecules such as Saredutant and GR 159897.
| Body Part | Required PPE | Specifications |
| Eyes | Safety glasses with side shields or goggles | Must provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Hands | Chemical-resistant gloves | Nitrile gloves are commonly recommended. Consider double-gloving for enhanced protection, especially when handling concentrated solutions or for prolonged periods. |
| Body | Laboratory coat | A fully fastened lab coat provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | For powdered substances or when there is a risk of aerosol generation, a properly fitted respirator may be necessary. |
Operational Plan for Handling
A systematic approach to handling NK2 receptor antagonists minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment, such as spatulas, weighing paper, vials, and solvents.
-
-
Handling :
-
When handling the solid form, perform all manipulations within a chemical fume hood to minimize inhalation risk.
-
Avoid direct contact with the skin, eyes, and clothing.
-
For dissolution, slowly add the solvent to the compound to prevent splashing.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after use.
-
Decontaminate surfaces with an appropriate solvent, followed by a water rinse if applicable.
-
Remove and dispose of gloves and any other disposable PPE as contaminated waste.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan
Proper disposal of NK2 receptor antagonists and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Disposal Procedures
-
Solid Waste : All disposable items that have come into contact with the NK2 receptor antagonist, such as gloves, weighing paper, and absorbent pads, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Empty Containers : "Empty" containers that held the pure compound should be treated as hazardous waste and disposed of accordingly, as they may retain residual amounts.
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The safest method for pharmaceutical destruction is typically high-temperature incineration.[1]
In the absence of a specific Safety Data Sheet (SDS) for a particular NK2 receptor antagonist, it is prudent to handle the compound as potentially hazardous, following the conservative guidelines outlined above. Always consult the available literature and your institution's safety office before beginning work with any new chemical compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
